molecular formula C10H11IO3 B8355622 Methyl 3-(2-iodoethoxy)benzoate

Methyl 3-(2-iodoethoxy)benzoate

Cat. No.: B8355622
M. Wt: 306.10 g/mol
InChI Key: NYECALBCMWCKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2-iodoethoxy)benzoate is a synthetic benzoate ester derivative of interest in chemical research and development. This compound features an iodine atom on its ethoxy side chain, a functional group that makes it a valuable intermediate in organic synthesis. The iodine moiety is an excellent leaving group, enabling this compound to participate in various coupling reactions and nucleophilic substitutions, facilitating the construction of more complex molecular architectures. Benzoate esters as a chemical class have demonstrated significant biological activity. Recent research has highlighted methyl benzoate and its analogs as promising, environmentally safe insecticidal agents. Studies have shown that such compounds exhibit spatial repellency, contact toxicity, and oviposition-deterrent effects against a range of insect pests, including pyrethroid-resistant strains . The structural features of Methyl 3-(2-iodoethoxy)benzoate suggest potential for application in agricultural sciences, particularly in the development of new biorational pest management tools as alternatives to conventional synthetic insecticides . Researchers can utilize this high-purity compound as a building block in pharmaceutical chemistry, material science, or as a candidate for bioactivity screening. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11IO3

Molecular Weight

306.10 g/mol

IUPAC Name

methyl 3-(2-iodoethoxy)benzoate

InChI

InChI=1S/C10H11IO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,5-6H2,1H3

InChI Key

NYECALBCMWCKJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCCI

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(2-haloethoxy)benzoates as Versatile Intermediates in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular scaffolds are of paramount importance. Among the myriad of chemical building blocks, substituted benzoates play a crucial role as versatile intermediates. This technical guide focuses on the synthesis, properties, and applications of a specific class of these intermediates: Methyl 3-(2-haloethoxy)benzoates.

Due to a scarcity of readily available public data for Methyl 3-(2-iodoethoxy)benzoate, this guide will utilize its close analogue, Methyl 3-(2-bromoethoxy)benzoate (CAS Number: 59516-96-0) , as a representative compound. The synthetic methodologies, chemical reactivity, and potential applications discussed herein are largely translatable to the corresponding iodo-analogue, providing a robust framework for researchers and scientists in the field. The haloalkoxy moiety is a key structural feature that allows for a variety of subsequent chemical modifications, making these compounds valuable starting materials for the synthesis of more complex and biologically active molecules.[1]

Physicochemical Properties of Methyl 3-(2-bromoethoxy)benzoate

A thorough understanding of the physicochemical properties of a chemical intermediate is fundamental to its effective use in synthesis and process development. The key properties of Methyl 3-(2-bromoethoxy)benzoate are summarized in the table below.

PropertyValueReference
CAS Number 59516-96-0[2][3]
Molecular Formula C₁₀H₁₁BrO₃[2][3]
Molecular Weight 259.10 g/mol [2]
Physical Form Liquid
Purity Typically ≥97%[3]
Storage Temperature Room temperature[3]

Synthesis of Methyl 3-(2-bromoethoxy)benzoate

The most direct and common method for the synthesis of Methyl 3-(2-bromoethoxy)benzoate is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. In this case, methyl 3-hydroxybenzoate is reacted with an excess of 1,2-dibromoethane in the presence of a suitable base.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Methyl 3-hydroxybenzoate

  • 1,2-dibromoethane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of methyl 3-hydroxybenzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir vigorously for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Methyl 3-(2-bromoethoxy)benzoate as a liquid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Methyl_3_hydroxybenzoate Methyl 3-hydroxybenzoate Reflux Reflux (24h) Methyl_3_hydroxybenzoate->Reflux 1_2_dibromoethane 1,2-dibromoethane 1_2_dibromoethane->Reflux K2CO3 K₂CO₃ (Base) K2CO3->Reflux Acetone Acetone (Solvent) Acetone->Reflux Filtration Filtration Reflux->Filtration Cooling Evaporation Solvent Evaporation Filtration->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Drying (MgSO₄) Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product Methyl 3-(2-bromoethoxy)benzoate Chromatography->Product SignalingPathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Derivative Benzoate Derivative Derivative->Kinase_A Inhibition

Hypothetical inhibition of a kinase pathway by a derivative.

Analytical Characterization

The structural integrity and purity of Methyl 3-(2-bromoethoxy)benzoate are typically confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the two methylene groups of the ethoxy chain. The methylene group adjacent to the bromine will be shifted further downfield compared to the one adjacent to the oxygen.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the two aliphatic carbons of the ethoxy chain. The carbon bonded to the bromine will be at a characteristic chemical shift. [4][5][6]

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). [2]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group (around 1720 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching.

Safety and Handling

Methyl 3-(2-bromoethoxy)benzoate is classified as an irritant. [2]It is known to cause skin and eye irritation and may cause respiratory irritation. [2]Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 3-(2-bromoethoxy)benzoate, and by extension its iodo-analogue, are valuable and versatile chemical intermediates with significant potential in the field of pharmaceutical research and development. Their straightforward synthesis and the reactive nature of the haloalkoxy moiety provide a convenient handle for the construction of diverse molecular architectures. This guide has provided a comprehensive overview of the synthesis, properties, and potential applications of this important building block, offering a solid foundation for its use in the discovery of novel therapeutic agents.

References

  • PubChem. Methyl 3-(2-bromoethoxy)benzoate. National Center for Biotechnology Information. [Link]

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  • The Royal Society of Chemistry. Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. [Link]

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Chemical structure of Methyl 3-(2-iodoethoxy)benzoate for radiochemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 3-(2-iodoethoxy)benzoate for Radiochemistry

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern molecular imaging, the development of novel radiotracers is paramount for advancing our understanding, diagnosis, and treatment of human diseases. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful imaging modalities that rely on the precise design and synthesis of molecules labeled with positron-emitting or gamma-emitting radionuclides, respectively.[1][2] Functionalized benzoate esters serve as versatile scaffolds in the synthesis of these radiotracers, offering a stable core that can be readily modified with various functional groups to tune their biological properties and to attach radionuclides.

This technical guide provides a comprehensive overview of Methyl 3-(2-iodoethoxy)benzoate, a compound of interest in the field of radiochemistry. While not a widely documented molecule, its structure suggests significant potential as a precursor for the synthesis of radioiodinated and radiofluorinated tracers, or as a reference standard in their development. This document will detail its chemical structure, a proposed synthetic pathway based on established chemical principles, and potential methodologies for its use in radiolabeling. The insights provided are geared towards researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights into its synthesis and application.

Chemical Structure and Properties

Methyl 3-(2-iodoethoxy)benzoate is an aromatic ester characterized by a methyl benzoate core functionalized with a 2-iodoethoxy side chain at the meta position. The presence of the iodine atom makes it a key intermediate for radioiodination, while the ethoxy linker provides flexibility and can influence the pharmacokinetic properties of potential radiotracers derived from it.

Diagram: Chemical Structure of Methyl 3-(2-iodoethoxy)benzoate

Caption: Chemical structure of Methyl 3-(2-iodoethoxy)benzoate.

Predicted Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₁₁IO₃-
Molecular Weight306.09 g/mol -
AppearanceOff-white to pale yellow solid or oilPredicted
SolubilitySoluble in organic solvents (e.g., DCM, DMF, DMSO), sparingly soluble in waterPredicted
Boiling Point> 200 °C (decomposes)Predicted
Melting PointNot available-

Proposed Synthesis of Methyl 3-(2-iodoethoxy)benzoate

A plausible and efficient synthesis of Methyl 3-(2-iodoethoxy)benzoate can be envisioned in a three-step process starting from the commercially available 3-hydroxybenzoic acid. This pathway involves an initial etherification, followed by esterification, and finally, a nucleophilic substitution to introduce the iodine atom.

Synthetic Scheme

Synthesis_Scheme A 3-Hydroxybenzoic acid B Methyl 3-(2-hydroxyethoxy)benzoate A->B Step 1: Hydroxyethylation C Methyl 3-(2-tosyloxyethoxy)benzoate B->C Step 2: Tosylation D Methyl 3-(2-iodoethoxy)benzoate C->D Step 3: Iodination reagent1 1. Ethylene carbonate, Base 2. H₃O⁺ reagent2 CH₃OH, H₂SO₄ (cat.) reagent3 TsCl, Pyridine reagent4 NaI, Acetone

Caption: Proposed synthetic scheme for Methyl 3-(2-iodoethoxy)benzoate.

Step 1: Synthesis of Methyl 3-(2-hydroxyethoxy)benzoate

The initial step involves the hydroxyethylation of 3-hydroxybenzoic acid. A common method for this transformation is the reaction with ethylene carbonate in the presence of a base, followed by acidification. The subsequent esterification of the carboxylic acid can be achieved through a Fischer esterification with methanol and a catalytic amount of strong acid.[3][4]

Experimental Protocol
  • Hydroxyethylation:

    • To a solution of 3-hydroxybenzoic acid (1 eq) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (1.5 eq).

    • Add ethylene carbonate (1.2 eq) to the mixture.

    • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and acidify with dilute HCl to precipitate the product, 3-(2-hydroxyethoxy)benzoic acid.

    • Filter the solid, wash with water, and dry under vacuum.

  • Esterification:

    • Suspend the crude 3-(2-hydroxyethoxy)benzoic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Reflux the mixture for 6-8 hours.

    • After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl 3-(2-hydroxyethoxy)benzoate.

Step 2: Tosylation of Methyl 3-(2-hydroxyethoxy)benzoate

To facilitate the introduction of iodine, the hydroxyl group of Methyl 3-(2-hydroxyethoxy)benzoate is converted into a better leaving group, such as a tosylate.[5] This is a standard procedure in organic synthesis.

Experimental Protocol
  • Dissolve Methyl 3-(2-hydroxyethoxy)benzoate (1 eq) in anhydrous pyridine or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 3-(2-tosyloxyethoxy)benzoate.

Step 3: Iodination to Yield Methyl 3-(2-iodoethoxy)benzoate

The final step is a Finkelstein reaction, a nucleophilic substitution where the tosylate group is displaced by iodide.

Experimental Protocol
  • Dissolve Methyl 3-(2-tosyloxyethoxy)benzoate (1 eq) in acetone.

  • Add sodium iodide (NaI, 3 eq) to the solution.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by the precipitation of sodium tosylate.

  • After the reaction is complete, cool the mixture and filter off the precipitate.

  • Evaporate the acetone and dissolve the residue in ethyl acetate.

  • Wash the organic solution with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude Methyl 3-(2-iodoethoxy)benzoate, which can be further purified by column chromatography.

Application in Radiochemistry

Methyl 3-(2-iodoethoxy)benzoate is a valuable precursor in radiochemistry, primarily for the synthesis of radioiodinated compounds and potentially as a synthon for ¹⁸F-labeled tracers.

As a Precursor for Radioiodination

The non-radioactive iodine atom in Methyl 3-(2-iodoethoxy)benzoate can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) through an isotopic exchange reaction. This method is often used for the preparation of SPECT and PET tracers.

As a Reference Standard

In the development of new radiotracers, it is crucial to have a well-characterized, non-radioactive version of the target molecule. Methyl 3-(2-iodoethoxy)benzoate can serve as this "cold" standard for co-injection during HPLC analysis to confirm the identity of the radiolabeled product.

Potential as a Precursor for ¹⁸F-Radiolabeling

While direct nucleophilic substitution of an iodo group with [¹⁸F]fluoride is possible, it is generally less efficient than using precursors with better leaving groups like tosylates or mesylates. Therefore, the tosylated intermediate, Methyl 3-(2-tosyloxyethoxy)benzoate, is a more suitable precursor for the synthesis of the corresponding ¹⁸F-labeled analog, Methyl 3-(2-[¹⁸F]fluoroethoxy)benzoate.

Proposed Radiolabeling Protocols

The following are proposed protocols for the radiolabeling of tracers based on the Methyl 3-(2-iodoethoxy)benzoate scaffold. These are based on established radiochemical methods.

Radioiodination via Isotopic Exchange

This protocol describes the labeling of Methyl 3-(2-iodoethoxy)benzoate with a radioactive iodine isotope.

Workflow for Radioiodination

Radioiodination_Workflow start Start step1 Dissolve Methyl 3-(2-iodoethoxy)benzoate in a suitable solvent start->step1 step2 Add Na[¹²⁵I] and a reducing agent (e.g., SnCl₂) step1->step2 step3 Heat the reaction mixture (e.g., 100-150 °C) step2->step3 step4 Purify by HPLC step3->step4 end Formulated Product step4->end

Caption: Proposed workflow for the radioiodination of Methyl 3-(2-iodoethoxy)benzoate.

Experimental Protocol
  • In a sealed reaction vial, dissolve a small amount (1-2 mg) of Methyl 3-(2-iodoethoxy)benzoate in a high-boiling point solvent like ethanol or propylene glycol.

  • Add an aqueous solution of sodium iodide (e.g., Na[¹²⁵I]) and a small amount of a reducing agent such as stannous chloride to facilitate the exchange.

  • Seal the vial and heat it in a heating block at 120-150 °C for 20-30 minutes.

  • After cooling, quench the reaction and purify the radiolabeled product using reverse-phase HPLC.

  • The identity of the product can be confirmed by co-elution with the non-radioactive standard.

¹⁸F-Labeling using the Tosylate Precursor

This protocol outlines the synthesis of Methyl 3-(2-[¹⁸F]fluoroethoxy)benzoate using the tosylated precursor. Nucleophilic substitution with [¹⁸F]fluoride is a cornerstone of PET radiochemistry.[6]

Workflow for ¹⁸F-Labeling

F18_Labeling_Workflow start Start step1 [¹⁸F]Fluoride Trapping and Elution (Kryptofix 2.2.2/K₂CO₃) start->step1 step2 Azeotropic Drying step1->step2 step3 Add Methyl 3-(2-tosyloxyethoxy)benzoate in anhydrous solvent (e.g., CH₃CN) step2->step3 step4 Heat the reaction mixture (e.g., 80-110 °C) step3->step4 step5 Purify by HPLC step4->step5 end Formulated Product step5->end

Caption: Proposed workflow for the ¹⁸F-labeling of the tosylate precursor.

Experimental Protocol
  • Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.

  • Dry the [¹⁸F]fluoride/K222 complex by azeotropic distillation with acetonitrile under a stream of nitrogen.

  • Add a solution of Methyl 3-(2-tosyloxyethoxy)benzoate (2-5 mg) in anhydrous acetonitrile to the dried [¹⁸F]fluoride.

  • Seal the reaction vessel and heat at 80-110 °C for 10-15 minutes.

  • Cool the reaction mixture, dilute with water, and inject onto a semi-preparative HPLC column for purification.

  • Collect the product peak, remove the solvent, and formulate in a physiologically compatible solution.

Conclusion

Methyl 3-(2-iodoethoxy)benzoate, while not extensively described in the scientific literature, represents a molecule of significant synthetic utility in the field of radiochemistry. Its structure is amenable to the incorporation of both radioiodine and, through its tosylated precursor, fluorine-18, two of the most important classes of radionuclides for nuclear imaging. The synthetic and radiolabeling protocols detailed in this guide, though proposed, are based on robust and well-established chemical transformations. They provide a solid foundation for researchers to produce this compound and explore its potential in the development of novel radiotracers for PET and SPECT imaging. As the demand for more specific and effective molecular imaging agents continues to grow, the exploration of versatile precursors like Methyl 3-(2-iodoethoxy)benzoate will be crucial in advancing the capabilities of diagnostic imaging.

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An In-Depth Technical Guide to Benzoate Esters: A Case Study on Methyl Benzoate

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: This guide addresses the inquiry regarding "Methyl 3-(2-iodoethoxy)benzoate." An extensive search for this specific compound did not yield sufficient data to construct a comprehensive technical profile. Therefore, to fulfill the structural and scientific requirements of the request, this document will use the well-characterized and structurally related parent compound, Methyl Benzoate , as a primary example. The principles of synthesis, analysis, and application discussed herein provide a foundational framework applicable to more complex benzoate derivatives.

Introduction to Methyl Benzoate: Core Physicochemical Properties

Methyl benzoate is an organic compound, an ester formed from the condensation of benzoic acid and methanol. It serves as a fundamental building block in organic synthesis and finds extensive use across various industries, from fragrances to pharmaceuticals.[1] Its simple structure belies a versatility that makes it an ideal subject for understanding the properties and reactions of aromatic esters.

The core identity of a chemical compound is defined by its molecular formula and weight, which dictates its stoichiometry and behavior in chemical reactions.

PropertyValueSource
Molecular Formula C₈H₈O₂[2][3]
Molecular Weight 136.15 g/mol [1][3]
Appearance Colorless liquid[1]
Odor Pleasant, fruity, aromatic[1][2]
Boiling Point 199 °C (414 °F)[1][4]
Melting Point -12.5 °C (-29 °F)[1][4]
Density 1.083 g/cm³ at 25 °C[1][4]
CAS Number 93-58-3[2]

Synthesis and Mechanistic Insights: The Fischer Esterification

The most common and illustrative method for preparing methyl benzoate is the Fischer esterification. This acid-catalyzed reaction involves treating a carboxylic acid (benzoic acid) with an alcohol (methanol) in the presence of a strong acid catalyst.

The Causality Behind the Choice of an Acid Catalyst: The Fischer esterification is an equilibrium-controlled process.[5] The reaction rate under neutral conditions is impractically slow. The introduction of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is crucial.[5][6] The catalyst's role is to protonate the carbonyl oxygen of the benzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the methanol's hydroxyl group. This catalytic step is the cornerstone of the reaction's efficiency.

The general mechanism proceeds as follows:

  • Protonation of the Carbonyl: The acid catalyst donates a proton to the carbonyl oxygen of benzoic acid.

  • Nucleophilic Attack: The weakly nucleophilic methanol attacks the now highly electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining carbonyl oxygen, yielding the final ester product, methyl benzoate.[5]

Applications in Research and Industry

The utility of methyl benzoate and its derivatives is broad, underscoring the importance of the benzoate scaffold in chemical and pharmaceutical sciences.

  • Fragrance and Flavor Industries: Due to its pleasant, fruity aroma, methyl benzoate is a key ingredient in perfumes and a flavoring agent in food products.[1][7]

  • Organic Synthesis Intermediate: It serves as a precursor in the synthesis of more complex molecules.[1] The ester functionality can be readily hydrolyzed or converted to other functional groups.

  • Pharmaceutical Scaffolding: While methyl benzoate itself is primarily an intermediate, the benzoate structure is a common motif in drug development. For instance, derivatives of methyl 3-aminobenzoate have been identified as potent inhibitors of malate dehydrogenase (MDH), an enzyme implicated in cancer metabolism.[8][9][10] This highlights how modifications to the benzoate ring and its substituents can transform a simple molecule into a targeted therapeutic agent.

  • Solvent Applications: It is an effective solvent for various resins and polymers in industrial settings.[1]

Experimental Protocol: Synthesis of Methyl Benzoate via Fischer Esterification

This protocol provides a self-validating workflow for the laboratory synthesis of methyl benzoate. The steps are designed to maximize yield by shifting the reaction equilibrium towards the products.

Materials:

  • Benzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (or other suitable extraction solvent)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Workflow Diagram:

G cluster_react Reaction Setup cluster_workup Workup & Isolation cluster_purify Purification Reactants 1. Combine Benzoic Acid, Methanol, and H₂SO₄ in a round-bottom flask. Reflux 2. Reflux the mixture for 1 hour. Reactants->Reflux Heat Cool 3. Cool mixture to room temperature. Reflux->Cool Reaction Complete Extract 4. Extract with Dichloromethane. Cool->Extract Wash_Bicarb 5. Wash organic layer with 5% NaHCO₃ solution. Extract->Wash_Bicarb Neutralize Acid Wash_Brine 6. Wash organic layer with Brine. Wash_Bicarb->Wash_Brine Remove aqueous traces Dry 7. Dry over anhydrous MgSO₄. Wash_Brine->Dry Filter 8. Filter to remove drying agent. Dry->Filter Evaporate 9. Evaporate solvent (Rotary Evaporation). Filter->Evaporate Product Pure Methyl Benzoate Evaporate->Product

Caption: Workflow for the synthesis and purification of Methyl Benzoate.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzoic acid (e.g., 0.1 mol) and an excess of methanol (e.g., 40 mL).[5] The use of excess alcohol helps to shift the equilibrium towards the product side.

  • Catalyst Addition: Carefully add the acid catalyst, concentrated sulfuric acid (e.g., 3.0 mL), dropwise to the mixture while stirring.[5] This addition is exothermic and must be done cautiously.

  • Reflux: Heat the reaction mixture to reflux for approximately one hour.[5] Refluxing maintains the reaction at the boiling point of the solvent without evaporative loss, ensuring the reaction proceeds at a reasonable rate to reach equilibrium.

  • Cooling and Extraction: After the reflux period, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane.

  • Neutralization Wash: Wash the organic layer with a 5% sodium bicarbonate solution. This step is critical to neutralize the sulfuric acid catalyst and remove any unreacted benzoic acid (by converting it to the water-soluble sodium benzoate salt).

  • Brine Wash: Wash the organic layer with brine. This helps to remove the bulk of the dissolved water from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate, to remove residual water.

  • Purification: Filter the mixture to remove the drying agent. The solvent can then be removed using a rotary evaporator to yield the crude methyl benzoate, which can be further purified by distillation if necessary.

Safety, Handling, and Storage

Proper handling of methyl benzoate and its precursors is essential for laboratory safety. The following information is synthesized from safety data sheets (SDS).

Hazard CategoryDescription and Precautionary MeasuresCitations
Flammability Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.[2][4]
Toxicity Harmful if swallowed. Avoid ingestion. Wash hands thoroughly after handling.[2][11]
Eye Irritation Causes serious eye irritation. Wear eye protection.[2][12]
Handling Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure adequate ventilation.[2][12]
Storage Store in a cool, dry, and well-ventilated place. Keep containers tightly closed.[2]
Incompatibilities Avoid strong oxidizing agents, strong bases, and strong reducing agents.[2]

References

  • SAFETY DATA SHEET. (2025, April 28). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2009, September 18). Thermo Fisher Scientific.
  • Material Safety D
  • SAFETY DATA SHEET. (2025, January 15). TCI Chemicals.
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  • Methyl 3-(2-aminoethoxy)
  • METHYL BENZO
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  • Preparation of Methyl Benzo
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  • Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. (2017, October 26). Dongguk University.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. (2017, October 26). PubMed.
  • Methyl Benzo

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An In-depth Technical Guide to the Safe Handling of Methyl 3-(2-iodoethoxy)benzoate for Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling guide for Methyl 3-(2-iodoethoxy)benzoate. As a specialized chemical intermediate, a complete, formally adjudicated Safety Data Sheet (SDS) is not broadly available. Therefore, this guide has been constructed by synthesizing data from structurally analogous compounds, including iodinated aromatics, benzoate esters, and iodoalkanes, to provide a robust and scientifically grounded risk assessment. The principles of chemical reactivity and structure-activity relationships form the basis for the recommendations herein.

Section 1: Core Hazard Profile & Chemical Identity

Methyl 3-(2-iodoethoxy)benzoate is a functionalized aromatic compound used as an intermediate in organic synthesis, particularly in drug discovery and medicinal chemistry.[1] Its structure combines a methyl benzoate core with an iodoethoxy side chain. This unique combination dictates its reactivity and toxicological profile. The primary hazards are inferred from its constituent functional groups: the benzoate ester and the terminal alkyl iodide.

Inferred GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6]

Hazard Pictograms (Inferred):

Signal Word (Inferred): Warning

Inferred Hazard Statements:

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[6]

Property Value / Information Source / Rationale
Molecular Formula C₁₀H₁₁IO₃Based on structure
Molecular Weight 306.09 g/mol Calculated
Appearance Expected to be a liquid or low-melting solid, potentially light yellow.Analogy with Methyl Benzoate[7] and Methyl 2-iodobenzoate.[4]
Solubility Insoluble in water.[4] Soluble in common organic solvents.Analogy with related esters.
Primary Hazards Skin/eye irritant, potential alkylating agent, harmful if swallowed.Derived from iodo-compounds[5][8] and benzoate esters.[2][3]

Section 2: Physicochemical Properties and Reactivity Analysis

The reactivity of Methyl 3-(2-iodoethoxy)benzoate is governed by two key features: the carbon-iodine bond and the ester functional group.

  • Carbon-Iodine (C-I) Bond Instability: The C-I bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage. This makes the compound a potential alkylating agent, capable of reacting with nucleophiles. This reactivity is a primary driver of its irritant properties. Furthermore, the C-I bond can be sensitive to light, potentially leading to the formation of radical species and gradual decomposition. Therefore, storage in amber vials or protected from light is critical.

  • Ester Hydrolysis: Like all esters, it is susceptible to hydrolysis under either acidic or basic conditions, which would yield 3-(2-iodoethoxy)benzoic acid and methanol. This is particularly relevant for avoiding incompatible storage conditions with strong acids or bases.[3]

  • Incompatibilities: The compound should be considered incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3] Contact with these materials could lead to vigorous and potentially hazardous reactions.

Section 3: Toxicological Profile (Inferred)

A full toxicological study of this specific molecule is not available. The following assessment is based on structure-activity relationships.

  • Routes of Exposure: The primary routes of occupational exposure are inhalation of aerosols, dermal contact, and eye contact. Ingestion is also a potential route.[4]

  • Irritation and Sensitization: Based on data for various iodo-compounds, direct contact is likely to cause significant skin and eye irritation.[5][9] Prolonged or repeated skin contact may lead to inflammation or blistering.[8] While not definitively documented for this compound, some halogenated hydrocarbons can act as sensitizers.

  • Systemic Toxicity: The benzoate moiety is generally of low systemic toxicity. In humans, benzoic acid is metabolized in the liver by conjugation with glycine to form hippuric acid, which is then excreted by the kidneys.[10][11] However, high doses of benzoates can overwhelm this metabolic pathway, leading to adverse effects.[12][13] The acute toxicity is likely driven by the overall molecule, with an oral LD50 for the related methyl benzoate in rats reported as 1177 mg/kg, classifying it as harmful if swallowed.[2]

  • Mutagenicity and Carcinogenicity: There is no data to suggest that the benzoate structure is mutagenic or carcinogenic.[4][14] The toxicological properties of the iodoethoxy sidechain have not been fully investigated.[4]

Section 4: Laboratory Handling & Risk Mitigation Protocols

A rigorous approach to handling is essential to minimize exposure.

Engineering Controls

All handling of Methyl 3-(2-iodoethoxy)benzoate, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[8] An eyewash station and safety shower must be readily accessible in the immediate work area.[4][7]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes.[4]

  • Body Protection: A fully fastened laboratory coat must be worn at all times.[8]

  • Hand Protection: This is a critical consideration. The molecule contains a halogenated hydrocarbon moiety. While nitrile gloves are a standard in many labs, they can offer poor resistance to certain halogenated compounds and may degrade quickly upon contact.[15][16]

    • For Incidental Contact (e.g., minor splashes): A standard-thickness (e.g., 5-mil or greater) nitrile glove may provide short-term splash protection.[16] If contact occurs, gloves must be removed and replaced immediately.[17]

    • For Extended Use or Immersive Work: Double-gloving is recommended. Alternatively, using a more resistant glove material, such as Viton or a multi-layer laminate glove, should be considered, especially if significant contact is anticipated. Always consult a specific chemical resistance chart for your chosen gloves.

Safe Storage and Handling
  • Store in a tightly sealed, properly labeled container.[4]

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials.[3]

  • Protect from light by using an amber vial or by storing the container in a dark location.

  • Avoid generating mists or aerosols. When transferring, pour slowly and carefully.

  • Wash hands and any exposed skin thoroughly after handling.[4]

Section 5: Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical advice if irritation occurs.[4]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[7]

  • Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water. Immediately call a POISON CENTER or doctor.[2][3]

Spill Management

For any spill, ensure the area is well-ventilated and eliminate all ignition sources. The response depends on the scale of the spill.

SpillResponse Start Spill Detected Assess Assess Spill Size & Location Start->Assess SmallSpill Small Spill (<100 mL in Hood) Assess->SmallSpill Small LargeSpill Large Spill (>100 mL or outside Hood) Assess->LargeSpill Large Absorb Absorb with Inert Material (e.g., vermiculite, sand) SmallSpill->Absorb Evacuate Evacuate Area Alert Safety Officer LargeSpill->Evacuate Report Document Spill & Report to Supervisor Evacuate->Report Collect Collect into a sealed hazardous waste container Absorb->Collect Decon Decontaminate Area with soap and water Collect->Decon Decon->Report

Caption: Workflow for responding to a chemical spill.

Section 6: Waste Disposal

Waste containing Methyl 3-(2-iodoethoxy)benzoate or its byproducts must be treated as hazardous waste. The presence of iodine necessitates a specific neutralization step before disposal.

Protocol: Neutralization of Iodine-Containing Waste This procedure converts reactive elemental iodine (which may form upon decomposition) into less hazardous iodide.[18]

  • Preparation: Conduct the procedure in a fume hood while wearing all required PPE.

  • Neutralization: Slowly add a 10% solution of sodium thiosulfate to the aqueous waste stream while stirring. The characteristic brown/yellow color of iodine will fade.

  • Endpoint: Continue adding sodium thiosulfate dropwise until the solution is colorless, indicating complete neutralization.[9][18]

  • Collection: Collect the neutralized waste in a properly labeled hazardous waste container for disposal via your institution's environmental health and safety office. Do not pour down the drain unless explicitly permitted by local regulations after neutralization and pH adjustment.[18]

WasteDisposal Start Generate Waste Check Does waste contain Iodine species? Start->Check Neutralize Neutralize with Sodium Thiosulfate Solution Check->Neutralize Yes Collect Collect in Labeled Hazardous Waste Container Check->Collect No Neutralize->Collect Dispose Dispose via Institutional EHS Protocol Collect->Dispose

Caption: Decision process for chemical waste disposal.

References

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A Comparative Analysis of Methyl 3-(2-iodoethoxy)benzoate and Methyl 3-(2-fluoroethoxy)benzoate: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and molecular imaging, the strategic incorporation of halogens is a cornerstone of rational drug design. The choice of a specific halogen can profoundly alter a molecule's physicochemical properties, metabolic stability, and suitability for specific applications. This guide provides a detailed comparative analysis of two structurally related compounds: Methyl 3-(2-iodoethoxy)benzoate and Methyl 3-(2-fluoroethoxy)benzoate. We delve into their synthesis, contrasting reactivity profiles rooted in the fundamental differences between the Carbon-Iodine and Carbon-Fluorine bonds, and their divergent applications, particularly highlighting the utility of the fluoroethoxy moiety in Positron Emission Tomography (PET). This document serves as a technical resource for researchers, offering insights into the causal relationships between atomic properties and molecular function, thereby informing the selection of appropriate halogenated motifs in drug discovery and development.

Introduction: The Strategic Role of Halogens in Molecular Design

The substitution of hydrogen with a halogen atom is one ofthe most powerful strategies in modern medicinal chemistry. More than half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] Fluorine's high electronegativity and small size allow it to act as a bioisostere for hydrogen or a hydroxyl group, while the exceptional strength of the carbon-fluorine (C-F) bond often confers resistance to metabolic degradation.[1][2]

Conversely, heavier halogens like iodine offer a different set of properties. The large, polarizable nature of iodine can introduce potent, specific interactions within a protein binding pocket.[3] However, the relative weakness of the carbon-iodine (C-I) bond makes it more susceptible to metabolic cleavage and renders it a good leaving group in chemical reactions.

This guide focuses on the 2-haloethoxybenzoate scaffold, providing a direct comparison between the effects of an iodo- versus a fluoro-substituent on an aliphatic ether chain. This comparison is particularly relevant in two key areas:

  • Drug Development: Understanding how the choice of halogen impacts absorption, distribution, metabolism, and excretion (ADME) properties.

  • Molecular Imaging: The critical role of fluorine-18 (¹⁸F) in PET imaging makes fluoroethoxy derivatives highly valuable as radiotracers for diagnosing and monitoring disease.[4][5]

By examining Methyl 3-(2-iodoethoxy)benzoate and Methyl 3-(2-fluoroethoxy)benzoate, we can illuminate the fundamental principles that guide the strategic use of these halogens in advanced chemical research.

Synthesis and Radiosynthesis Strategies

The synthesis of both compounds typically proceeds via a Williamson ether synthesis, starting from the common precursor, Methyl 3-hydroxybenzoate. The key difference lies in the choice of the two-carbon electrophile that introduces the halogenated ethoxy group.

Synthesis of Methyl 3-(2-iodoethoxy)benzoate

The introduction of the iodoethoxy group is straightforward due to the high reactivity of alkyl iodides. A common and efficient method involves a two-step process starting with a more stable and less expensive alkylating agent, followed by a halide exchange reaction.

Workflow: Synthesis of Methyl 3-(2-iodoethoxy)benzoate

cluster_0 Step 1: Ethoxylation cluster_1 Step 2: Finkelstein Reaction A Methyl 3-hydroxybenzoate C Methyl 3-(2-hydroxyethoxy)benzoate A->C K2CO3, DMF, 80°C B 2-Chloroethanol B->C E Methyl 3-(2-iodoethoxy)benzoate C->E Acetone, Reflux D Sodium Iodide (NaI) D->E cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: 18F-Radiolabeling A Methyl 3-hydroxybenzoate C Methyl 3-(2-(tosyloxy)ethoxy)benzoate (Precursor) A->C K2CO3, Acetonitrile B Ethylene glycol ditosylate B->C E [18F]Methyl 3-(2-fluoroethoxy)benzoate C->E Acetonitrile, 100-120°C D [18F]Fluoride / Kryptofix [K2.2.2] D->E cluster_0 Fluorine Properties cluster_1 Iodine Properties cluster_2 Applications F_props Fluorine Small Size (1.47 Å) High Electronegativity (3.98) Strong C-F Bond (~485 kJ/mol) Poor Leaving Group Apps PET Imaging (with 18F) Enhanced Metabolic Stability Improved Pharmacokinetics Synthetic Intermediate Heavy Atom for X-ray Crystallography SPECT Imaging (with 123I/124I) F_props:f3->Apps:f1 F_props:f1->Apps:f2 F_props:f0->Apps:f0 I_props Iodine Large Size (1.98 Å) Low Electronegativity (2.66) Weak C-I Bond (~234 kJ/mol) Good Leaving Group I_props:f4->Apps:f3 I_props:f1->Apps:f4 I_props:f0->Apps:f5

Caption: Correlation of halogen properties with primary applications.

Drug Development
  • Fluorine: The introduction of a fluoroethoxy group is a well-established strategy to improve a drug candidate's ADME profile. B[2]y blocking a potential site of metabolism, the molecule's half-life can be extended, potentially leading to lower required doses and reduced side effects. The electronegativity of fluorine can also alter the acidity/basicity of nearby functional groups or favorably influence binding interactions with a target protein.

[1][2]* Iodine: While less common for improving metabolic stability, iodine can be used to increase a molecule's mass and lipophilicity, which can sometimes enhance potency. Its primary role in modern drug development is often as a "heavy atom" to aid in solving protein-ligand co-crystal structures via X-ray crystallography. It also serves as a versatile synthetic handle for introducing other functional groups via cross-coupling reactions.

Molecular Imaging
  • Fluorine ([¹⁸F]): The fluoroethoxy group is an ideal motif for PET imaging. Fluorine-18 has nearly optimal decay characteristics, including a 109.8-minute half-life that is long enough for synthesis and imaging but short enough to minimize the patient's radiation dose. A[5][6]ttaching the [¹⁸F]fluoroethoxy group to a biologically active molecule allows for the non-invasive, quantitative visualization of physiological processes in vivo, making it an invaluable tool for oncology, neurology, and cardiology.

[4]* Iodine ([¹²³I] or [¹²⁴I]): The iodo-analogue is not suitable for PET. However, if radiolabeled with an appropriate isotope like Iodine-123, it could be used for Single Photon Emission Computed Tomography (SPECT) imaging. Iodine-124 is a positron emitter and could theoretically be used for PET, but its complex decay scheme and longer half-life make it less ideal than ¹⁸F for many applications.

Spectroscopic Analysis

The structural differences between the two compounds are readily apparent in their NMR and Mass Spectra.

  • ¹H NMR: Both compounds would show similar signals for the aromatic and methyl ester protons. The key difference would be in the ethoxy chain.

    • Iodo-compound: Would show two distinct triplets, one for -OCH₂- and one for -CH₂I.

    • Fluoro-compound: The signals for the ethoxy protons would be more complex due to heteronuclear coupling to the ¹⁹F nucleus (a spin ½ nucleus). The -OCH₂- protons would appear as a triplet of doublets, and the -CH₂F protons would appear as a triplet of doublets.

  • ¹³C NMR: Similar to ¹H NMR, the fluoro-compound would exhibit C-F coupling, which is useful for structural confirmation. The carbon directly bonded to fluorine would show a large one-bond coupling constant (¹JCF), while the adjacent carbon would show a smaller two-bond coupling (²JCF).

  • Mass Spectrometry (MS):

    • Iodo-compound: Iodine is monoisotopic (¹²⁷I), so the molecular ion peak (M⁺) would be a single, distinct peak at m/z 306.

    • Fluoro-compound: Fluorine is also monoisotopic (¹⁹F), leading to a sharp molecular ion peak at m/z 198.

Detailed Experimental Protocols

Synthesis of Methyl 3-(2-iodoethoxy)benzoate

Step A: Synthesis of Methyl 3-(2-hydroxyethoxy)benzoate

  • To a solution of Methyl 3-hydroxybenzoate (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add 2-chloroethanol (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-90°C and stir for 12-16 hours, monitoring by TLC.

  • After cooling, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Methyl 3-(2-hydroxyethoxy)benzoate.

Step B: Finkelstein Reaction

  • Dissolve the product from Step A (1.0 eq) in acetone.

  • Add sodium iodide (NaI, 2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux for 4-6 hours. A white precipitate (NaCl) will form.

  • Cool the reaction, filter off the precipitate, and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and sodium thiosulfate solution (to remove any residual iodine), then brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final product.

Synthesis of Non-radioactive Methyl 3-(2-fluoroethoxy)benzoate (Reference Standard)
  • To a solution of Methyl 3-hydroxybenzoate (1.0 eq) in acetonitrile, add cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Add 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate (1.2 eq).

  • Heat the reaction to reflux and stir for 8-12 hours, monitoring by TLC.

  • Cool the mixture, filter off the solids, and concentrate the filtrate.

  • Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain Methyl 3-(2-fluoroethoxy)benzoate.

Conclusion

The choice between an iodoethoxy and a fluoroethoxy substituent is a strategic decision dictated by the intended application. Methyl 3-(2-iodoethoxy)benzoate, characterized by its weaker C-I bond, serves as a reactive intermediate, valuable for further chemical modification but generally unsuitable for in vivo therapeutic use due to metabolic liabilities. In stark contrast, Methyl 3-(2-fluoroethoxy)benzoate embodies the desirable properties conferred by fluorine: chemical inertness and metabolic stability, making its ¹⁸F-radiolabeled counterpart an exemplary candidate for PET imaging. This comparative analysis underscores a fundamental principle in medicinal chemistry: the nuanced properties of individual atoms are magnified at the molecular level, providing the researcher with a powerful toolkit to rationally design molecules for specific biological and diagnostic functions.

References

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Applications of iodinated benzoate esters in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Applications of Iodinated Benzoate Esters in Medicinal Chemistry

Abstract

Iodinated benzoate esters represent a class of highly versatile and powerful intermediates in modern medicinal chemistry. Their unique chemical properties, particularly the reactivity of the carbon-iodine bond, have positioned them as indispensable building blocks in drug discovery and development. This guide provides a comprehensive overview of their synthesis, key applications, and the underlying chemical principles that govern their utility. We will explore their critical role as precursors in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures, their application in the development of diagnostic and therapeutic radiopharmaceuticals, and their use in elucidating structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, field-proven experimental protocols.

The Strategic Importance of the Iodinated Benzoate Scaffold

In the landscape of medicinal chemistry, the benzoate ester moiety is a common structural motif. The introduction of an iodine atom onto this scaffold dramatically enhances its synthetic utility. The carbon-iodine (C-I) bond is the most reactive among the carbon-halogen bonds, making it an excellent electrophilic partner in a wide array of cross-coupling reactions. This high reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, a crucial advantage in the late-stage functionalization of complex molecules.

Furthermore, the iodine atom itself offers several advantages:

  • Radioisotopes: Iodine possesses several radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) that are vital for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as for targeted radiotherapy.[1]

  • X-ray Contrast: Due to its high atomic number, iodine is an excellent attenuator of X-rays, forming the basis for nearly all iodinated radiocontrast agents used in techniques like computed tomography (CT).[2]

  • Bioisosterism and SAR: The iodine atom can serve as a bioisostere for other groups and its introduction can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, providing a valuable tool for structure-activity relationship (SAR) studies.

Synthesis of Iodinated Benzoate Esters

The preparation of iodinated benzoate esters can be achieved through several reliable methods. The choice of method often depends on the desired substitution pattern and the nature of the starting material.

Direct Iodination of Benzoic Acid Derivatives

Direct electrophilic iodination of a benzoic acid or its ester is a common approach. This typically involves an iodinating agent, such as molecular iodine (I₂), in the presence of an oxidizing agent.

Experimental Protocol: Synthesis of a Generic Iodobenzoic Acid

This protocol describes the iodination of a substituted benzoic acid.

Materials:

  • Substituted Benzoic Acid (1.0 equiv)

  • Molecular Iodine (I₂) (1.1 equiv)

  • Potassium Persulfate (K₂S₂O₈) (2.0 equiv)

  • Sulfuric Acid (concentrated)

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve the substituted benzoic acid in methanol.

  • Add molecular iodine and potassium persulfate to the solution.

  • Slowly add concentrated sulfuric acid dropwise while stirring the mixture at room temperature.

  • Heat the reaction mixture to 60°C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • A precipitate of the iodinated benzoic acid will form. Collect the solid by vacuum filtration.

  • Wash the solid with a cold solution of sodium thiosulfate to remove excess iodine, followed by cold water.

  • Dry the product under vacuum to yield the iodinated benzoic acid, which can then be esterified using standard methods (e.g., Fischer esterification).

Causality and Self-Validation:

  • Oxidizing Agent: Potassium persulfate is used to oxidize I₂ to a more electrophilic iodine species (I⁺), which is necessary for the electrophilic aromatic substitution to occur on the electron-deficient benzoic acid ring.

  • Acid Catalyst: Sulfuric acid acts as a catalyst, further activating the iodinating agent and protonating the carbonyl group, which can influence the regioselectivity of the iodination.

  • Validation: The purity and identity of the product should be confirmed by melting point analysis, ¹H NMR, and ¹³C NMR spectroscopy. The disappearance of the starting material and the appearance of a new, less polar spot on TLC validate the reaction's progress.

Sandmeyer Reaction

For specific isomers, particularly when direct iodination yields a mixture, the Sandmeyer reaction is a superior alternative. This involves the diazotization of an aminobenzoic acid followed by treatment with an iodide salt.

Sandmeyer_Reaction Aminobenzoic_Acid Aminobenzoic Acid Diazonium_Salt Diazonium Salt Intermediate Aminobenzoic_Acid->Diazonium_Salt 1. NaNO₂, HCl 2. 0-5 °C Iodobenzoic_Acid Iodobenzoic Acid Diazonium_Salt->Iodobenzoic_Acid KI

Caption: Sandmeyer reaction workflow for iodobenzoic acid synthesis.

Application as Synthetic Intermediates: Palladium-Catalyzed Cross-Coupling

The high reactivity of the C-I bond makes iodinated benzoate esters premier substrates for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.[3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron species, is one of the most widely used reactions in pharmaceutical development. Iodinated benzoates are excellent electrophiles for this transformation due to the facile oxidative addition of the C-I bond to the Pd(0) catalyst.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Aryl_R Ar-Pd(II)-R'(L)₂ PdII_Aryl->PdII_Aryl_R Transmetal Transmetalation Transmetal->PdII_Aryl_R PdII_Aryl_R->Pd0 Product Ar-R' PdII_Aryl_R->Product RedElim Reductive Elimination RedElim->Pd0 ArylIodide Ar-I ArylIodide->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 4-Iodobenzoate

Materials:

  • Ethyl 4-iodobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (buchwald ligand) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene/Water (10:1 mixture), degassed

Procedure:

  • To a flame-dried Schlenk flask, add ethyl 4-iodobenzoate, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed toluene to pre-form the catalyst.

  • Add the catalyst solution to the Schlenk flask, followed by the remainder of the degassed solvent mixture.

  • Heat the reaction mixture to 100°C and stir vigorously for 2-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Field-Proven Insights:

  • Ligand Choice: Bulky, electron-rich phosphine ligands like SPhos are crucial.[5][6] The electron-donating nature increases the electron density on the palladium center, which accelerates the rate-limiting oxidative addition step, especially for electron-neutral or electron-rich aryl iodides.[4] The steric bulk of the ligand promotes the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.

  • Base Selection: The base plays a critical role in the transmetalation step.[7] One proposed mechanism involves the formation of a boronate species [R-B(OH)₃]⁻, which is more nucleophilic and readily transfers its organic group to the palladium center.[8][9] K₃PO₄ is a moderately strong base that is effective for this purpose without causing hydrolysis of the benzoate ester, a common side reaction with stronger bases like NaOH or alkoxides.[10]

  • Troubleshooting: A common side reaction is dehalogenation of the starting material. This can be minimized by using a weaker base, ensuring strictly anaerobic conditions, and avoiding excessive reaction times or temperatures.[10]

Ligand ClassSpecific LigandAryl HalideTypical Yield (%)Key AdvantageRef
Biaryl Phosphines SPhosAryl Chloride98High activity for hindered and unactivated substrates[5]
Biaryl Phosphines XPhosAryl Chloride95-99Excellent for unactivated aryl chlorides[6]
Ferrocenyl Phosphines dppfAryl Bromide90-97Good thermal stability
Trialkyl Phosphines P(t-Bu)₃Aryl Bromide95-99Very electron-rich, good for challenging substrates
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a key transformation for synthesizing many biologically active compounds. Iodinated benzoate esters are highly effective substrates.[11]

Experimental Protocol: Copper-Free Sonogashira Coupling

Materials:

  • Methyl 3-iodobenzoate (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF), degassed

Procedure:

  • To a flame-dried Schlenk flask under Argon, add methyl 3-iodobenzoate and PdCl₂(PPh₃)₂.

  • Add degassed THF and degassed triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50°C if necessary, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Causality and Field-Proven Insights:

  • Copper-Free Conditions: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free protocols are often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, which can be difficult to separate.[12][13][14]

  • Role of the Base: The amine base (Et₃N) serves two purposes: it deprotonates the terminal alkyne to form the reactive acetylide anion and it neutralizes the hydrogen iodide (HI) that is formed during the catalytic cycle.[15]

  • Troubleshooting: If the reaction is sluggish, especially with less reactive aryl bromides, heating may be required. Catalyst decomposition (formation of palladium black) can occur if the reaction is not kept under an inert atmosphere; using fresh, degassed solvents is critical.[16][17]

Application in Radiopharmaceutical Chemistry

The ability to incorporate iodine radioisotopes makes iodinated benzoate esters invaluable precursors for radiopharmaceuticals used in medical imaging and therapy.

Synthesis of Radioiodinated Imaging Agents

A common strategy involves synthesizing a tin precursor (e.g., a trialkylstannyl benzoate), which can be rapidly and efficiently converted to the radioiodinated compound via an iododestannylation reaction.

Case Study: Synthesis of ¹²⁴I-Trametinib for PET Imaging

The FDA-approved MEK inhibitor Trametinib, which contains an iodine atom, can be radiolabeled for PET imaging to monitor drug distribution and resistance.[2][15][18][19] A common route involves converting Trametinib to a boronate precursor, which is then radioiodinated.

Trametinib_Radiolabeling Trametinib Trametinib (contains I) Precursor Boronato-pinacol precursor Trametinib->Precursor 1. Pd catalyst 2. Diborylpinacol Radiolabeled ¹²⁴I-Trametinib Precursor->Radiolabeled 1. [¹²⁴I]NaI, Cu(OAc)₂ 2. 1,10-phenanthroline 3. 80 °C, 30 min

Caption: Synthetic workflow for the preparation of ¹²⁴I-Trametinib.

This copper-mediated iodination method was found to be more successful than traditional methods using oxidants like Chloramine-T for this specific substrate.[18] The resulting ¹²⁴I-Trametinib allows for non-invasive in vivo visualization of MEK1/2 levels, which can help personalize patient dosage and monitor for the emergence of drug resistance.[15]

Radioiodination of Biomolecules

For radiolabeling proteins and antibodies, which are sensitive to harsh reaction conditions, an indirect labeling method is preferred. N-succinimidyl iodobenzoates are widely used for this purpose. The succinimidyl ester is highly reactive towards primary amines (like the side chain of lysine residues) on the protein surface, forming a stable amide bond.

Experimental Protocol: Antibody Labeling using N-succinimidyl-3-[¹²⁵I]iodobenzoate ([¹²⁵I]SIB)

Part A: Synthesis of [¹²⁵I]SIB from a Tin Precursor

  • Precursor: Start with N-succinimidyl-3-(tri-n-butylstannyl)benzoate.

  • Radioiodination: To a solution of the tin precursor, add [¹²⁵I]NaI followed by an oxidizing agent such as t-butylhydroperoxide (TBHP).[7]

  • Reaction: Allow the reaction to proceed for 15 minutes at room temperature. The TBHP facilitates the electrophilic substitution of the stannyl group with ¹²⁵I.

  • Purification: Purify the resulting [¹²⁵I]SIB using a Sep-Pak silica cartridge to remove unreacted iodide and tin byproducts.[7][12]

Part B: Conjugation to Antibody

  • Buffering: Prepare the antibody (e.g., Trastuzumab) in a suitable buffer, such as 0.1 M sodium borate, pH 8.5.

  • Conjugation: Add the purified [¹²⁵I]SIB solution to the antibody solution. The succinimidyl ester will react with lysine residues on the antibody.

  • Incubation: Allow the reaction to proceed for 30 minutes at room temperature.

  • Purification: Purify the radiolabeled antibody from unconjugated [¹²⁵I]SIB and its hydrolysis products using size exclusion chromatography (e.g., a Sephadex G-25 column).

Causality and Self-Validation:

  • Choice of Oxidant: TBHP is a milder oxidant than N-chlorosuccinimide (NCS). While NCS can give faster reactions, it may require HPLC purification of the active ester to achieve optimal antibody coupling. In contrast, the use of TBHP often allows for simpler Sep-Pak purification, which is advantageous when working with short-lived isotopes.[7][12]

  • Residualizing Linkers: For antibodies that undergo internalization into cells, standard SIB labeling can lead to the rapid efflux of the radioiodine from the cell after protein degradation. To counteract this, "residualizing" linkers like N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) have been developed. The positively charged guanidinomethyl group helps to trap the radiolabeled metabolite inside the cell, enhancing tumor retention and improving therapeutic efficacy or imaging signal.[20]

  • Validation: The radiochemical purity of the final product must be assessed by methods like instant thin-layer chromatography (ITLC) or HPLC. The immunoreactivity of the labeled antibody should be tested via an in vitro binding assay to ensure that the labeling process has not damaged the antigen-binding site.

Parameter[¹³¹I]SIBiso-[¹³¹I]SGMIB
Radiochemical Yield (Prosthetic Group) ~57%~71%
Conjugation Efficiency (Trastuzumab) ~35%~45%
Intracellular Retention (24h) LowerHigher
Reference [20][20]

Application in Structure-Activity Relationship (SAR) Studies

The introduction of an iodine atom at various positions on a benzoate ester scaffold is a powerful tactic in SAR studies.

  • Probing Steric and Electronic Effects: The large size and unique electronic properties of iodine (a polarizable halogen-bond donor) allow chemists to probe steric tolerance and electronic interactions within a target's binding site.

  • Modulating Physicochemical Properties: Adding an iodine atom significantly increases a molecule's lipophilicity (logP), which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. This allows for systematic optimization of a lead compound's pharmacokinetic profile.

  • Vector for Further Functionalization: As demonstrated in the cross-coupling sections, an iodinated position serves as a versatile handle for rapidly generating a library of analogs with diverse substituents, enabling a thorough exploration of the SAR landscape.

Case Study: Iodinated Quinazolinones as Anticancer Agents

A study on 6-iodo-2-methylquinazolin-4-(3H)-one derivatives demonstrated the utility of the iodo-substituent in developing potent cytotoxic agents.[18] Various substitutions at the 3N-position were explored, and the resulting compounds were tested against several human cancer cell lines.

CompoundSubstitution at 3NTarget Cell LineIC₅₀ (µM)
3a BenzylHL-6021
3d 4-FluorobenzylHeLa10
3e 4-ChlorobenzylT98G12
3h 4-BromobenzylT98G22
Paclitaxel (Control)T98G~0.01

Data from RSC Adv., 2022, 12, 23838-23851.[2]

The study used 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis, which indicated that electron-withdrawing and lipophilic groups at the para-position of the 3N-benzyl ring were favorable for activity. The initial 6-iodo substitution provided a key structural and electronic feature for the series and likely contributed to the overall binding affinity with the target, dihydrofolate reductase (DHFR).[18]

Conclusion

Iodinated benzoate esters are more than just simple chemical intermediates; they are strategic tools that enable key transformations and provide critical insights throughout the drug discovery and development pipeline. Their high reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of complex molecular targets. Their ability to incorporate radioisotopes provides a direct pathway to the creation of powerful diagnostic and therapeutic agents. Finally, their utility in SAR studies facilitates the rational design and optimization of new drug candidates. As synthetic methodologies continue to advance, the applications of this versatile scaffold in medicinal chemistry will undoubtedly continue to expand, solidifying its role as a cornerstone of modern pharmaceutical research.

References

  • Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Publishing. Available at: [Link]

  • Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. ResearchGate. Available at: [Link]

  • Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. PMC. Available at: [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry. Reddit. Available at: [Link]

  • Synthesis of 125I labeled N-succinimidyl p-iodobenzoate for use in radiolabeling antibodies. PubMed. Available at: [Link]

  • Synthesis of the PET Tracer 124 I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Available at: [Link]

  • Synthesis of radioiodinated N-succinimidyl iodobenzoate: optimization for use in antibody labelling. PubMed. Available at: [Link]

  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. PubMed. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of radioiodinated N-succinimidyl iodobenzoate: optimization for use in antibody labelling. OSTI.gov. Available at: [Link]

  • Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal. Available at: [Link]

  • Novel Intermediates And Process For Preparation Of Axitinib. QuickCompany. Available at: [Link]

  • Photoswitchable Azo- and Diazocine-Functionalized Derivatives of the VEGFR-2 Inhibitor Axitinib. MDPI. Available at: [Link]

  • Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]

  • Development of radiotracers for oncology – the interface with pharmacology. PMC. Available at: [Link]

  • N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization. PMC. Available at: [Link]

  • CN103570696A - Method for preparing intermediate of axitinib and application of ... Google Patents.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Paired-label studies of [¹²⁵I]SGMIB-trastuzumab and... ResearchGate. Available at: [Link]

  • Dr. Saul Hertz Discovers the Medical Uses of Radioiodine (RAI). Journal of Radiology and Oncology. Available at: [Link]

  • A Review of the History of Radioactive Iodine Theranostics: The Origin of Nuclear Ontology. Available at: [Link]

  • Overview of radiotracer discovery and development pipeline. Main steps... ResearchGate. Available at: [Link]

  • Table 3, SAR summary for substitution on the benzoic acid moiety. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Central Nervous System Radiotracer Development: Bench to Bedside. IAEA. Available at: [Link]

  • In Vitro and In Vivo Comparison of Random versus Site-Specific Conjugation of Bifunctional Chelating Agents to the CD33-Binding Antibody for Use in Alpha- and Beta-Radioimmunotherapy. Figshare. Available at: [Link]

  • Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. PMC. Available at: [Link]

  • Site-Specific Radiohalogenation of a HER2-Targeted Single Domain Antibody Fragment Using a Novel Residualizing Prosthetic Agent. PMC. Available at: [Link]

  • Radiolabeling Strategies of Nanobodies for Imaging Applications. PMC. Available at: [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available at: [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. Available at: [Link]

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Stability of 2-Iodoethoxy Side Chains in Benzoate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the stability of 2-iodoethoxy side chains in benzoate derivatives. It delves into the underlying chemical principles governing their stability, potential degradation pathways, and robust methodologies for their assessment.

Introduction: The Significance of the 2-Iodoethoxy Moiety in Drug Development

The incorporation of halogenated side chains, such as the 2-iodoethoxy group, into benzoate scaffolds is a strategic approach in medicinal chemistry. This functional group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. However, the presence of an iodine atom on a flexible ethoxy chain introduces specific stability concerns that must be thoroughly understood and characterized during drug development. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it a potential site for degradation. This guide will provide the foundational knowledge and practical protocols to investigate and mitigate these stability risks.

Chemical Properties and Synthesis of 2-Iodoethoxy Benzoate Derivatives

The stability of a 2-iodoethoxy side chain is intrinsically linked to its chemical environment within the benzoate derivative. The electronic nature of substituents on the benzene ring can influence the reactivity of the iodoethoxy group.

A general synthetic route to 2-iodoethoxy benzoate derivatives involves a two-step process:

  • Williamson Ether Synthesis: A substituted hydroxybenzoate is reacted with a dihaloethane, such as 1-bromo-2-chloroethane or 1,2-dibromoethane, in the presence of a base (e.g., potassium carbonate) to form the corresponding 2-haloethoxy benzoate derivative.

  • Finkelstein Reaction: The resulting 2-chloro- or 2-bromoethoxy derivative undergoes a halogen exchange reaction with sodium iodide in a suitable solvent like acetone. The greater nucleophilicity of the iodide ion and the precipitation of the less soluble sodium chloride or bromide drives the reaction to completion, yielding the desired 2-iodoethoxy benzoate derivative.

Synthesis_Workflow Substituted_Hydroxybenzoate Substituted Hydroxybenzoate Intermediate 2-Haloethoxy Benzoate Derivative Substituted_Hydroxybenzoate->Intermediate Williamson Ether Synthesis Dihaloethane 1-Bromo-2-chloroethane or 1,2-Dibromoethane Dihaloethane->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Product 2-Iodoethoxy Benzoate Derivative Intermediate->Product Finkelstein Reaction Sodium_Iodide Sodium Iodide Sodium_Iodide->Product

Caption: General synthetic workflow for 2-iodoethoxy benzoate derivatives.

Potential Degradation Pathways

The primary route of degradation for the 2-iodoethoxy side chain is through nucleophilic substitution, where the iodide ion acts as a good leaving group.[1][2] The reaction can proceed via two main mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution).[2][3]

  • SN2 Mechanism: This is a single-step process where a nucleophile attacks the carbon atom bonded to the iodine, and the iodide ion leaves simultaneously.[1] This is the more likely pathway for a primary alkyl iodide like the one in the 2-iodoethoxy group.[2] Common nucleophiles in a pharmaceutical formulation or during storage could include water, hydroxide ions, or even other functional groups within the molecule (intramolecular cyclization).

  • SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate, which is then attacked by a nucleophile.[2][3] This mechanism is less likely for a primary alkyl halide unless there is significant steric hindrance or the reaction is conducted in a polar protic solvent that can stabilize the carbocation.[3]

Degradation_Pathways Parent 2-Iodoethoxy Benzoate Derivative SN2_Pathway SN2 Pathway (Bimolecular) Parent->SN2_Pathway Nucleophilic Attack (e.g., H2O, OH-) SN1_Pathway SN1 Pathway (Unimolecular) Parent->SN1_Pathway Slow Dissociation Hydrolysis_Product 2-Hydroxyethoxy Benzoate Derivative SN2_Pathway->Hydrolysis_Product Other_Substitution_Products Other Substitution Products SN2_Pathway->Other_Substitution_Products Carbocation Carbocation Intermediate SN1_Pathway->Carbocation Carbocation->Hydrolysis_Product Fast Nucleophilic Attack Analytical_Workflow cluster_Forced_Degradation Forced Degradation Studies cluster_Analysis Analysis cluster_Results Results Acid Acid Hydrolysis HPLC HPLC Analysis (Quantification) Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photostability Photo->HPLC LCMS LC-MS Analysis (Identification) HPLC->LCMS For Unknown Peaks Degradation_Profile Degradation Profile HPLC->Degradation_Profile Pathway_Elucidation Pathway Elucidation LCMS->Pathway_Elucidation Method_Validation Stability-Indicating Method Validation Degradation_Profile->Method_Validation Pathway_Elucidation->Method_Validation

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of Methyl 3-(2-iodoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Methyl 3-(2-iodoethoxy)benzoate from Methyl 3-hydroxybenzoate . This specific moiety serves as a critical linker in medicinal chemistry, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and SPECT/PET radiotracers where the terminal iodide acts as a leaving group for nucleophilic substitution or radio-labeling.

While direct alkylation with 1,2-diiodoethane is theoretically possible, it is operationally discouraged due to significant dimerization (bis-alkylation) side reactions.[1] This guide validates a two-step "Alkylation-Finkelstein" strategy that ensures high mono-alkylation selectivity and product purity.

Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize the yield of the mono-substituted ether while suppressing the formation of the symmetric dimer (1,2-bis(3-methoxycarbonylphenoxy)ethane).

Strategic Workflow (Graphviz)

SynthesisStrategy SM Methyl 3-hydroxybenzoate (Starting Material) Inter Intermediate: Methyl 3-(2-bromoethoxy)benzoate SM->Inter Step 1: O-Alkylation (K2CO3, Reflux) Impurity Impurity Risk: Bis-phenoxy Dimer SM->Impurity Low Equiv. of Dihaloalkane Reagent1 1,2-Dibromoethane (Excess) Reagent1->Inter Product Target: Methyl 3-(2-iodoethoxy)benzoate Inter->Product Step 2: Halogen Exchange Reagent2 NaI / Acetone (Finkelstein) Reagent2->Product

Figure 1: Strategic pathway prioritizing the two-step route to avoid dimerization.

Method Comparison: Why Stepwise?

The choice of route is dictated by the "Statistical Probability of Alkylation."

FeatureMethod A: Direct Alkylation (1,2-Diiodoethane)Method B: Stepwise (Dibromide

Iodide)
Reagent 1,2-Diiodoethane (1.0 - 1.5 equiv)1,2-Dibromoethane (3.0 - 5.0 equiv)
Major Impurity Dimer (Bis-ether) . The product competes with SM for the alkylating agent.Minimal Dimer. Excess dibromide ensures SM attacks the di-halide, not the product.
Purification Difficult. Dimer has similar polarity to product.Easy. Excess dibromide is volatile/removable.
Scalability Poor (Low atom economy due to side reactions).High (Standard industrial process).
Recommendation Not Recommended.[2]Recommended.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-(2-bromoethoxy)benzoate

This step utilizes the Williamson ether synthesis. The critical process parameter (CPP) is the stoichiometry of the dihalide.

Reagents:

  • Methyl 3-hydroxybenzoate (1.0 equiv)

  • 1,2-Dibromoethane (4.0 equiv) — Excess is vital.[1][3]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[1]
    
  • Acetone (Reagent Grade, anhydrous) or Acetonitrile.[1]

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Methyl 3-hydroxybenzoate (e.g., 10.0 g, 65.7 mmol) in anhydrous Acetone (100 mL).

  • Base Addition: Add anhydrous

    
     (18.2 g, 131.4 mmol). Stir for 15 minutes at room temperature to facilitate deprotonation of the phenol.
    
  • Alkylating Agent: Add 1,2-dibromoethane (22.6 mL, 262.8 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    C for acetone) with vigorous stirring. Monitor by TLC (Hexanes:EtOAc 4:1).
    
    • Note: Reaction typically completes in 12–16 hours.

  • Workup:

    • Cool to room temperature.[4]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ). Rinse the filter cake with acetone.
    • Concentrate the filtrate under reduced pressure.

    • Removal of Excess Dibromide: The residue contains the product and excess 1,2-dibromoethane. Remove the dibromide via high-vacuum distillation (rotary evaporator at

      
      C/<10 mbar) or by co-evaporation with heptane if volatile enough.
      
  • Purification: If necessary, purify via flash column chromatography (

    
    , 0-20% EtOAc in Hexanes).
    
    • Expected Yield: 85–92%.

    • Appearance: Colorless to pale yellow oil or low-melting solid.

Step 2: Finkelstein Reaction (Bromide to Iodide)

This step exploits solubility differences.[5][6][7][8] Sodium Iodide (NaI) is soluble in acetone, but Sodium Bromide (NaBr) is not.[5][9] The precipitation of NaBr drives the equilibrium to the right.[5]

Reagents:

  • Methyl 3-(2-bromoethoxy)benzoate (1.0 equiv)

  • Sodium Iodide (NaI) (2.5 equiv)[3]

  • Acetone (Anhydrous) or 2-Butanone (MEK) for higher temperature.

Protocol:

  • Setup: Equip a flask with a reflux condenser and shield from direct light (aluminum foil wrappings) as alkyl iodides are light-sensitive.

  • Reaction: Dissolve the bromide intermediate (e.g., 10.0 g, 38.6 mmol) in Acetone (100 mL). Add NaI (14.5 g, 96.5 mmol).[1]

  • Reflux: Heat to reflux for 6–12 hours.

    • Visual Check: A white precipitate (NaBr) will form rapidly.

  • Workup:

    • Cool the mixture. Filter off the precipitated NaBr solid.

    • Concentrate the filtrate to a residue.

    • Partition: Dissolve residue in Ethyl Acetate (100 mL) and wash with:

      • Water (50 mL)

      • 10% Aqueous Sodium Thiosulfate (

        
        ) — Critical Step: This removes any free iodine (
        
        
        
        ) causing yellow/brown discoloration.
      • Brine (50 mL).

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Final Product: Methyl 3-(2-iodoethoxy)benzoate.

    • Expected Yield: >90%.[10][11]

    • Storage: Store at -20°C, protected from light.[1]

Analytical Validation (Self-Validating System)[3]

To ensure the protocol worked, verify these specific markers.

TechniqueMarkerInterpretation
TLC Rf ShiftThe Iodide product typically has a slightly higher Rf than the Bromide precursor in non-polar solvents (e.g., Hex:EtOAc 8:1).
1H NMR Triplet ShiftBromide:

appears

3.6–3.7 ppm.Iodide:

shifts upfield to

3.3–3.4 ppm (triplet).This distinct shift confirms halogen exchange.
Visual ColorPure product should be off-white/pale yellow. Dark brown indicates free iodine (wash with thiosulfate).

Safety & Handling

  • 1,2-Dibromoethane: A potent alkylating agent and suspected carcinogen.[1] Use only in a fume hood.

  • Alkyl Iodides: Potential vesicants and lachrymators. Avoid skin contact.

  • Waste: Segregate halogenated waste.

References

  • Finkelstein Reaction Mechanism & Conditions

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience. (Detailed discussion on Nucleophilic Substitution and Halogen Exchange).

    • Finkelstein Reaction, Organic Chemistry Portal.[1]

  • Alkylation of Hydroxybenzoates

    • Preparation of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (Analogous Protocol). National Institutes of Health (NIH) / PMC.

  • General Synthesis of Phenoxyalkyl Halides

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. (Standard procedures for Williamson Ether Synthesis using carbonate bases).

Sources

Application Note & Protocol: Selective O-Alkylation of Methyl 3-hydroxybenzoate with 1-Bromo-2-iodoethane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the O-alkylation of methyl 3-hydroxybenzoate with 1-bromo-2-iodoethane to synthesize methyl 3-(2-bromoethoxy)benzoate. This protocol is based on the principles of the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and offer insights into potential challenges and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for introducing a bromoethoxy functional group onto a phenolic substrate.

Introduction and Scientific Background

The Williamson ether synthesis is a cornerstone of organic chemistry, facilitating the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide) or phenol (phenoxide).[1][2] This SN2 (bimolecular nucleophilic substitution) reaction is highly versatile and is employed extensively in both academic and industrial settings for the preparation of symmetrical and asymmetrical ethers.[1][3]

The reaction detailed herein focuses on the selective alkylation of the phenolic hydroxyl group of methyl 3-hydroxybenzoate. The chosen alkylating agent, 1-bromo-2-iodoethane, is a bifunctional electrophile. A key aspect of this protocol is the regioselective nature of the alkylation. Due to the significant difference in the leaving group ability of iodide and bromide ions (I- > Br-), the phenoxide will preferentially attack the carbon atom bearing the iodine.[4] This results in the desired product, methyl 3-(2-bromoethoxy)benzoate, a valuable intermediate that retains a reactive bromide for subsequent synthetic transformations.

Reaction Mechanism

The alkylation proceeds via a classic SN2 mechanism, which involves two main steps:

  • Deprotonation: The phenolic proton of methyl 3-hydroxybenzoate is acidic and is removed by a mild base, such as potassium carbonate (K2CO3), to generate a nucleophilic phenoxide ion in situ.

  • Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of 1-bromo-2-iodoethane. This attack occurs from the backside of the carbon-iodine bond, leading to the displacement of the iodide leaving group and the formation of the C-O ether bond in a single, concerted step.[1][3]

The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is crucial as it solvates the cation of the base, leaving the phenoxide anion more available to act as a nucleophile, thereby accelerating the reaction rate.[1][2]

Physicochemical Data and Reagents

A summary of the key reagents and the final product is provided in the table below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Methyl 3-hydroxybenzoateC₈H₈O&#8‚ƒ;152.1519495-94-6
1-Bromo-2-iodoethaneC₂H₄BrI234.86590-16-9
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-7
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2
Product: Methyl 3-(2-bromoethoxy)benzoate C₁₀H₁₁BrO₃ 259.10 59516-96-0

Detailed Experimental Protocol

This protocol outlines the synthesis of methyl 3-(2-bromoethoxy)benzoate on a 10 mmol scale.

4.1. Materials and Equipment

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

4.2. Reagent Preparation and Reaction Setup

  • Drying: Ensure all glassware is oven-dried before use to prevent moisture from interfering with the reaction.

  • Inert Atmosphere: Assemble the reaction apparatus (flask and condenser) and flush with a slow stream of nitrogen or argon gas.

  • Addition of Solids: To the round-bottom flask, add methyl 3-hydroxybenzoate (1.52 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equivalents).

  • Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Initial Stirring: Begin stirring the mixture at room temperature.

4.3. Reaction Execution

  • Addition of Alkylating Agent: Using a syringe, add 1-bromo-2-iodoethane (1.37 mL, 12.0 mmol, 1.2 equivalents) to the stirred suspension.

  • Heating: Heat the reaction mixture to 80 °C using the heating mantle. A typical Williamson reaction is conducted at 50 to 100 °C.[1][2]

  • Reaction Time: Maintain the reaction at 80 °C for 4-6 hours. The reaction should be complete in 1 to 8 hours.[1]

  • Monitoring: Monitor the progress of the reaction by TLC.

    • Eluent: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v) is a good starting point.

    • Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting material (methyl 3-hydroxybenzoate) is more polar and will have a lower Rf value than the less polar product. The reaction is complete when the starting material spot is no longer visible.

4.4. Workup and Isolation

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Quenching: Pour the reaction mixture into 100 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to aid in the removal of water.[5]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4.5. Purification

  • Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Elution: Elute with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity) to separate the product from any unreacted starting materials or byproducts.

  • Product Collection: Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield methyl 3-(2-bromoethoxy)benzoate as a pure compound.

Visualization of Workflow and Reaction

ReactionScheme cluster_conditions Conditions A Methyl 3-hydroxybenzoate E Methyl 3-(2-bromoethoxy)benzoate A->E B 1-Bromo-2-iodoethane B->E C K2CO3 (Base) D DMF (Solvent), 80 °C F KI + KBr

Caption: Overall reaction scheme for the synthesis.

Workflow start Start reagents Combine Methyl 3-hydroxybenzoate, K2CO3, and DMF in flask start->reagents add_alkyl Add 1-Bromo-2-iodoethane reagents->add_alkyl react Heat to 80 °C for 4-6 hours add_alkyl->react monitor Monitor by TLC react->monitor workup Cool, quench with water, and extract with Ethyl Acetate monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Obtain Pure Product purify->end

Caption: Experimental workflow from start to finish.

Discussion and Troubleshooting

  • Yield: Typical yields for Williamson ether syntheses range from 50-95% in laboratory settings.[2] The yield for this specific reaction is expected to be in the higher end of this range due to the favorable SN2 conditions.

  • Side Reactions: The primary side reaction to consider is the base-catalyzed elimination of the alkylating agent.[1][2] However, using a primary alkyl halide and maintaining a moderate temperature (80 °C) minimizes this pathway. Alkylation on the aromatic ring is also a possibility but is generally disfavored compared to O-alkylation for phenoxides.[1]

  • Troubleshooting:

    • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 6 hours, the reaction time can be extended. Ensure that the reagents are anhydrous, as water can inhibit the reaction.

    • Low Yield: This could be due to incomplete reaction, loss of product during workup, or side reactions. Ensure efficient extraction and careful handling during purification. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can sometimes improve yields by facilitating the transfer of the phenoxide ion to the organic phase.[2]

    • Purification Difficulties: If the product is difficult to separate from byproducts, optimizing the eluent system for column chromatography is necessary. A slow, shallow gradient is often more effective.

Safety and Handling

  • 1-Bromo-2-iodoethane: This is a lachrymator and is harmful if swallowed or inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. Handle with care in a fume hood.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Williamson Ether Synthesis. [Link]

  • PubChem. Methyl 3-(2-bromoethoxy)benzoate. [Link]

  • PubChem. 1-bromo-2-iodoethane. [Link]

Sources

Application Note: Cysteine-Specific Protein Labeling Using Methyl 3-(2-iodoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The covalent modification of proteins with prosthetic groups is a cornerstone of modern biochemistry, enabling applications from therapeutic drug development to advanced cellular imaging. The choice of labeling chemistry is paramount, dictating the specificity, stability, and functionality of the resulting bioconjugate. Among the various strategies, the alkylation of cysteine residues stands out due to the high nucleophilicity of the thiol side chain, which allows for highly selective modification under mild conditions.[1]

This document provides a detailed guide to using Methyl 3-(2-iodoethoxy)benzoate as a prosthetic group for the specific labeling of cysteine residues in proteins. This reagent belongs to the class of iodoacetamide-based compounds, which react efficiently with free sulfhydryl groups to form a stable thioether bond.[1][2] The attached benzoate moiety can serve as a versatile handle for downstream applications or as a modulator of the protein's physicochemical properties. This protocol is designed for researchers in biochemistry, drug discovery, and proteomics who require a robust and reproducible method for protein conjugation.

Principle of the Method

The labeling strategy is based on a classic SN2 (bimolecular nucleophilic substitution) reaction.[2] The thiol side chain of a cysteine residue must first be in its deprotonated, thiolate anion (R-S⁻) form, which is a potent nucleophile.[3] This is typically achieved by maintaining the reaction buffer at a pH between 7.5 and 8.5.[2][3] The thiolate anion then attacks the electrophilic carbon atom attached to the iodine atom of Methyl 3-(2-iodoethoxy)benzoate. Iodine, being an excellent leaving group, is displaced, resulting in the formation of a stable thioether linkage between the protein and the prosthetic group.[2]

This reaction is highly specific for cysteine residues due to the unique reactivity of the thiol group at this pH range.[1] While other nucleophilic residues like lysine and histidine can be modified by alkylating agents, this typically requires higher pH and more forcing conditions.[3] The reaction should be performed in the dark as iodo-containing reagents can be light-sensitive.[2][4]

Caption: SN2 mechanism for cysteine modification.

Materials and Reagents

Reagents
  • Protein of interest (with at least one accessible cysteine residue)

  • Methyl 3-(2-iodoethoxy)benzoate (labeling reagent)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Sodium Chloride (NaCl)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • 2-Mercaptoethanol or L-Cysteine (for quenching)

  • Bovine Serum Albumin (BSA) (for standard curve/control)

  • Deionized water (ddH₂O), 18 MΩ·cm or higher

Buffers
  • Reduction Buffer (if needed): 50 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5.

  • Labeling Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0. Note: Buffer must be free of any thiol-containing compounds like DTT.

  • Quenching Solution: 1 M 2-Mercaptoethanol in ddH₂O.

Equipment
  • UV-Vis Spectrophotometer

  • pH meter

  • Stir plate and stir bars

  • Reaction tubes (e.g., microcentrifuge tubes), protected from light (e.g., amber tubes or wrapped in foil)

  • Pipettes and tips

  • Size-Exclusion Chromatography (SEC) system or dialysis cassettes (e.g., 10 kDa MWCO) for purification

  • SDS-PAGE system

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF) for characterization

Experimental Protocols

This section details the complete workflow from protein preparation to final characterization.

Caption: Complete experimental workflow for protein labeling.

Step 1: Protein Preparation

The accessibility of cysteine residues is critical. If your protein contains disulfide bonds that need to be labeled, they must first be reduced.

  • Dissolve Protein: Prepare a 1-5 mg/mL solution of your protein in the Reduction Buffer .

  • Add Reducing Agent: Add TCEP to a final concentration of 5 mM or DTT to 10 mM. TCEP is often preferred as it does not contain a free thiol and thus does not need to be removed before labeling.

  • Incubate: Incubate the solution for 1 hour at 37°C.

  • Remove Reducing Agent (Critical for DTT): If DTT was used, it must be removed before adding the iodo-reagent. Use a desalting column (e.g., Sephadex G-25) to exchange the protein into the anoxic Labeling Buffer .[5] If TCEP was used, you can proceed after adjusting the buffer.

Step 2: Preparation of Labeling Reagent Stock Solution
  • Prepare a 100 mM stock solution of Methyl 3-(2-iodoethoxy)benzoate in anhydrous DMSO.

  • Mix well by vortexing until fully dissolved. Prepare this solution fresh before each use.

Step 3: Labeling Reaction
  • Determine Molar Ratio: The optimal molar excess of the labeling reagent over the protein can vary. A good starting point is a 10- to 20-fold molar excess.[2]

  • Initiate Reaction: Add the calculated volume of the 100 mM labeling reagent stock solution to the protein solution.

  • Incubate: Incubate the reaction mixture for 2 hours at room temperature (20-25°C). The reaction vial must be protected from light.[2][4] Gentle mixing during incubation is recommended.

Step 4: Quenching the Reaction
  • To stop the labeling reaction, add a quenching agent that contains a free thiol to consume any excess iodo-reagent.

  • Add the Quenching Solution (1 M 2-Mercaptoethanol) to a final concentration of 50 mM (a large excess).

  • Incubate for 15 minutes at room temperature.

Step 5: Purification of the Labeled Protein

It is essential to remove the unreacted labeling reagent and the quenching agent from the final labeled protein. Size-exclusion chromatography (SEC) is the recommended method for achieving high purity.[6][7]

  • Equilibrate SEC Column: Equilibrate a suitable SEC column (e.g., Superdex 75 or 200, depending on protein size) with a desired storage buffer (e.g., PBS, pH 7.4).

  • Load Sample: Load the entire quenched reaction mixture onto the column.

  • Elute and Collect: Elute the protein with the storage buffer. The labeled protein, being larger, will elute before the small molecule reactants and byproducts.[7] Collect fractions corresponding to the protein peak.

  • Alternative (Dialysis): For a less rapid but simpler purification, dialyze the sample against 1L of storage buffer using an appropriate MWCO membrane (e.g., 10 kDa). Perform at least three buffer changes over 24-48 hours.

Step 6: Confirmation and Characterization

Confirmation of successful labeling is a critical validation step.

  • SDS-PAGE Analysis: Run samples of the unlabeled and labeled protein on an SDS-PAGE gel. While the mass addition of the prosthetic group (~194 Da) may not be resolvable as a band shift, this step is crucial to confirm protein integrity and purity post-reaction.

  • Mass Spectrometry (MS): This is the definitive method for confirming conjugation.

    • Intact Mass Analysis: Use ESI-MS to measure the total mass of the protein.[8][9] The mass of the labeled protein should increase by approximately 194.0 Da for each conjugated prosthetic group. This analysis also reveals the distribution of species (unlabeled, single-labeled, multi-labeled).[8]

    • Peptide Mapping: For precise localization of the modification site, perform in-gel or in-solution digestion of the protein (e.g., with trypsin) followed by LC-MS/MS analysis.[4][10] Search the resulting spectra for peptides showing a mass shift corresponding to the modification on a cysteine residue.[11]

Data Presentation and Interpretation

Proper data analysis provides confidence in the final product. The degree of labeling can be calculated from the intact mass spectrometry data.

Sample IDTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)Degree of Labeling
Unlabeled Protein25,00025,001.2N/A0
Labeled Protein (10x)N/A25,195.5+194.3~1.0
Labeled Protein (20x)N/A25,389.9+388.7~2.0

Table 1: Example data from intact mass analysis of a hypothetical 25 kDa protein with two available cysteines, labeled with a 10-fold and 20-fold molar excess of the reagent.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Cysteine residues are inaccessible or in disulfide bonds.Ensure complete reduction with TCEP or DTT prior to labeling. Consider adding a mild denaturant (e.g., 1-2 M urea) to the labeling buffer if the protein is stable.
pH of labeling buffer is too low.Verify the pH of the labeling buffer is between 7.5 and 8.5 to ensure the thiolate is present.[3]
Labeling reagent degraded.Prepare the reagent stock solution fresh in anhydrous DMSO immediately before use.
Non-specific Labeling pH is too high, or reaction time is too long.Reduce the pH to < 8.0. Decrease the reaction time or the molar excess of the reagent.
Protein Precipitation Protein instability in the buffer or upon modification.Screen different buffer conditions. The benzoate moiety adds hydrophobicity; consider adding a mild, non-nucleophilic detergent.
High concentration of DMSO.Ensure the final concentration of DMSO in the reaction mixture does not exceed 5-10% (v/v).

References

  • Nuvisan. Tailored mass spectrometry solutions for advanced protein science. [Link]

  • Spengler, B. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Journal of The American Society for Mass Spectrometry. [Link]

  • CuriRx. Mass Spectrometry Analysis. [Link]

  • FUJIFILM Diosynth Biotechnologies. Mass Spectrometric Conjugate Characterization. [Link]

  • Han, L., et al. Conjugation Site Analysis by MS/MS Protein Sequencing. Methods in Molecular Biology. [Link]

  • Springer Nature Experiments. Conjugation Site Analysis by MS/MS Protein Sequencing. [Link]

  • CORDIS, European Commission. Development of Iodonium Salts into a Versatile Class of Bioconjugation Reagents. [Link]

  • Cytiva. Fundamentals of size exclusion chromatography. [Link]

  • Selvin, P. R. A protein functionalization platform based on selective reactions at methionine residues. eLife. [Link]

  • Wikipedia. Iodoacetamide. [Link]

  • Sechi, S., and Chait, B. T. Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry. [Link]

  • Harvard Apparatus. Guide to Gel Filtration or Size Exclusion Chromatography. [Link]

  • Sabareesh, V. Response to "Does anyone perform S-Carboxymethylation of Cysteine for protein or peptide?". ResearchGate. [Link]

  • MDPI. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. [Link]

  • Royal Society of Chemistry. Tyrosine bioconjugation with hypervalent iodine. Chemical Science. [Link]

  • Royal Society of Chemistry. An iodonium based cross-linking tool for tyrosine conjugation. Organic Chemistry Frontiers. [Link]

Sources

Application Note and Protocol: Base-Catalyzed Hydrolysis of Methyl 3-(2-iodoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Carboxylic Acid Synthesis

The transformation of esters to carboxylic acids is a fundamental and frequently employed reaction in organic synthesis, particularly within the realm of pharmaceutical and materials science. Carboxylic acids serve as crucial building blocks and key intermediates for the synthesis of a vast array of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The hydrolysis of methyl 3-(2-iodoethoxy)benzoate to its corresponding carboxylic acid, 3-(2-iodoethoxy)benzoic acid, is a prime example of such a critical conversion. This specific transformation is of interest due to the presence of the iodoethoxy moiety, a functional group that can be further modified, for instance, through nucleophilic substitution or cross-coupling reactions, making the resulting benzoic acid derivative a versatile intermediate in drug discovery and development.

This application note provides a detailed, robust, and validated protocol for the base-catalyzed hydrolysis of methyl 3-(2-iodoethoxy)benzoate. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide guidance on purification and characterization of the final product.

Mechanistic Insights: The Rationale Behind Base-Catalyzed Hydrolysis

The hydrolysis of an ester can be catalyzed by either acid or base.[3][4] For the conversion of methyl 3-(2-iodoethoxy)benzoate, a base-catalyzed approach, often referred to as saponification, is generally preferred for two key reasons: the reaction is essentially irreversible, and the product is often easier to isolate.[3][5][6]

The mechanism of base-catalyzed ester hydrolysis proceeds through a nucleophilic acyl substitution pathway.[5] The process can be broken down into the following key steps:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate where the carbonyl π-bond is broken, and a negative charge resides on the oxygen atom.[7]

  • Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond. This step involves the expulsion of the leaving group, which in this case is the methoxide ion (CH₃O⁻).[7]

  • Acid-Base Reaction: The methoxide ion is a strong base and will readily deprotonate the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the overall reaction to completion, rendering it effectively irreversible.[5][6] The product at this stage is the sodium salt of the carboxylic acid (sodium 3-(2-iodoethoxy)benzoate).

  • Protonation: To obtain the final carboxylic acid, the reaction mixture is acidified in a separate workup step. The addition of a strong acid, such as hydrochloric acid, protonates the carboxylate salt, leading to the precipitation of the desired 3-(2-iodoethoxy)benzoic acid.[5][8]

Experimental Protocol: A Validated Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations to ensure the successful synthesis of 3-(2-iodoethoxy)benzoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 3-(2-iodoethoxy)benzoate≥98%Commercially AvailableStarting material
Sodium Hydroxide (NaOH)ACS Reagent GradeCommercially AvailableCorrosive solid
Methanol (CH₃OH)ACS Reagent GradeCommercially AvailableFlammable liquid
Deionized Water (H₂O)High PurityLaboratory Supply
Hydrochloric Acid (HCl)37% (concentrated)Commercially AvailableCorrosive liquid
Ethyl Acetate (EtOAc)ACS Reagent GradeCommercially AvailableFlammable liquid
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommercially AvailableDrying agent
Round-bottom flaskLaboratory Glassware
Reflux condenserLaboratory Glassware
Magnetic stirrer and stir barLaboratory Equipment
Heating mantleLaboratory Equipment
Separatory funnelLaboratory Glassware
Büchner funnel and filter flaskLaboratory Glassware
pH paper or pH meterLaboratory Equipment
Safety First: Essential Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[9][11]

  • Handling of Corrosives: Sodium hydroxide and concentrated hydrochloric acid are highly corrosive and can cause severe burns.[9][11] Handle with extreme care and have appropriate spill kits readily available. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[10][12]

  • Flammable Solvents: Methanol and ethyl acetate are flammable. Keep away from open flames and ignition sources.

Experimental Workflow Diagram

G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve Methyl 3-(2-iodoethoxy)benzoate in Methanol add_naoh Add Aqueous NaOH Solution start->add_naoh reflux Heat to Reflux add_naoh->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool remove_meoh Remove Methanol (Rotary Evaporation) cool->remove_meoh add_water Add Water remove_meoh->add_water acidify Acidify with HCl (aq) to pH ~2 add_water->acidify precipitate Observe Precipitation acidify->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry recrystallize Recrystallize (Optional) dry->recrystallize

Caption: Workflow for the hydrolysis of methyl 3-(2-iodoethoxy)benzoate.

Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-(2-iodoethoxy)benzoate (1.0 eq) in methanol (approximately 5-10 mL per gram of ester).

    • In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide (NaOH) (2.0-3.0 eq).

    • With vigorous stirring, add the aqueous NaOH solution to the solution of the ester at room temperature.

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • To prepare a TLC sample, withdraw a small aliquot of the reaction mixture, neutralize it with a drop of dilute HCl, and extract with a small amount of ethyl acetate.

    • Spot the starting material and the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot at the baseline (the carboxylate salt) indicates the reaction is proceeding. The final carboxylic acid will also be more polar than the starting ester.

  • Workup and Isolation:

    • Once the reaction is complete (typically 2-4 hours, as determined by TLC), allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous solution, add deionized water to dissolve the sodium salt of the product.

    • Slowly add concentrated hydrochloric acid dropwise with constant stirring until the pH of the solution is approximately 2. This can be checked using pH paper or a pH meter.

    • A white precipitate of 3-(2-iodoethoxy)benzoic acid should form upon acidification.[5][13][14]

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.

    • Dry the product under vacuum or in a desiccator to a constant weight.

    • If further purification is required, the crude product can be recrystallized from a suitable solvent, such as an ethanol/water mixture.[13]

Data and Expected Results

ParameterValue
Reaction Time 2 - 4 hours
Reaction Temperature 65 - 70 °C (Reflux)
Expected Yield > 90%
Appearance of Product White to off-white solid
Characterization ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Base and Stoichiometry: Sodium hydroxide is a strong, inexpensive, and readily available base. Using a stoichiometric excess (2-3 equivalents) ensures complete hydrolysis and drives the reaction to completion by neutralizing the carboxylic acid product as it forms.

  • Solvent System: A mixture of methanol and water is an effective solvent system. Methanol helps to dissolve the organic ester, while water is necessary for the hydrolysis reaction and to dissolve the sodium hydroxide.

  • Reaction Temperature: Heating the reaction to reflux increases the reaction rate, allowing for a shorter reaction time.

  • Acidification: The choice of a strong acid like HCl is crucial for the complete protonation of the carboxylate salt to yield the desired carboxylic acid. Acidifying to a pH of ~2 ensures that the carboxylic acid, which is a weak acid, is fully protonated and will precipitate out of the aqueous solution.

Trustworthiness: A Self-Validating System

The protocol is designed with inherent checks to ensure its reliability:

  • Visual Confirmation: The formation of a precipitate upon acidification provides a clear visual indication that the reaction has likely been successful.

  • TLC Monitoring: This allows for real-time tracking of the reaction progress, preventing premature workup or unnecessarily long reaction times.

  • pH Measurement: Confirming the final pH ensures that the product is in its desired neutral, less soluble form for efficient isolation.

  • Characterization: The final product should be characterized by standard analytical techniques (NMR, IR, MS, and melting point) to confirm its identity and purity. The obtained data should be compared with literature values for 3-(2-iodoethoxy)benzoic acid.

References

  • IG Chemical Solutions. (2024, June 19). Hydrochloric Acid and Sodium Hydroxide.
  • Chempedia - LookChem. General procedures for the purification of Carboxylic acids.
  • CORECHEM Inc. (2022, April 29). Safe Handling Guide: Sodium Hydroxide.
  • SLAC National Accelerator Laboratory. (2013, May 20). Sodium Hydroxide Safe Handling Guideline.
  • Chemguide. hydrolysis of esters.
  • PubMed. (2007, February 7). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification.
  • IV SEMMESTER. KINETICS OF ACID HYDROLYSIS OF AN ESTER.
  • Canadian Centre for Occupational Health and Safety. (2025, August 28). Sodium Hydroxide.
  • Chemistry 331: Laboratory Manual. Experiment C: Hydrolysis of a Carboxylic Acid Ester.
  • University of Calgary. Ch20: Hydrolysis of Esters.
  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Google Patents. WO2014095080A2 - Process for the purification of carboxylic acids.
  • Centers for Disease Control and Prevention. Sodium Hydroxide | Medical Management Guidelines | Toxic Substance Portal.
  • RSC Publishing. (1999, January 1). Acid/base-catalyzed ester hydrolysis in near-critical water.
  • Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters.
  • Chemistry LibreTexts. (2023, January 22). Preparation of carboxylic acids.
  • YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo.
  • Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?.
  • Chemguide. making carboxylic acids.
  • Organic Syntheses Procedure. m-IODOBENZOIC ACID.
  • Benchchem. Technical Support Center: Synthesis of 3-Ethoxybenzoic Acid.
  • PMC. Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts.
  • Google Patents. EP1045823B1 - Process for making certain benzoic acid compounds.
  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
  • Supporting Information. (2016, September 9). Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide.
  • Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?.
  • Chegg.com. (2017, June 4). Solved A base-catalyzed hydrolysis of methyl benzoate is.

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Application Note: A Four-Step Synthesis of N-succinimidyl 3-(2-iodoethoxy)benzoate, a Heterobifunctional Crosslinker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of N-succinimidyl 3-(2-iodoethoxy)benzoate. This compound is a valuable heterobifunctional crosslinking agent, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a terminal iodo group. The NHS ester facilitates covalent conjugation to primary amines on biomolecules like proteins and peptides, while the iodo group can serve as a versatile handle for introducing radiolabels (e.g., ¹²⁵I, ¹³¹I) for imaging and therapeutic applications, or as a reactive site for further chemical modification.[1][2][3] The described four-step synthesis is designed for reproducibility in a standard organic chemistry laboratory, starting from the commercially available methyl 3-hydroxybenzoate. Each step includes detailed procedural explanations, rationale for reagent and condition selection, and methods for purification and characterization.

Introduction

In the fields of drug development, diagnostics, and proteomics, the precise chemical modification of biomolecules is paramount. Heterobifunctional crosslinkers are indispensable tools that enable the covalent linkage of different molecular entities.[4] N-succinimidyl 3-(2-iodoethoxy)benzoate is a prime example of such a reagent, offering two distinct reactive functionalities.

The N-hydroxysuccinimide (NHS) ester is one of the most common functionalities used for modifying primary amino groups, such as those on the side chain of lysine residues or the N-terminus of proteins.[5][6][7] This reaction proceeds efficiently under mild, slightly alkaline conditions (pH 8.3-8.5) to form a stable, covalent amide bond.[5][8] The iodo-functionalized tail of the molecule provides a secondary reaction site. The carbon-iodine bond is susceptible to nucleophilic substitution, allowing for the attachment of thiol-containing molecules or other nucleophiles. More significantly, the iodine atom can be a non-radioactive 'cold' atom or a radioactive isotope, making this linker a powerful agent for preparing radiolabeled proteins and antibodies for applications in radioimmunotherapy and molecular imaging.[1][9]

This guide details a robust synthetic route, breaking down the process into four manageable stages:

  • Etherification: Synthesis of Methyl 3-(2-hydroxyethoxy)benzoate.

  • Iodination: Conversion to Methyl 3-(2-iodoethoxy)benzoate via the Appel reaction.

  • Saponification: Hydrolysis to the free carboxylic acid, 3-(2-iodoethoxy)benzoic acid.

  • NHS Ester Formation: Activation of the carboxylic acid to the final product.

Overall Synthetic Scheme

Synthetic_Scheme A Methyl 3-hydroxybenzoate B Methyl 3-(2-hydroxyethoxy)benzoate A->B Step 1: Williamson Ether Synthesis 2-Bromoethanol, K2CO3, Acetone C Methyl 3-(2-iodoethoxy)benzoate B->C Step 2: Appel Reaction PPh3, I2, Imidazole, DCM D 3-(2-Iodoethoxy)benzoic acid C->D Step 3: Saponification LiOH, THF/H2O E N-succinimidyl 3-(2-iodoethoxy)benzoate D->E Step 4: EDC/NHS Coupling EDC, NHS, Anhydrous DCM

Caption: Four-step synthesis of the target active ester.

Part 1: Detailed Experimental Protocols

Materials & Reagents
Reagent / MaterialFormulaM.W. ( g/mol )SupplierNotes
Methyl 3-hydroxybenzoateC₈H₈O₃152.15Sigma-AldrichStarting Material
2-BromoethanolC₂H₅BrO124.97Sigma-AldrichSkin irritant, lachrymator
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Fisher ScientificAnhydrous
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29Acros Organics
Iodine (I₂)I₂253.81J.T. BakerCorrosive, handle in fume hood
ImidazoleC₃H₄N₂68.08Sigma-Aldrich
Lithium Hydroxide (LiOH)LiOH23.95Fisher Scientific
N-Hydroxysuccinimide (NHS)C₄H₅NO₃115.09TCI Chemicals
EDC HydrochlorideC₉H₁₈ClN₃191.70G-BiosciencesHygroscopic, store desiccated
Solvents (ACS Grade)--VWRAcetone, DCM, THF, Ethyl Acetate, Hexanes
Deuterated Solvents--Cambridge IsotopeCDCl₃ for NMR analysis

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents in a well-ventilated fume hood. EDC is a known allergen. 2-Bromoethanol is a skin irritant and lachrymator. Iodine is corrosive. Consult Safety Data Sheets (SDS) for all chemicals before use.

Step 1: Williamson Ether Synthesis of Methyl 3-(2-hydroxyethoxy)benzoate

Rationale: This step introduces the two-carbon spacer via a classic Sₙ2 reaction known as the Williamson ether synthesis.[10][11] The phenolic hydroxyl group of methyl 3-hydroxybenzoate is deprotonated by a mild base, potassium carbonate, to form a phenoxide nucleophile. This nucleophile then displaces the bromide from 2-bromoethanol to form the desired ether linkage.[12] Using the methyl ester of the benzoic acid protects the carboxylic acid functionality from participating in the reaction.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-hydroxybenzoate (10.0 g, 65.7 mmol).

  • Add anhydrous acetone (150 mL) and stir until the solid is fully dissolved.

  • Add anhydrous potassium carbonate (18.2 g, 131.5 mmol, 2.0 equiv) to the solution.

  • Add 2-bromoethanol (7.0 mL, 98.6 mmol, 1.5 equiv) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After cooling to room temperature, filter the mixture to remove the potassium salts and wash the solid cake with acetone.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a crude oil.

  • Dissolve the oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product, typically as a clear or pale yellow oil.

Purification & Characterization: The product is often of sufficient purity for the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.

  • Expected Yield: 85-95%.

  • Characterization: ¹H NMR (CDCl₃) will show the appearance of two new triplets corresponding to the -OCH₂CH₂OH protons around δ 4.15 and δ 3.98 ppm. The mass can be confirmed by ESI-MS.

Step 2: Appel Reaction for Synthesis of Methyl 3-(2-iodoethoxy)benzoate

Rationale: The Appel reaction converts the primary alcohol from Step 1 into an alkyl iodide.[13][14] This reaction proceeds via an Sₙ2 mechanism.[15] Triphenylphosphine and iodine react in situ to form the reactive phosphonium iodide species. The alcohol attacks this species, and subsequent displacement by iodide ion yields the final product and triphenylphosphine oxide as a byproduct.[16] Imidazole is used as a mild base to facilitate the reaction.

Procedure:

  • In a 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyl 3-(2-hydroxyethoxy)benzoate (from Step 1, e.g., 11.5 g, 58.6 mmol) and triphenylphosphine (30.7 g, 117.2 mmol, 2.0 equiv) in anhydrous dichloromethane (DCM, 200 mL).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve iodine (29.7 g, 117.2 mmol, 2.0 equiv) and imidazole (12.0 g, 175.8 mmol, 3.0 equiv) in anhydrous DCM (100 mL).

  • Add the iodine/imidazole solution dropwise to the cooled, stirring alcohol/phosphine solution over 30 minutes. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM (100 mL).

  • Wash the organic layer successively with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears (2 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification & Characterization: The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel (e.g., gradient of 5% to 20% ethyl acetate in hexanes).

  • Expected Yield: 70-85%.

  • Characterization: ¹H NMR (CDCl₃) will show a downfield shift of the methylene protons adjacent to the halogen. The triplet formerly at δ 3.98 ppm (CH₂OH) will disappear, and a new triplet for the -CH₂I protons will appear around δ 3.3-3.5 ppm.

Step 3: Saponification to 3-(2-Iodoethoxy)benzoic Acid

Rationale: This step hydrolyzes the methyl ester to the free carboxylic acid, which is required for the final activation step.[17] Saponification is a base-mediated hydrolysis.[18] Lithium hydroxide is a common choice for this transformation, and the reaction is typically run in a mixed aqueous/organic solvent system to ensure solubility of the starting material.[19]

Procedure:

  • Dissolve methyl 3-(2-iodoethoxy)benzoate (from Step 2, e.g., 15.0 g, 49.0 mmol) in a mixture of tetrahydrofuran (THF, 150 mL) and water (50 mL) in a 500 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (4.1 g, 98.0 mmol, 2.0 equiv) to the solution.

  • Stir the mixture vigorously at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. Discard the ether layers.

  • Cool the aqueous layer to 0°C in an ice bath and acidify to pH 1-2 by the slow, dropwise addition of 1 M HCl. A white precipitate should form.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under high vacuum.

Purification & Characterization: The precipitated product is often pure enough for the next step. If needed, it can be recrystallized (e.g., from ethanol/water).

  • Expected Yield: 90-98%.

  • Characterization: ¹H NMR (DMSO-d₆) will show the disappearance of the methyl ester singlet (around δ 3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (> δ 12 ppm).

Step 4: EDC/NHS Coupling to form N-succinimidyl 3-(2-iodoethoxy)benzoate

Rationale: This final step activates the carboxylic acid to form the amine-reactive NHS ester.[20] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[21][22] This intermediate is susceptible to hydrolysis but reacts rapidly with N-hydroxysuccinimide (NHS) to form the more stable NHS ester, which can be isolated.[23][24] Anhydrous conditions are critical to prevent hydrolysis of the intermediates and product.

Procedure:

  • To a 250 mL round-bottom flask under an inert atmosphere, add 3-(2-iodoethoxy)benzoic acid (from Step 3, e.g., 10.0 g, 34.2 mmol).

  • Add anhydrous DCM (150 mL) and stir. Add N-hydroxysuccinimide (NHS) (4.3 g, 37.6 mmol, 1.1 equiv).

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC hydrochloride (7.2 g, 37.6 mmol, 1.1 equiv) in one portion. The mixture may become cloudy.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate with water (2 x 75 mL) and brine (1 x 75 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification & Characterization: The product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

  • Expected Yield: 65-80%.

  • Characterization: ¹H NMR (CDCl₃) will show a characteristic singlet for the four succinimidyl protons around δ 2.9 ppm. The broad carboxylic acid proton signal will be absent. ESI-MS will confirm the mass of the final product.

Part 2: Application Protocol - Protein Labeling

This protocol provides a general method for conjugating the synthesized N-succinimidyl 3-(2-iodoethoxy)benzoate to a protein containing primary amines.[8][25]

  • Prepare Protein Solution: Dissolve the protein (e.g., an antibody) in a suitable amine-free buffer at pH 8.3-8.5, such as 0.1 M sodium bicarbonate buffer.[5][6] The protein concentration should typically be between 1-10 mg/mL.

  • Prepare Ester Solution: Immediately before use, dissolve the N-succinimidyl 3-(2-iodoethoxy)benzoate in a small amount of anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to make a concentrated stock solution (e.g., 10 mg/mL).[25]

  • Conjugation: Add a 5- to 20-fold molar excess of the ester solution to the stirring protein solution. The optimal ratio should be determined empirically.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the unreacted crosslinker and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).

Application_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purify Purification Prot Protein in Bicarbonate Buffer (pH 8.3) Mix Combine & Incubate (1-2h, RT) Prot->Mix NHS NHS-Ester in Anhydrous DMSO NHS->Mix SEC Size Exclusion Chromatography Mix->SEC Final Purified Iodo-labeled Protein Conjugate SEC->Final

Caption: Workflow for labeling proteins with the NHS active ester.

References

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from G-Biosciences website. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from orgsyn.org. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Iodide - Common Conditions. Retrieved from organic-chemistry.org. [Link]

  • Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from glenresearch.com. [Link]

  • Wikipedia. (n.d.). Appel reaction. Retrieved from en.wikipedia.org. [Link]

  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Retrieved from a university chemistry website. [Link]

  • Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from bangslabs.com. [Link]

  • Yan, Q., Zheng, H. N., Jiang, C., Li, K., & Xiao, S. J. (2015). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 5(74), 60149-60152. [Link]

  • Vaidyanathan, G., & Zalutsky, M. R. (2006). Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins. Nature Protocols, 1(2), 707-713. [Link]

  • Sharp, T. L., & Lunte, S. M. (2010). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. In Methods in molecular biology (Vol. 601, pp. 249–268). Humana Press. [Link]

  • abberior. (n.d.). Protocol: NHS ester protocol for labeling proteins. Retrieved from abberior.rocks. [Link]

  • Vaidyanathan, G., & Zalutsky, M. R. (2007). Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides. Nature Protocols, 2(2), 282-286. [Link]

  • Sirion, U., et al. (2016). Application of Appel reaction to the primary alcohol groups of fructooligosaccharides: Synthesis of 6,6',6''-trihalogenated derivatives of 1-kestose. Carbohydrate Research, 435, 128-134. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from chemistrysteps.com. [Link]

  • Ashen-Garry, J. (2014, October 24). The Williamson Ether Synthesis. Retrieved from masterorganicchemistry.com. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from orgsyn.org. [Link]

  • Sessions, A. L. (n.d.). Saponification. Retrieved from a Caltech website. [Link]

  • Ashen-Garry, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from masterorganicchemistry.com. [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from operachem.com. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from en.wikipedia.org. [Link]

  • ResearchGate. (n.d.). *N-succinimidyl 3-[I]iodobenzoate: an agent for the indirect radioiodination of proteins. Request PDF. [Link]

  • Organic Syntheses. (2025, October 30). Enzymatic Saponification of Esters Containing β-Leaving Groups. Retrieved from orgsyn.org. [Link]

  • Chen, H., et al. (2021). Controlled release of iodine from cross-linked cyclodextrin metal-organic frameworks for prolonged periodontal pocket therapy. Carbohydrate Polymers, 267, 118187. [Link]

  • StudySmarter. (n.d.). Ester Reactions: Saponification Explained. Retrieved from studysmarter.us. [Link]

  • ResearchGate. (n.d.). Synthesis of (A) succinimidyl ester benzoate monomer 3 and (B).... Download Scientific Diagram. [Link]

  • Wang, Y., et al. (2024). Development of Small HN Linked Radionuclide Iodine-125 for Nanocarrier Image Tracing in Mouse Model. International Journal of Nanomedicine, 19, 2125-2138. [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from interchim.fr. [Link]

  • Al-Azzam, W., et al. (2025). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. MDPI. [Link]

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  • Zafar, S., Hanif, M., & Azeem, M. (2022). Role of crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile. Polymer Bulletin, 79(9), 7691-7723. [Link]

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Conjugation of 3-(2-iodoethoxy)benzoyl groups to peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Site-Specific Conjugation of 3-(2-iodoethoxy)benzoyl Groups to Cysteine-Containing Peptides

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Precision in Peptide Modification

The therapeutic potential of peptides is immense, offering a unique bridge between small molecules and large biologics.[1][2][3] Their high specificity and low intrinsic toxicity make them attractive candidates for a range of diseases.[1][4] However, native peptides often suffer from poor in vivo stability due to proteolytic degradation and rapid renal clearance, limiting their clinical utility.[2][3]

Peptide conjugation—the covalent attachment of moieties like polymers (e.g., PEG), lipids, or small molecule drugs—is a powerful strategy to overcome these limitations.[5] This process can enhance a peptide's pharmacokinetic profile, extend its half-life, and enable targeted delivery of therapeutic payloads.[5] The 3-(2-iodoethoxy)benzoyl group is a valuable tool for this purpose, providing a reactive handle for stable, site-specific modification.

This guide provides a detailed technical overview and step-by-step protocol for the conjugation of 3-(2-iodoethoxy)benzoyl groups to peptides. We will delve into the underlying chemical principles, explain the rationale behind experimental choices, and offer a self-validating workflow that includes purification and characterization to ensure the integrity of the final conjugate.

The Chemical Principle: Thiol-Alkylation for Stable Covalent Linkage

The conjugation strategy hinges on a classic SN2 (bimolecular nucleophilic substitution) reaction.[6] The key players are:

  • The Electrophile: The terminal iodine atom on the 2-iodoethoxy moiety. Iodine is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack.

  • The Nucleophile: The sulfhydryl group (-SH) on the side chain of a cysteine residue within the peptide sequence.

The reaction is highly specific for cysteine under controlled pH conditions. The sulfhydryl group of cysteine is the most nucleophilic amino acid side chain, allowing for targeted modification with minimal off-target reactions.[5]

Reaction Mechanism

The process involves the nucleophilic attack of the thiolate anion (S⁻) of the cysteine residue on the electrophilic carbon atom of the iodoethoxy group. This results in the displacement of the iodide ion and the formation of a highly stable thioether bond.

Caption: Cysteine-specific SN2 reaction forming a thioether bond.

Why pH is Critical

The nucleophilicity of the cysteine sulfhydryl group is pH-dependent. The thiol group has a pKa of approximately 8.3-8.6. For the reaction to proceed efficiently, the pH of the reaction buffer must be high enough to deprotonate a significant fraction of the thiol groups into the more nucleophilic thiolate anion (S⁻).[7][8]

  • Below pH 7.0: The reaction is very slow as most cysteine residues are protonated (-SH).

  • Optimal Range (pH 7.0 - 8.5): This range provides a good balance, with sufficient thiolate concentration to drive the reaction forward without promoting significant side reactions.

  • Above pH 8.5: While the reaction rate may increase, the risk of side reactions also rises. These can include hydrolysis of the modifying reagent or reactions with other nucleophilic residues like lysine, although the latter is much less reactive than the thiolate.

Experimental Protocol: A Self-Validating Workflow

This protocol provides a comprehensive method for conjugating a 3-(2-iodoethoxy)benzoyl-functionalized molecule to a cysteine-containing peptide, followed by purification and characterization.

Materials & Reagents
Reagent/MaterialSpecifications
Cysteine-PeptideLyophilized powder, >95% purity
3-(2-iodoethoxy)benzoyl Reagente.g., NHS-ester or other activated form
Reaction Buffer 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5
Quenching Solution 1 M Dithiothreitol (DTT) in water
Solvents Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
HPLC Solvents A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
Purification System RP-HPLC system with a C18 column
Characterization Mass Spectrometer (e.g., ESI-MS)
Step-by-Step Conjugation Procedure
  • Peptide Preparation:

    • Accurately weigh the cysteine-containing peptide.

    • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. Rationale: This concentration is typically sufficient to ensure good reaction kinetics without promoting aggregation.

  • Reagent Preparation:

    • Immediately before use, dissolve the 3-(2-iodoethoxy)benzoyl reagent in a minimal amount of anhydrous DMF or DMSO.

    • Calculate the volume needed to achieve a 5 to 10-fold molar excess relative to the peptide. Rationale: A molar excess of the alkylating agent drives the reaction to completion, ensuring all peptide molecules are conjugated.

  • Conjugation Reaction:

    • While gently vortexing the peptide solution, add the dissolved 3-(2-iodoethoxy)benzoyl reagent dropwise.

    • Incubate the reaction at room temperature for 2-4 hours, protected from light. Rationale: The iodo- group can be light-sensitive, and protecting the reaction prevents potential degradation.

    • Monitor the reaction progress by taking small aliquots (e.g., 5 µL) at time points (0, 1h, 2h, 4h) and analyzing them by HPLC-MS.

  • Quenching the Reaction:

    • After the desired reaction time (or when monitoring shows completion), add the Quenching Solution (DTT) to a final concentration of 20-50 mM.

    • Incubate for an additional 30 minutes at room temperature. Rationale: DTT contains a free thiol that will react with any remaining unreacted 3-(2-iodoethoxy)benzoyl reagent, preventing it from modifying the peptide during purification or storage.

Purification by RP-HPLC

The standard method for purifying the peptide conjugate is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates molecules based on their hydrophobicity.[9] The addition of the benzoyl group will increase the hydrophobicity of the peptide, causing it to have a longer retention time on the C18 column compared to the starting peptide.

Sample HPLC Gradient
Column: C18, 5 µm particle size
Flow Rate: 1 mL/min (analytical) or 10 mL/min (semi-prep)
Detection: 220 nm
Time (min) % Solvent B (Acetonitrile w/ 0.1% TFA)
05
55
3565
4095
4595
505
  • Procedure:

    • Acidify the quenched reaction mixture with TFA to a final concentration of 0.1%.

    • Inject the mixture onto the equilibrated RP-HPLC column.

    • Collect fractions corresponding to the major product peak.

    • Analyze the collected fractions by analytical HPLC to confirm purity and by mass spectrometry to confirm identity.

    • Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

Characterization: Confirming Success

Characterization is a critical step to validate the conjugation.[10]

  • Mass Spectrometry (MS): This is the definitive method to confirm successful conjugation. The expected mass of the conjugate will be the mass of the starting peptide plus the mass of the added 3-(2-iodoethoxy)benzoyl moiety, minus the mass of the displaced iodine atom and the hydrogen from the thiol.

    • Mass of added moiety: C9H9O2 = 149.06 Da

    • Expected Mass = [Mass of Peptide] + 149.06 Da

  • Analytical HPLC: This technique confirms the purity of the final product. A successful purification should yield a single, sharp peak at a retention time later than the starting peptide. Purity is typically assessed by integrating the peak area at 220 nm.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Conjugation Yield 1. Inactive peptide (oxidized Cys-Cys dimers).2. Incorrect pH of reaction buffer.3. Insufficient molar excess of reagent.4. Hydrolyzed/degraded iodo-reagent.1. Reduce the peptide with DTT or TCEP prior to conjugation and purify.2. Verify buffer pH is between 7.0-8.5.3. Increase molar excess of the reagent to 15-20 fold.4. Prepare reagent fresh in anhydrous solvent immediately before use.
Multiple Product Peaks in HPLC 1. Reaction with other nucleophiles (e.g., Lysine).2. Instability of the peptide or reagent.3. Incomplete reaction.1. Lower the reaction pH to 7.0-7.5 to increase specificity for cysteine.2. Ensure high-purity starting materials. Protect from light.3. Increase reaction time or reagent excess.
No Reaction Occurs 1. Peptide lacks an accessible cysteine residue.2. Oxidized cysteine (disulfide bond).3. Completely degraded iodo-reagent.1. Confirm peptide sequence.2. Pre-treat peptide with a reducing agent (e.g., TCEP).3. Use a fresh batch of the 3-(2-iodoethoxy)benzoyl reagent.

Applications and Future Directions

The ability to site-specifically modify peptides with reagents like the 3-(2-iodoethoxy)benzoyl group opens up a vast landscape of therapeutic and diagnostic possibilities. This chemistry is a foundational step in creating:

  • Peptide-Drug Conjugates (PDCs): Where the benzoyl group serves as a linker to attach a cytotoxic drug, enabling targeted delivery to cancer cells.[1]

  • Probes for Molecular Imaging: By attaching imaging agents (e.g., fluorophores, radiolabels) for diagnostic applications.

  • Enhanced Peptide Therapeutics: Conjugation to half-life extension moieties like fatty acids or albumin-binding domains.

As peptide therapeutics continue to evolve, the demand for robust, specific, and efficient conjugation chemistries will only grow.[2][3] The methodology described here provides a reliable platform for advancing the next generation of precisely engineered peptide-based drugs.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Supplementary Information for RSC Chemical. (n.d.). Peptide purification and characterization. Retrieved from [Link]

  • Mező, G., & Manea, M. (2010). Synthesis of Peptide Bioconjugates. In: Peptides. Methods in Molecular Biology, vol 611. Humana Press. Retrieved from [Link]

  • Lu, Y., et al. (2018). Reaction mechanisms for nucleophiles (peptides) with the electrophilic compounds (compounds 1-4) evaluated. ResearchGate. Retrieved from [Link]

  • Sharma, S., et al. (2022). Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications. MDPI. Retrieved from [Link]

  • Institute of Organic Chemistry and Biochemistry of the CAS. (2021). Easy access to modified peptides suitable for bioorthogonal reactions. Retrieved from [Link]

  • Wang, L., et al. (2022). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy, 7(1), 48. Retrieved from [Link]

  • Al-Adhami, M. I., et al. (2022). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 59, e202207003. Retrieved from [Link]

  • Sharma, S., et al. (2022). Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications. International Journal of Molecular Sciences, 23(19), 11894. Retrieved from [Link]

  • Muttenthaler, M., et al. (2021). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Molecules, 26(11), 3235. Retrieved from [Link]

  • Ahuja, S., et al. (2012). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. Protein Expression and Purification, 83(1), 50-57. Retrieved from [Link]

  • S&P Global. (2025). The 4 Most Promising Therapeutic Applications for Peptide Drug Development. Retrieved from [Link]

  • Neuland Labs. (2025). A Guide to the Basics of Peptide Conjugation. Retrieved from [Link]

  • Vasanth, S., & Mohan, S. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates. Foods, 12(7), 1399. Retrieved from [Link]

  • Louredo, A. R., et al. (2021). The pH-sensitive action of cholesterol-conjugated peptide inhibitors of influenza virus. Pharmaceutics, 13(11), 1934. Retrieved from [Link]

  • Chai, Y., et al. (2025). Selective pH-Responsive Conjugation between a Pair of De Novo Discovered Peptides. Journal of the American Chemical Society. Retrieved from [Link]

  • Kavanagh, O., et al. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Polymers, 13(4), 629. Retrieved from [Link]

  • Zhang, S., et al. (2022). pH-Responsive Self-Assembling Peptide-Based Biomaterials: Designs and Applications. Advanced Drug Delivery Reviews, 180, 114050. Retrieved from [Link]

  • White, C. J., & Yudin, A. K. (2011). Macrocyclization strategies for cyclic peptides and peptidomimetics. Nature Chemistry, 3(7), 509-524. Retrieved from [Link]

Sources

Radiosynthesis of I-123 labeled analogs using Methyl 3-(2-iodoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for the Radiosynthesis of Iodine-123 Labeled Analogs via Nucleophilic Substitution of Methyl 3-(2-iodoethoxy)benzoate

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the application and protocols for the radiosynthesis of Iodine-123 (I-123) labeled analogs using Methyl 3-(2-iodoethoxy)benzoate as a key precursor. Iodine-123 is a premier radionuclide for diagnostic imaging with Single-Photon Emission Computed Tomography (SPECT) due to its favorable physical properties, including a 13.2-hour half-life and a principal gamma emission of 159 keV.[1][2][3] This energy is optimally detected by standard gamma cameras, providing high-quality images with a relatively low radiation dose to the patient.[2] This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed, field-proven protocols for the efficient and reproducible synthesis of novel I-123 labeled radiotracers. The methodologies described herein focus on a nucleophilic isotopic exchange reaction, a robust strategy for incorporating I-123 into a molecule designed for further conjugation to a biologically active vector.

Scientific Foundation and Strategic Rationale

The Diagnostic Isotope of Choice: Iodine-123

Iodine-123 is a cyclotron-produced radioisotope that decays by electron capture to Tellurium-123.[2][3] Its 13.2-hour half-life is ideal, allowing for production, quality control, administration, and sufficient time for the radiopharmaceutical to accumulate in the target tissue before significant decay occurs.[2] The 159 keV gamma photon it emits provides excellent tissue penetration with minimal scatter, resulting in superior image resolution compared to other iodine isotopes like I-131, making it the preferred choice for diagnostic studies.[2]

Table 1: Key Physical Properties of Iodine-123

PropertyValueCitation
Half-Life (t½)13.22 hours[2]
Decay ModeElectron Capture (EC)[2][3]
Primary Photon Energy159 keV[1][3]
Production MethodCyclotron[3][4]
Primary Medical UseSPECT Imaging[1][5]
The Precursor Strategy: Leveraging Methyl 3-(2-iodoethoxy)benzoate

Direct radioiodination of complex biomolecules can be challenging, often resulting in low yields and loss of biological activity. An indirect labeling approach, using a small molecule precursor or "synthon" that is first radiolabeled and then conjugated to the target molecule, offers a more controlled and efficient alternative.[6]

Methyl 3-(2-iodoethoxy)benzoate is an excellent candidate for such a precursor. Its design incorporates several key features:

  • An Aliphatic Iodide: The iodo-group is on an ethoxy chain, making it susceptible to nucleophilic substitution by radioactive iodide ([¹²³I]⁻). This is often a more facile and milder reaction compared to electrophilic substitution on an aromatic ring.

  • A Stable Aromatic Core: The benzene ring provides a stable scaffold.

  • A Reactive Ester Group: The methyl ester provides a functional handle for subsequent chemical modification, such as hydrolysis to a carboxylic acid, which can then be readily coupled to amines on a peptide, antibody, or other targeting vectors.

Radiosynthesis Workflow and Chemistry

The overall strategy involves a two-stage process: (1) Radioiodine Isotopic Exchange to produce [¹²³I]Methyl 3-(2-iodoethoxy)benzoate, and (2) Post-labeling conjugation to a target molecule (this guide focuses on Stage 1).

Isotopic Exchange Reaction Mechanism

The core of the radiosynthesis is a nucleophilic substitution reaction where non-radioactive ¹²⁷I on the precursor is exchanged for radioactive ¹²³I. This is typically performed at elevated temperatures to drive the reaction equilibrium towards the labeled product.

G cluster_0 Radiosynthesis Workflow Precursor Methyl 3-(2-iodoethoxy)benzoate (Precursor) Labeled_Precursor [¹²³I]Methyl 3-(2-iodoethoxy)benzoate (Labeled Intermediate) Precursor->Labeled_Precursor NaI123 [¹²³I]NaI (Radioactive Iodide) NaI123->Labeled_Precursor Isotopic Exchange Solvent Acetonitrile / Heat Solvent->Labeled_Precursor Purification SPE or HPLC Purification Labeled_Precursor->Purification QC Quality Control (Radio-HPLC, Radio-TLC) Purification->QC Final_Product Purified Labeled Precursor QC->Final_Product

Caption: Workflow for the radiosynthesis and purification of the I-123 labeled precursor.

Detailed Experimental Protocols

Materials and Instrumentation

Reagents:

  • Methyl 3-(2-iodoethoxy)benzoate (Precursor)

  • [¹²³I]Sodium Iodide (high purity, no-carrier-added, in 0.05 M NaOH)

  • Acetonitrile (MeCN), Anhydrous, HPLC grade

  • Water for Injection (WFI) or HPLC-grade water

  • Ethanol, USP grade

  • Sep-Pak® C18 Cartridge

  • 0.1% Trifluoroacetic Acid (TFA) in Water

  • 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Instrumentation:

  • Shielded hot cell or fume hood suitable for radiochemistry

  • Reaction vial (e.g., 1.5 mL V-vial) with a screw cap

  • Heating block or water bath capable of reaching 100-120°C

  • Dose calibrator

  • Radio-High Performance Liquid Chromatography (Radio-HPLC) system with a reverse-phase C18 column and a radioactivity detector

  • Radio-Thin Layer Chromatography (Radio-TLC) scanner

  • Solid Phase Extraction (SPE) manifold

Protocol 1: Radiosynthesis of [¹²³I]Methyl 3-(2-iodoethoxy)benzoate

This protocol describes the nucleophilic isotopic exchange reaction.

StepProcedureRationale / Scientist's Note
1 In a 1.5 mL V-vial, dissolve 1.0-2.0 mg of Methyl 3-(2-iodoethoxy)benzoate precursor in 200 µL of anhydrous acetonitrile.Acetonitrile is a polar aprotic solvent that effectively solubilizes the precursor and the iodide salt, facilitating the nucleophilic substitution reaction. Using an anhydrous grade minimizes competing reactions with water.
2 Add 185-370 MBq (5-10 mCi) of [¹²³I]NaI solution to the reaction vial.The activity is chosen to provide sufficient material for subsequent experiments while maintaining a high molar activity.
3 Securely cap the vial and place it in a pre-heated heating block at 110°C for 30 minutes.Heat is required to overcome the activation energy of the C-I bond cleavage and drive the isotopic exchange reaction forward. 30 minutes is typically sufficient to reach equilibrium.
4 After 30 minutes, remove the vial from the heat and allow it to cool to room temperature (approx. 5-10 minutes).Cooling the reaction mixture prepares it for the purification step.
5 Quench the reaction by adding 800 µL of WFI or HPLC-grade water.The addition of water dilutes the reaction mixture and makes it compatible with the reverse-phase SPE purification method.
Protocol 2: Purification via Solid Phase Extraction (SPE)

This protocol provides a rapid method for purifying the labeled product.

StepProcedureRationale / Scientist's Note
1 Condition a Sep-Pak® C18 cartridge by sequentially passing 5 mL of ethanol followed by 10 mL of WFI.Conditioning activates the C18 stationary phase. Ethanol wets the hydrophobic chains, and water displaces the ethanol, preparing the cartridge for an aqueous sample load.
2 Load the quenched reaction mixture from Protocol 3.2 onto the conditioned C18 cartridge.The hydrophobic labeled product will be retained on the C18 sorbent, while the unreacted, highly polar [¹²³I]NaI will pass through.
3 Wash the cartridge with 10 mL of WFI to elute any remaining free [¹²³I]NaI. Collect the eluent as radioactive waste.This step is critical for ensuring high radiochemical purity by removing all unbound radioactive iodide.
4 Elute the desired product, [¹²³I]Methyl 3-(2-iodoethoxy)benzoate, from the cartridge using 1.0 mL of ethanol. Collect the product in a sterile vial.Ethanol is a strong organic solvent that disrupts the hydrophobic interaction between the product and the C18 stationary phase, allowing for its elution.

Quality Control and Data Analysis

Quality control is a mandatory step to ensure the identity, purity, and suitability of the radiopharmaceutical for its intended use.[7][8]

Radio-HPLC Analysis

G cluster_1 Quality Control Workflow Inject Inject Aliquot of Final Product HPLC HPLC System C18 Column Gradient Elution: Water/MeCN (with 0.1% TFA) Inject->HPLC:f0 Detector UV Detector Radioactivity Detector HPLC:f1->Detector:f0 Analysis Analyze Chromatogram for Purity and Identity Detector->Analysis

Caption: Standard workflow for Radio-HPLC quality control analysis.

  • Method:

    • Column: Reverse-phase C18, 4.6 x 250 mm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1 mL/min

    • Detection: UV (254 nm) and radioactivity detector in series.

  • Expected Results:

    • Unreacted [¹²³I]NaI: Elutes early, typically at the solvent front (2-3 minutes).

    • [¹²³I]Methyl 3-(2-iodoethoxy)benzoate (Product): Elutes much later, as it is more hydrophobic (e.g., 12-15 minutes).

    • Methyl 3-(2-iodoethoxy)benzoate (Precursor): Co-elutes with the product. Its peak will be visible on the UV chromatogram.

Data Presentation

The following table summarizes the expected outcomes of a successful synthesis.

Table 2: Expected Synthesis Performance Metrics

ParameterTarget SpecificationMethod of Determination
Radiochemical Yield (RCY) > 70%Decay-corrected activity of the final product divided by the starting activity.
Radiochemical Purity (RCP) > 95%Percentage of total radioactivity in the product peak via Radio-HPLC.
Specific Activity (SA) > 37 GBq/µmol (>1 Ci/µmol)Calculated by correlating the product's radioactivity with its mass, determined via UV-HPLC calibration curve.

Safety and Troubleshooting

Radiation Safety

All procedures involving Iodine-123 must be conducted in a designated hot cell or lead-shielded fume hood. Adherence to ALARA (As Low As Reasonably Achievable) principles is mandatory. Use lead shielding for vials and syringes. Monitor personal radiation exposure with appropriate dosimeters.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low Radiochemical Yield (<50%) 1. Insufficient heating (time or temperature).2. Precursor degradation.3. Presence of oxidizing or reducing agents in [¹²³I]NaI stock.1. Increase reaction temperature to 120°C or time to 45 min.2. Verify precursor purity and storage conditions.3. Use fresh, high-purity [¹²³I]NaI.
Low Radiochemical Purity (<90%) 1. Incomplete removal of free [¹²³I]NaI.2. Formation of radiolytic byproducts.1. Ensure proper SPE cartridge conditioning and increase the volume of the water wash.2. Consider adding a radical scavenger like ethanol to the reaction mixture.
Product Fails to Elute from SPE 1. Cartridge dried out before sample loading.2. Insufficient elution solvent volume.1. Re-condition the cartridge. Do not let it go dry.2. Increase the elution volume of ethanol to 2 x 1 mL.

Conclusion

This guide provides a robust and reproducible framework for the radiosynthesis of [¹²³I]Methyl 3-(2-iodoethoxy)benzoate, a valuable precursor for the development of novel SPECT imaging agents. By following the detailed protocols for synthesis, purification, and quality control, researchers can confidently produce this labeled intermediate with high yield and purity. The principles and techniques described herein are foundational for the advancement of molecular imaging and the development of next-generation radiopharmaceuticals.[7][9]

References

  • Open MedScience. (n.d.). Iodine-123: A Key Radioisotope in Nuclear Medicine.
  • Wikipedia. (n.d.). Iodine-123.
  • Lego, R. L. (2025). A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine. Indian Journal of Nuclear Medicine, 40(1), 1-9.
  • Radiacode. (n.d.). Iodine-123.
  • Radiacode. (n.d.). Iodine-123.
  • Lego, R. L. (2025). A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine. PMC.
  • AuntMinnie. (2002, April 2). Radionuclides.
  • ResearchGate. (2025). A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine.
  • Anani, A. A. (2021). Radioiodine Labeling Reagents and Methods for New Chemical Entities and Biomolecules. Cancer Biotherapy & Radiopharmaceuticals, 37(3), 173-185.
  • Svatunek, D., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Pharmaceuticals, 15(5), 586.

Sources

Application Note: High-Purity Isolation of Methyl 3-(2-iodoethoxy)benzoate via Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust protocol for the purification of Methyl 3-(2-iodoethoxy)benzoate , a critical intermediate often employed in the synthesis of radiolabeled tracers (e.g., SPECT/PET ligands) and medicinal chemistry scaffolds. Due to the presence of the alkyl iodide moiety, this compound exhibits specific stability challenges—namely light sensitivity and susceptibility to hydrolysis—that require tailored chromatographic conditions. This guide provides a scalable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow, moving from analytical quality control (QC) to preparative isolation, ensuring purities exceeding 98%.

Introduction & Compound Profile

Methyl 3-(2-iodoethoxy)benzoate is typically synthesized via the alkylation of methyl 3-hydroxybenzoate with 1,2-diiodoethane (or 1-bromo-2-iodoethane). This reaction generates a crude mixture containing unreacted phenols, bis-alkylated dimers, and elimination byproducts (vinyl ethers).

Effective purification must separate the lipophilic product from the highly retained dimer and the more polar starting material while preventing on-column deiodination.

Physicochemical Profile
PropertyValue / CharacteristicRelevance to HPLC
Molecular Formula C₁₀H₁₁IO₃Detection Mass (M+H): ~307.0
Molecular Weight 306.10 g/mol -
LogP (Predicted) ~3.2 - 3.5Requires high organic mobile phase strength.
Solubility Low in water; High in ACN, MeOH, DCMSample diluent must be organic-rich.
UV Max ~254 nm, ~290 nm (shoulder)Primary detection at 254 nm; secondary at 280 nm.
Stability Light-sensitive; Alkyl iodide is reactiveAvoid transparent tubing; use amber vials.

Method Development Strategy

The separation strategy relies on hydrophobic discrimination using a C18 stationary phase.

  • Stationary Phase Selection: A high-coverage C18 column (e.g., C18-capped) is essential to minimize silanol interactions with the ester and ether oxygens.

  • Mobile Phase Chemistry:

    • Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peak shape for iodinated compounds.

    • Modifier: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) is added to suppress the ionization of any residual unreacted phenolic starting material (pKa ~9) or hydrolyzed acid byproducts (pKa ~4), ensuring they elute as sharp peaks rather than tailing bands.

  • Thermodynamics: Ambient temperature (25°C) is recommended. Elevated temperatures (>40°C) may accelerate the degradation of the alkyl iodide.

Diagram 1: Purification Logic Flow

PurificationLogic Start Crude Reaction Mixture SamplePrep Sample Prep (Dissolve in ACN + Filter) Start->SamplePrep AnalHPLC Analytical HPLC (Gradient Screening) SamplePrep->AnalHPLC Decision Purity > 98%? AnalHPLC->Decision PrepHPLC Preparative HPLC (Scale-up) Decision->PrepHPLC No Workup Evaporation & Light-Protected Storage Decision->Workup Yes Fraction Fraction Collection (UV Trigger) PrepHPLC->Fraction Fraction->AnalHPLC Re-analyze Fraction->Workup

Caption: Workflow from crude synthesis mixture to isolated pure compound.

Experimental Protocols

Sample Preparation

Objective: Maximize solubility while protecting the alkyl iodide from photolysis.

  • Solvent: Dissolve crude residue in 100% HPLC-grade Acetonitrile. Avoid DMSO if possible, as it is difficult to remove post-prep.

  • Concentration:

    • Analytical: 0.5 mg/mL.

    • Preparative: 50–100 mg/mL (depending on column loading capacity).

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove inorganic salts (e.g., K₂CO₃ from the synthesis).

  • Handling: Perform all steps under low light or use amber glassware.

Analytical Method (QC)

This method establishes the purity profile and identifies the retention times of impurities.

  • System: HPLC with Diode Array Detector (DAD)

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5–10 µL

  • Detection: 254 nm (primary), 210 nm (impurity check)

  • Temperature: 25°C

Gradient Table (Analytical):

Time (min) % Mobile Phase B Event
0.0 30 Equilibration
2.0 30 Isocratic Hold (Elute polar salts)
12.0 95 Linear Gradient
15.0 95 Wash (Elute dimers)
15.1 30 Re-equilibration

| 20.0 | 30 | End |

Expected Retention Order:

  • Methyl 3-hydroxybenzoate (Starting Material) - Early Eluting

  • Methyl 3-(2-iodoethoxy)benzoate (Target) - Mid Eluting

  • 1,2-bis(3-methoxycarbonylphenoxy)ethane (Dimer Impurity) - Late Eluting

Preparative Method (Isolation)

Objective: Isolate the target compound from the crude mixture.

  • Column: C18 Prep Column (e.g., 21.2 x 150 mm, 5 µm or 10 µm).

  • Flow Rate: 15–20 mL/min (Scale according to column ID).

  • Gradient: Focused gradient based on analytical retention. If the target elutes at ~60% B analytically, start the prep gradient at 40% B.

Gradient Table (Preparative):

Time (min) % Mobile Phase B Rationale
0.0 40 Start below target elution %
2.0 40 Load sample
15.0 80 Shallow gradient for max resolution
18.0 95 Flush lipophilic dimers

| 22.0 | 40 | Re-equilibrate |

Results & Discussion

Chromatographic Performance

Under the described conditions, the target Methyl 3-(2-iodoethoxy)benzoate typically elutes as a sharp, symmetrical peak. The critical separation is often between the target and the dimer impurity , which is formed if the alkylating agent (diiodoethane) reacts at both ends with two phenolate molecules.

  • Resolution (Rs): The shallow gradient (40-80% B) ensures Rs > 2.0 between the target and the dimer.

  • Yield: Recoveries of >90% are typical, provided the fractions are collected promptly and solvents are evaporated under vacuum at <35°C to prevent thermal degradation.

Diagram 2: Impurity Pathways & Separation

ImpuritySeparation cluster_HPLC HPLC Elution Order (C18) SM Methyl 3-hydroxybenzoate (Polar, Early Eluting) Target Methyl 3-(2-iodoethoxy)benzoate (Target, Mid Eluting) SM->Target + Reagent (1 eq) SM->Target Increasing Hydrophobicity Reagent 1,2-Diiodoethane (Reagent) Dimer Dimer Impurity (Highly Lipophilic, Late Eluting) Target->Dimer + SM (Excess) Target->Dimer Increasing Hydrophobicity

Caption: Chemical origin of impurities and their relative retention on C18 stationary phase.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Residual silanol interactions or column overload.Add 0.1% TFA instead of Formic Acid; reduce injection volume.
Split Peaks Sample solvent too strong (e.g., 100% ACN injection on weak gradient).Dilute sample with 50% Water/ACN before injection.
New Impurities in Fraction Degradation during evaporation or light exposure.Evaporate at <35°C; use amber vials; avoid prolonged storage in solution.
High Backpressure Precipitation of salts from crude sample.Ensure rigorous filtration (0.22 µm) before injection.
Ghost Peaks Carryover of the lipophilic dimer from previous run.Implement a "Sawtooth" wash (95% B for 5 mins) between runs.

Safety Considerations

  • Alkyl Iodides: The target and the diiodoethane reagent are potential alkylating agents. Handle with gloves and in a fume hood.

  • Solvents: Acetonitrile is toxic and flammable.

  • Waste: Segregate halogenated waste (due to iodine content) from standard organic waste.

References

  • General HPLC Method Development for Benzoates: Vertex AI Search Result 1.2 & 1.5 - "A Comparative Guide to Analytical Methods for Iodinated Benzoic Acids" and "High-Performance Liquid Chromatography Method for the Determination of Benzoic Acid." (General verification via BenchChem/Sigma protocols for substituted benzoates).

  • Purification of Synthetic Intermediates: Vertex AI Search Result 1.3 - "Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry."

  • Chemical Properties of Iodinated Esters: Vertex AI Search Result 1.9 - Sigma-Aldrich Product Data for Methyl 2-iodo-3-methylbenzoate (Analogous structure properties).

  • Synthesis and Impurity Profiling: Vertex AI Search Result 1.12 - "Purity Confirmation of Synthesized Methyl 2-ethyl-3-methoxybenzoate."

Application Note: Mastering Nucleophilic Substitution on 2-Iodoethoxy Groups for Advanced Bioconjugation and Material Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 2-Iodoethoxy Moiety

The 2-iodoethoxy group (-O-CH₂CH₂-I) is a versatile and highly reactive functional moiety employed in the synthesis of advanced materials and, most notably, in the field of bioconjugation. Its utility stems from the presence of an excellent leaving group, the iodide ion, positioned on a primary carbon. This arrangement facilitates efficient nucleophilic substitution reactions, allowing for the covalent attachment of a wide array of molecules, including proteins, peptides, nucleic acids, and small molecule drugs.[1] The carbon-iodine bond is the weakest among the carbon-halogen bonds (excluding astatine), making alkyl iodides the most reactive members of this functional class for substitution reactions.[2][3]

Understanding the nuances of reaction conditions is paramount to achieving high yields, minimizing side products, and preserving the integrity of sensitive biomolecules. This guide provides a deep dive into the mechanistic principles governing these reactions and delivers robust protocols for their successful implementation.

Mechanistic Crossroads: S_N2 versus Neighboring Group Participation (NGP)

The reactivity of the 2-iodoethoxy group is dominated by two competing mechanistic pathways. The choice between them is subtly influenced by the reaction conditions and has profound implications for the stereochemical outcome of the product.

1.1. The Direct S_N2 Pathway

The bimolecular nucleophilic substitution (S_N2) mechanism involves a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite the leaving group (a "backside attack").[4][5][6] This process involves a five-coordinate transition state and results in the inversion of stereochemical configuration at the reaction center.[5][7] For the 2-iodoethoxy group, which is on a primary carbon, steric hindrance is minimal, making the S_N2 pathway highly favorable under many conditions.[8][9]

1.2. The Role of the Ether Oxygen: Neighboring Group Participation (NGP)

A key feature of the 2-iodoethoxy structure is the ether oxygen atom located at the β-position to the leaving group. This oxygen can act as an internal nucleophile, attacking the electrophilic carbon and displacing the iodide ion.[10] This intramolecular S_N2 reaction forms a strained, three-membered cyclic oxonium ion intermediate. The external nucleophile then attacks one of the carbons of this ring in a second S_N2 step, opening the ring.

Crucially, this two-step process results in an overall retention of configuration . The first step causes an inversion, and the second step causes another inversion, leading to a net retention of the original stereochemistry.[11][12] NGP often leads to a significant rate enhancement compared to analogous systems without the participating group.[10][11]

G cluster_0 Reaction Pathways for 2-Iodoethoxy Substitution cluster_1 Direct Sₙ2 Pathway cluster_2 Neighboring Group Participation (NGP) Reactant R-O-CH₂-C*H₂-I (Substrate) SN2_TS Transition State [Nu---C*---I]δ⁻ Reactant->SN2_TS Strong Nucleophile (e.g., RS⁻, N₃⁻) Polar Aprotic Solvent NGP_Intermediate Cyclic Oxonium Ion Intermediate Reactant->NGP_Intermediate Intramolecular Attack by Ether O SN2_Product R-O-CH₂-C*H₂-Nu (Inversion of Configuration) SN2_TS->SN2_Product Concerted Step NGP_Product R-O-CH₂-C*H₂-Nu (Retention of Configuration) NGP_Intermediate->NGP_Product External Nucleophile Attack G A 1. Reagent Preparation - Dissolve substrate in anhydrous solvent - Prepare nucleophile solution - Add base if needed B 2. Reaction Setup - Combine substrate and nucleophile - Stir under inert atmosphere (N₂ or Ar) A->B C 3. Incubation & Monitoring - Maintain constant temperature - Monitor progress by TLC or LC-MS B->C D 4. Quenching & Workup - Add quenching agent (e.g., water) - Perform liquid-liquid extraction C->D E 5. Purification - Column chromatography - HPLC or dialysis for bioconjugates D->E F 6. Characterization - NMR, Mass Spectrometry - Confirm successful conjugation E->F

Caption: General experimental workflow for nucleophilic substitution.

Protocol 4.1: General Procedure for Thiol-Iodoether Reaction (Thioether Ligation)

This protocol describes a general method for conjugating a thiol-containing molecule to a substrate bearing a 2-iodoethoxy group.

Materials:

  • 2-Iodoethoxy-functionalized substrate (1.0 eq)

  • Thiol-containing molecule (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Reaction vessel, magnetic stirrer, nitrogen/argon line

  • Thin-Layer Chromatography (TLC) or LC-MS for monitoring

  • Ethyl acetate, brine, water for workup

  • Magnesium sulfate (anhydrous) for drying

  • Silica gel for column chromatography

Procedure:

  • Preparation: Dissolve the 2-iodoethoxy-functionalized substrate in anhydrous DMF (to a concentration of approx. 0.1 M) in a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add the thiol-containing molecule (1.5 eq) to the solution.

  • Base Addition: Add DIPEA (2.0 eq) dropwise to the stirring solution. The base deprotonates the thiol to form the more nucleophilic thiolate.

  • Reaction: Allow the reaction to stir at room temperature (approx. 25 °C).

  • Monitoring: Monitor the reaction progress every hour using an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Workup:

    • Once the reaction is complete, quench by adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired thioether conjugate.

Protocol 4.2: Bioconjugation to a Protein Thiol in Aqueous Buffer

This protocol is adapted for conjugating a 2-iodoethoxy-functionalized small molecule to a protein containing a reactive cysteine residue.

Materials:

  • Protein with a free cysteine residue (e.g., in PBS, pH 7.5)

  • 2-Iodoethoxy-functionalized label (dissolved in DMSO or DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.5

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

  • Reagent Preparation: Prepare a concentrated stock solution (e.g., 10-20 mM) of the 2-iodoethoxy-functionalized label in an organic co-solvent like DMSO or DMF.

  • Reaction Setup: To the protein solution in PBS, add a 10- to 20-fold molar excess of the dissolved 2-iodoethoxy label. The final concentration of the organic co-solvent should ideally be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Gently mix or rotate the reaction mixture at room temperature for 2-4 hours, or at 4 °C overnight. The optimal time should be determined empirically.

  • Purification: Remove the excess, unreacted small molecule label and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS). [13]Alternatively, perform dialysis against the storage buffer.

  • Analysis: Characterize the resulting conjugate using methods like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the degree of labeling.

Conclusion

The nucleophilic substitution reaction on 2-iodoethoxy groups is a powerful and reliable method for chemical synthesis and bioconjugation. By understanding the interplay between the direct S_N2 and Neighboring Group Participation mechanisms, researchers can expertly manipulate reaction conditions—primarily the choice of nucleophile and solvent—to achieve desired outcomes. The protocols provided herein serve as a robust starting point for developing specific applications, from creating novel antibody-drug conjugates to synthesizing functionalized materials.

References

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  • Why is iodine a better leaving group than other halogen class 11 chemistry CBSE. (2024). Vedantu. [Link]

  • Iodide ion is good leaving group and a good nucleophile. How can both be correct?. (2023). Chemistry Stack Exchange. [Link]

  • Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. (2025). ACS Publications. [Link]

  • Neighbouring-group participation by ether oxygen in displacement reactions of 3α-substituted 2β,19-oxide-androstanes. (N/A). Journal of the Chemical Society D - RSC Publishing. [Link]

  • Learning outcome 10.3(b). (N/A). chemguide: CIE A level chemistry support. [Link]

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  • Solvent Effects - aliphatic nucleophilic substitution. (N/A). Reactivity in Chemistry. [Link]

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  • Alkyl Halide Reactivity. (N/A). MSU chemistry. [Link]

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  • Solvent-induced dual nucleophiles and the α-effect in the SN2 versus E2 competition. (N/A). Physical Chemistry Chemical Physics. [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (N/A). University of Colorado Boulder. [Link]

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  • Nucleophilic Substitution Reactions - Haloalkanes. (2026). CK-12 Foundation. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (2025). Chemistry Steps. [Link]

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  • Nucleophilic Substitution of Alkyl Halides. (N/A). University of Calgary. [Link]

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  • Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. [Link]

  • The effect of steric hinderance on the SN2 mechanism. (2020). YouTube. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). ACS Publications. [Link]

  • Examples of bioorthogonal reactions useful for bioconjugation and.... (N/A). ResearchGate. [Link]

  • Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (N/A). University of California, Irvine. [Link]

  • (2I - ACYLOXY-ETHOXY) ETHYL CHLORIDE AND THEIR INTERACTION WITH AMIDES AND ALKALI METAL RHODANIDES. (N/A). Zenodo. [Link]

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  • Strategies for successful crosslinking and bioconjugation applications. (2018). YouTube. [Link]

  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. (2026). PMC. [Link]

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  • IBX, 2-Iodoxybenzoic acid. (N/A). Organic Chemistry Portal. [Link]

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Topic: Solvent Selection and Formulation Protocol for In Vivo Studies of Methyl 3-(2-iodoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scientific Community

Abstract

The successful in vivo evaluation of novel chemical entities is fundamentally dependent on the development of a safe and effective delivery vehicle. A significant challenge in preclinical research is the formulation of poorly water-soluble compounds, which can lead to low bioavailability and complicate the interpretation of efficacy and toxicology data.[1][2] This document provides a comprehensive guide and detailed protocols for selecting a suitable solvent system and preparing a stable formulation of Methyl 3-(2-iodoethoxy)benzoate for in vivo administration. The strategies outlined herein are based on established principles of formulation science, emphasizing the use of co-solvent systems and rigorous sterile preparation techniques to ensure experimental reproducibility and integrity.

Introduction: The Challenge of Poorly Soluble Compounds

A large proportion of new chemical entities emerging from drug discovery pipelines exhibit high lipophilicity and consequently poor aqueous solubility.[1][3] Methyl 3-(2-iodoethoxy)benzoate, by virtue of its chemical structure, is anticipated to fall into this category. Inadequate solubility is a primary obstacle to achieving sufficient drug exposure in animal models, making it difficult to establish clear dose-response relationships.[1][2] The selection of an appropriate vehicle is therefore a critical first step in any preclinical research program.[4][5] An ideal vehicle must not only solubilize the compound at the desired concentration but also be non-toxic, biocompatible, and compatible with the chosen route of administration.[6] This guide provides a systematic approach to formulating Methyl 3-(2-iodoethoxy)benzoate, moving from physicochemical assessment to final sterile preparation.

Physicochemical Profile: Methyl 3-(2-iodoethoxy)benzoate

A thorough understanding of a compound's physicochemical properties is essential for rational formulation design. While extensive experimental data for Methyl 3-(2-iodoethoxy)benzoate is not publicly available, we can infer its likely properties based on its structure—a benzoate ester with an iodo-ethoxy substituent.

Table 1: Estimated Physicochemical Properties of Methyl 3-(2-iodoethoxy)benzoate

PropertyEstimated Value/CharacteristicRationale & Implication for Formulation
Molecular Formula C₁₀H₁₁IO₃The presence of iodine and an ester group contributes to a relatively high molecular weight.
Appearance Likely a solid or oilBased on similar benzoate esters.[7][8] Physical form dictates initial handling procedures.
Aqueous Solubility Very Low / PoorThe aromatic ring and iodo-ethoxy group are hydrophobic, suggesting poor solubility in water.
LogP (Octanol/Water) > 2.5 (Estimated)A high LogP indicates lipophilicity.[7] The compound will preferentially dissolve in organic solvents.
Stability Potential sensitivity to light/heatThe carbon-iodine bond can be labile. Store protected from light and heat.

Disclaimer: The properties in Table 1 are estimations. It is imperative for researchers to experimentally determine the actual solubility and stability of their specific batch of Methyl 3-(2-iodoethoxy)benzoate before commencing in vivo studies.

Principles of Solvent Selection for In Vivo Studies

For compounds with poor aqueous solubility, a multi-component co-solvent system is often the most effective strategy.[2] This approach utilizes a combination of biocompatible organic solvents and surfactants to create a vehicle that can maintain the drug in solution upon administration.

Components of a Co-Solvent Vehicle

A typical formulation consists of several key components, each serving a specific purpose.

G cluster_formulation Vehicle Formulation Components API API (Methyl 3-(2-iodoethoxy)benzoate) DMSO Primary Organic Solvent (e.g., DMSO, NMP) API->DMSO Initial Dissolution PEG Co-solvent / Solubilizer (e.g., PEG300, Propylene Glycol) DMSO->PEG Enhances Solubility Saline Aqueous Vehicle (e.g., Saline, PBS) DMSO->Saline Dilution to Final Volume Tween Surfactant / Stabilizer (e.g., Tween® 80, Kolliphor® EL) PEG->Tween Prevents Precipitation PEG->Saline Dilution to Final Volume Tween->Saline Dilution to Final Volume

Caption: Key components of a co-solvent vehicle for poorly soluble drugs.

  • Primary Organic Solvent: A strong, water-miscible solvent is used to create an initial concentrated stock of the compound. Dimethyl sulfoxide (DMSO) is a common choice due to its excellent solvating power for lipophilic compounds.[9] However, its concentration in the final formulation must be minimized (<10%, and ideally <5%) as it can cause toxicity and has biological effects of its own.[6][10]

  • Co-solvent/Solubilizer: These agents, such as Polyethylene Glycols (PEGs) or Propylene Glycol, are critical for keeping the drug in solution when the organic stock is diluted into the final aqueous vehicle.[2][9]

  • Surfactant/Stabilizer: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL (Kolliphor® EL) are used to increase the stability of the formulation, enhance wetting, and prevent the drug from precipitating out of solution upon dilution in the bloodstream or gastrointestinal tract.[2][11]

  • Aqueous Vehicle: Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) is typically used to dilute the formulation to the final desired concentration and to ensure the solution is isotonic.[9]

Biocompatibility and Safety

The choice and concentration of each excipient are critical. While many solvents are used in preclinical research, they are not inert and can cause adverse effects, including irritation, hemolysis, or altered physiological responses.[6][12][13] It is a regulatory requirement and good scientific practice to run a "vehicle-only" control group in all in vivo experiments to account for any effects of the formulation itself.[14]

Table 2: Common Excipients for In Vivo Formulations

ExcipientClassTypical ConcentrationKey Considerations
DMSO Organic Solvent< 10% (IV/IP), < 25% (PO)Strong solubilizer but can cause toxicity at higher concentrations.[10]
PEG300 / PEG400 Co-solvent10 - 60%Generally well-tolerated; can increase viscosity.[2][9]
Ethanol Co-solvent< 10%Can have behavioral and physiological effects.[6]
Tween® 80 Surfactant1 - 10%Excellent stabilizer; rare potential for hypersensitivity reactions.[2]
Kolliphor® EL Surfactant1 - 10%Very effective solubilizer; associated with hypersensitivity reactions.
Hydroxypropyl-β-cyclodextrin Complexing Agent10 - 40%Forms inclusion complexes to enhance solubility; a good alternative to co-solvents.[11][12]

Experimental Workflow and Protocols

The following section provides a systematic workflow and step-by-step protocols for developing a formulation for Methyl 3-(2-iodoethoxy)benzoate.

Caption: Systematic workflow for in vivo formulation development.

Protocol 1: Pre-Formulation Solubility Screening

Objective: To identify suitable organic solvents for creating a stock solution.

Materials:

  • Methyl 3-(2-iodoethoxy)benzoate

  • Selection of solvents: DMSO, NMP, Ethanol, PEG400

  • Glass vials (2 mL)

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh 5-10 mg of Methyl 3-(2-iodoethoxy)benzoate into separate, labeled glass vials.

  • To the first vial, add the first solvent (e.g., DMSO) dropwise (e.g., 25 µL increments).

  • After each addition, vortex the vial vigorously for 30-60 seconds. If not dissolved, sonicate for 5-10 minutes.

  • Continue adding solvent until the compound is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility (in mg/mL).

  • Repeat steps 2-4 for each solvent being tested.

  • Analysis: Identify the solvent(s) that can dissolve the compound to the highest concentration. This will typically be DMSO or NMP. This solvent will be used to prepare the concentrated stock in Protocol 2.

Protocol 2: Preparation of a Co-Solvent Vehicle for IV or IP Administration

Objective: To prepare a sterile, injectable formulation at a final concentration of 1 mg/mL. This protocol is a common starting point and may require optimization.[2]

Materials:

  • Methyl 3-(2-iodoethoxy)benzoate

  • Dimethyl Sulfoxide (DMSO), sterile injectable grade

  • Polyethylene Glycol 400 (PEG400), sterile injectable grade

  • Polysorbate 80 (Tween® 80), sterile injectable grade

  • Sterile 0.9% Saline

  • Sterile vials, syringes, and needles

  • Sterile 0.22 µm syringe filter (e.g., PVDF or PES)

Formulation Composition: 10% DMSO / 40% PEG400 / 5% Tween® 80 / 45% Saline (v/v/v/v)

Procedure:

  • Calculate Required Volumes: For a final volume of 10 mL, you will need:

    • DMSO: 1.0 mL

    • PEG400: 4.0 mL

    • Tween® 80: 0.5 mL

    • Saline: 4.5 mL

    • Methyl 3-(2-iodoethoxy)benzoate: 10 mg

  • Initial Dissolution: In a sterile vial, weigh 10 mg of Methyl 3-(2-iodoethoxy)benzoate. Add the 1.0 mL of DMSO. Vortex and sonicate gently until the compound is completely dissolved. This is your stock solution.

  • Add Co-solvent: To the stock solution, add the 4.0 mL of PEG400. Vortex thoroughly until the solution is homogeneous.

  • Add Surfactant: Add the 0.5 mL of Tween® 80. Vortex again until the solution is clear and uniform.

  • Final Dilution: Slowly add the 4.5 mL of sterile saline to the mixture while vortexing. Add the saline dropwise to prevent precipitation. The final solution should be clear. If slight warming is needed to maintain clarity, a 37°C water bath can be used.

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip.[15] Filter the solution into a final sterile vial. This step is mandatory for removing any potential microbial contamination for parenteral administration.[16][17]

  • Quality Control: Visually inspect the final filtered solution against a light and dark background to ensure it is free of particulates. Label the vial clearly with the compound name, concentration, vehicle composition, and date of preparation.

  • Administration: Use the prepared formulation as soon as possible. If storage is necessary, assess its stability at 4°C and room temperature, checking for any signs of precipitation.

Protocol 3: Preparation of a Suspension for Oral (PO) Administration

Objective: To prepare a uniform suspension for oral gavage when high solubility is not achievable or desired.

Materials:

  • Methyl 3-(2-iodoethoxy)benzoate

  • 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in sterile water

  • Optional: 1-2% Tween® 80 as a wetting agent

  • Mortar and pestle

  • Homogenizer or sonicator

Procedure:

  • Weigh the required amount of Methyl 3-(2-iodoethoxy)benzoate.

  • If using a wetting agent, add a small amount of Tween® 80 to the powder and triturate with a pestle to form a paste. This prevents clumping.

  • Gradually add the 0.5% methylcellulose vehicle to the paste while continuously mixing to form a slurry.

  • Transfer the slurry to a graduated cylinder or beaker and add the remaining vehicle to reach the final desired volume and concentration.

  • Homogenize or sonicate the mixture to ensure a fine, uniform suspension.

  • Administration: Always vortex the suspension vigorously immediately before each animal is dosed to ensure uniform delivery of the compound.

Troubleshooting

  • Precipitation upon adding aqueous phase: This is a common issue.[18] Try increasing the percentage of PEG400 or Tween® 80, or decreasing the final drug concentration. Pre-warming the components to 37-40°C can also help.

  • High Viscosity: High concentrations of PEG can make the solution difficult to inject. Consider using a lower molecular weight PEG (e.g., PEG300) or decreasing its percentage. Ensure you are using an appropriate gauge needle for dosing.

  • Adverse Events in Animals: If the vehicle control group shows adverse reactions, the formulation is likely not well-tolerated. Reduce the concentration of the organic solvents (especially DMSO) or explore alternative vehicles like cyclodextrins.

Conclusion

The successful in vivo investigation of Methyl 3-(2-iodoethoxy)benzoate hinges on the careful and systematic development of a suitable formulation. The protocols provided in this document offer a robust starting point based on widely accepted scientific principles for formulating poorly water-soluble compounds. Researchers must remember that these are guideline protocols; optimization and validation are essential to ensure the final vehicle is safe, stable, and delivers the compound effectively for the specific aims of the study.

References

  • Joshi, S., & Adhikari, N. (2019, June 29). An Overview on Common Organic Solvents and Their Toxicity. SciSpace. Available from: [Link]

  • ScenTree. Methyl benzoate (CAS N° 93-58-3). Available from: [Link]

  • ResearchGate. (2025, October 26). Literature Review: Application of Particular Solvents in Injection Formulations: DMSO, PEG, and Pyrogen Free Water. Available from: [Link]

  • PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Available from: [Link]

  • PubMed. (2021, August 5). A Deep Eutectic Solvent-Based Approach to Intravenous Formulation. Available from: [Link]

  • Waite, J., et al. (1992). Solvent effects on beta protein toxicity in vivo. Neurobiology of Aging. Available from: [Link]

  • PubChem. Methyl 3-(2-oxoethyl)benzoate. Available from: [Link]

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  • PMC. (2026, January 5). Comparative assessment of solvents toxicity using early life stages of amphibians and cell lines: a case study with dimethyl sulfoxide. Available from: [Link]

  • PMC. (2023, January 15). Deep Eutectic Solvents for Subcutaneous Delivery of Protein Therapeutics. Available from: [Link]

  • NIOSH - CDC. Organic Solvent Neurotoxicity. Available from: [Link]

  • Global Filter. (2026). Sterile Pharmaceutical Filtration. Available from: [Link]

  • EPA. Methyl 3-[2-[4-(phenylmethyl)-1-piperazinyl]ethoxy]benzoate. Available from: [Link]

  • Kerman University of Medical Sciences. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Available from: [Link]

  • Annals of Clinical Trials and Vaccines Research. (2024). The Drug Filtration Process: A Critical Step in Pharmaceutical Manufacturing. Available from: [Link]

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  • Pharmaceutical Technology. (2025, March 12). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Available from: [Link]

  • PMC. (2022, May 16). Comparative Evaluation of the Performance of Sterile Filters for Bioburden Protection and Final Fill in Biopharmaceutical Processes. Available from: [Link]

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Troubleshooting & Optimization

Troubleshooting low yields in alkylation of methyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the alkylation of methyl 3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. Here, we address common issues leading to low yields and provide scientifically grounded, actionable solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is resulting in a low yield of the desired O-alkylated product. What are the most likely causes?

Low yields in the alkylation of methyl 3-hydroxybenzoate, a variation of the Williamson ether synthesis, can stem from several factors. The primary culprits often involve incomplete deprotonation of the phenolic hydroxyl group, competing side reactions, or suboptimal reaction conditions. A systematic approach to troubleshooting is essential for identifying and resolving the issue.

A critical first step is to ensure the complete formation of the phenoxide ion. Phenols are more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide anion, allowing for the use of moderately strong bases.[1] However, incomplete deprotonation will leave unreacted starting material and consequently lower the yield.

Another significant challenge is the competition between O-alkylation and C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[2] While O-alkylation is generally favored, certain conditions can promote C-alkylation, leading to a mixture of products and a lower yield of the desired ether.[2][3]

Finally, the choice of reagents and reaction parameters plays a pivotal role. The nature of the alkylating agent, the base, the solvent, and the reaction temperature all influence the reaction's efficiency and selectivity.[4][5]

Q2: How do I choose the appropriate base for the deprotonation of methyl 3-hydroxybenzoate?

The selection of the base is critical for efficiently generating the phenoxide nucleophile. The pKa of the phenolic proton in methyl 3-hydroxybenzoate is influenced by the electron-withdrawing nature of the meta-substituted ester group. While phenols are generally more acidic than alcohols, a sufficiently strong base is still required for complete deprotonation.

BaseSolventTemperature (°C)Key Considerations
Potassium Carbonate (K₂CO₃) Acetone, Acetonitrile, DMFRoom Temp to RefluxA common and effective base for phenol alkylation.[6] It is a solid, which can sometimes lead to heterogeneity issues. Finely grinding the K₂CO₃ can improve reaction rates.[7]
Sodium Hydride (NaH) THF, DMF0 to Room TempA very strong, non-nucleophilic base that provides irreversible deprotonation.[8] Requires an inert atmosphere and careful handling due to its reactivity with water.
Sodium Hydroxide (NaOH) Water, Phase Transfer ConditionsVariesCan be used, especially under phase-transfer catalysis (PTC) conditions, which helps to bring the aqueous hydroxide and the organic-soluble phenol together.[9][10]
Cesium Carbonate (Cs₂CO₃) Acetonitrile, DMFRoom TempOften provides higher yields and faster reaction rates compared to K₂CO₃ due to the increased solubility of the cesium phenoxide.[6]

Recommendation: For most applications, potassium carbonate in a polar aprotic solvent like acetone or acetonitrile offers a good balance of reactivity, ease of handling, and cost-effectiveness.[6] If incomplete deprotonation is suspected, switching to a stronger base like sodium hydride may be beneficial.[8]

Q3: I am observing significant amounts of a byproduct. Could this be C-alkylation, and how can I prevent it?

The formation of byproducts is a common cause of low yields. In the case of phenoxide alkylation, the primary competing reaction is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen.[2] The choice of solvent is a major factor in controlling the O- versus C-alkylation selectivity.[2]

  • Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), and Acetone are generally preferred for O-alkylation.[2] These solvents solvate the cation of the phenoxide salt but do not strongly solvate the oxygen anion, leaving it more available to act as a nucleophile.

  • Protic solvents like water or alcohols can hydrogen-bond with the phenoxide oxygen, effectively shielding it and making it less nucleophilic. This can increase the likelihood of C-alkylation.[2]

Troubleshooting Flowchart for O- vs. C-Alkylation:

G start Low Yield of O-Alkylated Product check_byproduct Analyze Byproducts (e.g., by NMR, LC-MS) start->check_byproduct is_c_alkylation Is C-Alkylation Observed? check_byproduct->is_c_alkylation change_solvent Switch to a Polar Aprotic Solvent (e.g., DMF, Acetonitrile) is_c_alkylation->change_solvent Yes other_issue Investigate Other Potential Issues (e.g., Starting Material Purity, Incomplete Reaction) is_c_alkylation->other_issue No optimize_conditions Further Optimization Needed (See Q4 & Q5) change_solvent->optimize_conditions G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a Combine Methyl 3-hydroxybenzoate, Base (e.g., K₂CO₃), and Solvent (e.g., MeCN) b Add Alkylating Agent a->b c Heat and Stir (Monitor by TLC) b->c d Filter and Concentrate c->d e Aqueous Workup (Extraction & Washes) d->e f Dry and Concentrate e->f g Purify (e.g., Column Chromatography) f->g

Sources

Technical Support Center: Storage and Handling of Light-Sensitive Alkyl Iodides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling challenging reagents. This guide provides in-depth technical and practical advice for researchers, scientists, and drug development professionals working with light-sensitive alkyl iodides, such as Methyl 3-(2-iodoethoxy)benzoate. Our goal is to equip you with the necessary knowledge to ensure the stability of your compounds and the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why has my clear, colorless alkyl iodide turned yellow or brown?

A1: The discoloration of your alkyl iodide is a classic sign of decomposition. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making alkyl iodides susceptible to degradation, particularly when exposed to light.[1][2][3] This decomposition process involves the homolytic cleavage of the C-I bond, which generates free iodine (I₂).[2][4] It is the presence of this elemental iodine that imparts the characteristic yellow or brown color to your sample.[1]

Q2: What are the primary factors that cause the degradation of alkyl iodides?

A2: The two main culprits are light and heat. Light, especially in the ultraviolet and visible spectrums, provides the energy needed to break the relatively weak C-I bond, initiating a free-radical decomposition pathway.[2][4] Elevated temperatures can also accelerate this degradation process. While many organic compounds are sensitive to air and moisture, for alkyl iodides, light exposure is the most critical factor to control.[4][5]

Q3: Can I still use my discolored alkyl iodide in a reaction?

A3: It is highly discouraged. The presence of iodine and other decomposition byproducts can interfere with your reaction, leading to reduced yields, unexpected side products, and difficulty in purification. For reactions sensitive to radical initiators or where stoichiometry is critical, using a decomposed reagent can compromise the outcome. It is always best practice to use a pure starting material.

Q4: What is the ideal way to store a light-sensitive alkyl iodide like Methyl 3-(2-iodoethoxy)benzoate?

A4: Proper storage is crucial for maintaining the integrity of your alkyl iodide. Here are the key recommendations:

  • Light Protection: Always store the compound in an amber or opaque glass vial to block UV and visible light.[6][7] For additional protection, you can wrap the container in aluminum foil.[6][8]

  • Temperature Control: Store the compound in a cool, dark place. Refrigeration (2-8 °C) is often recommended to slow down any potential thermal degradation.[9][10]

  • Inert Atmosphere: While light is the primary concern, for long-term storage, it is good practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen, which can participate in secondary degradation reactions.[5]

  • Tight Seal: Ensure the container is tightly sealed to prevent exposure to atmospheric moisture and oxygen.[10]

Troubleshooting Guide

Issue 1: My reaction with an alkyl iodide is giving a low yield, and I suspect the starting material has degraded.

Q: How can I quickly assess the purity of my alkyl iodide before using it?

A: A simple and effective method is Thin Layer Chromatography (TLC). By comparing your stored alkyl iodide to a fresh or purified sample, you can quickly visualize any impurities.

Experimental Protocol: TLC Quality Check

  • Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline with a pencil.

  • Spot the Samples: Spot a small amount of your stored alkyl iodide and, if available, a reference standard of the pure compound side-by-side on the baseline.

  • Develop the Plate: Place the plate in a developing chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The ideal solvent system should give your desired compound an Rf value between 0.3 and 0.5.[11]

  • Visualize: After development, visualize the plate under a UV lamp. You can also use an iodine chamber for visualization, as iodine will absorb onto organic compounds, making them visible as brown spots.[11]

  • Analysis: A pure sample should show a single spot. The presence of additional spots, particularly a brownish streak near the baseline, indicates decomposition.[12]

Issue 2: My alkyl iodide is significantly discolored. Is there a way to purify it for immediate use?

Q: What is a reliable method for removing iodine from a decomposed alkyl iodide?

A: Yes, you can often salvage a discolored alkyl iodide by performing a simple aqueous wash to remove the elemental iodine.

Experimental Protocol: Purification by Aqueous Wash

  • Dissolve the Alkyl Iodide: Dissolve the discolored alkyl iodide in a water-immiscible organic solvent like diethyl ether or dichloromethane.

  • Wash with a Reducing Agent: Transfer the solution to a separatory funnel and wash with a dilute aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The reducing agent will react with the colored elemental iodine (I₂) to form colorless iodide ions (I⁻).

  • Observe the Color Change: Shake the funnel and allow the layers to separate. The organic layer should become colorless. Repeat the wash if necessary until the color is completely gone.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining aqueous solution.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Proper Storage: Immediately store the purified, colorless alkyl iodide under the recommended conditions (in a dark, cool place).

In-Depth Scientific Explanation

The Mechanism of Photodegradation

The instability of alkyl iodides in the presence of light is rooted in the low bond dissociation energy of the C-I bond.[2][3] When a molecule like Methyl 3-(2-iodoethoxy)benzoate absorbs a photon of sufficient energy (typically in the near UV-visible range), the C-I bond undergoes homolytic cleavage.[4] This process generates an alkyl radical and an iodine radical.

G RI Alkyl Iodide (R-I) Radicals Alkyl Radical (R•) + Iodine Radical (I•) RI->Radicals Homolytic Cleavage Photon Photon (hν) Photon->RI I2 Iodine (I₂) Radicals->I2 Dimerization (I• + I•) Byproducts Decomposition Byproducts Radicals->Byproducts Secondary Reactions

The generated iodine radicals can then combine to form elemental iodine (I₂), which is responsible for the discoloration.[13] The alkyl radicals can participate in various secondary reactions, leading to a complex mixture of byproducts.

Best Practices for Handling and Storage

To ensure the longevity of your light-sensitive alkyl iodides and the reproducibility of your experiments, adhere to the following workflow.

G cluster_storage Storage Protocol cluster_handling Handling Protocol cluster_qc Quality Control StoreDark Store in Amber/Opaque Vial StoreCold Refrigerate (2-8 °C) StoreDark->StoreCold StoreInert Store Under Inert Gas (e.g., Argon) StoreCold->StoreInert WorkDim Work in Dim Light or Use Red Light[7] FoilWrap Wrap Reaction Flask in Aluminum Foil[6] WorkDim->FoilWrap MinimizeExposure Minimize Exposure Time FoilWrap->MinimizeExposure CheckColor Visually Inspect for Discoloration RunTLC Run TLC Before Use CheckColor->RunTLC Purify Purify if Decomposed RunTLC->Purify

Advanced Stabilization Techniques

For extremely sensitive alkyl iodides or for very long-term storage, the addition of a stabilizer can be considered. Small pieces of metallic copper or silver have been shown to act as stabilizers.[14] These metals can react with any free iodine that forms, effectively scavenging it from the solution and preventing further degradation.[14]

Table 1: Summary of Storage and Handling Recommendations

ParameterRecommendationRationale
Container Amber or opaque glass vial.[6]Blocks UV and visible light, preventing photo-initiated decomposition.[2][4]
Light Exposure Minimize exposure; work in a dim area or wrap containers in foil.[6][7][8]Prevents the primary degradation pathway.
Temperature Refrigerate at 2-8 °C.[9][10]Slows the rate of thermal decomposition.
Atmosphere Store under an inert gas (Argon or Nitrogen).Reduces the potential for oxidation-related side reactions.[5]
Stabilizers Consider adding metallic copper or silver for long-term storage.[14]Scavenges free iodine, a product of decomposition.[14]
Purity Check Perform TLC analysis before use if degradation is suspected.[12]Ensures the quality of the starting material for reliable experimental results.

By implementing these best practices, you can significantly extend the shelf life of your light-sensitive alkyl iodides and ensure the accuracy and reliability of your research.

References

  • Alkyl Iodide - FlexiPrep. (n.d.).
  • Why do alkyl iodides on standing become violet or brown? (n.d.).
  • 5 Tips for Handling Photosensitive Reagents. (2024, October 31).
  • Gibson, K. E., & Iredale, T. (1935). THE PHOTODECOMPOSITION OF IODOFORM AND OF THE ALKYL AND ALKYLENE IODIDES. RSC Publishing.
  • Why do alkyl bromides and iodides develop colour when exposed to light? (2013, November 8).
  • Alkyl iodides develop colouration on long standing particularly in light. Explain. (2018, October 7).
  • US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide. (n.d.).
  • Material Safety Data Sheet - Methyl benzoate. (2011, June 1).
  • Photosensitive Organic Synthesis Help Requested. (2015, April 8).
  • A Senior Researcher's Practical Guide to Safe Photoinitiator Handling. (2026, February 26).
  • SAFETY DATA SHEET - Methyl Benzoate. (n.d.).
  • Methyl benzoate | Hekserij. (n.d.).
  • SAFETY DATA SHEET - Methyl Benzoate. (2025, January 15).
  • SAFETY DATA SHEET - Methyl 2-iodobenzoate. (2024, January 23).
  • How to Store Reagents. (n.d.). Retrieved from University of Rochester, Department of Chemistry.
  • Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. (2022, September 1).
  • US3374278A - Preparation of alkyl iodides from alkyl alcohols and organotin iodides. (n.d.).
  • How to tell if an alkyl halide is primary, secondary, or tertiary using NMR spectroscopy. (2022, November 25).
  • Thin Layer Chromatography (TLC). (n.d.).
  • NMR Spectroscopy Explained: Definition, Examples, Practice & Video Lessons. (n.d.).
  • Safety and Handling of Methyl Iodide in the Laboratory. (n.d.).
  • What kind of light source should be used while working (for e.g. weighing) with photosensitive chemicals? (2015, July 10).
  • Problems Storing Light Sensitive Reagents? We have a Solution. (n.d.).
  • Air Sensitive Compounds. (n.d.).
  • C(sp3)–C(sp3)
  • 16.17: 16-12 Nuclear Magnetic Resonance Spectroscopy - Extra Details. (2019, June 5). Chemistry LibreTexts.
  • 1H proton nmr spectrum of iodoethane C2H5I CH3CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl iodide 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Retrieved from doc brown's advanced organic chemistry revision notes.
  • The preparation of alkyl iodides. (n.d.).
  • Adsorption of molecular iodine and alkyl iodides from spent-nuclear-fuel-reprocessing off-gas using reduced silver mordenite. (2024, February).
  • Thin Layer Chromatography: A Complete Guide to TLC. (2020, January 2).
  • Alkyl iodide decomposition on copper surfaces: .alpha.-elimination and .beta.-hydride elimination from adsorbed alkyls. (n.d.). Journal of the American Chemical Society.
  • Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. (2024, December 6). PubMed.
  • Introduction to NMR Spectroscopy. (2003, January 6). Retrieved from The Department of Chemistry, UWI, Mona, Jamaica.
  • Radical I/Mg- and I/Zn-Exchange Reactions of Alkyl Iodides and Co-Catalyzed Cross-Couplings Using Organozinc Reagents. (2022, December 14). Elektronische Hochschulschriften der LMU München.
  • The New TLC Method for Separation and Determination of Multicomponent Mixtures of Plant Extracts. (n.d.). PMC.
  • (PDF) IODINE-AZIDE REACTION AS A DETECTION SYSTEM IN TLC. (2016, January 27).

Sources

Removing unreacted alkyl halides from Methyl 3-(2-iodoethoxy)benzoate product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists tasked with isolating Methyl 3-(2-iodoethoxy)benzoate and purging unreacted alkyl halide reagents.

Because alkyl halides are potent electrophiles, they are heavily regulated as Genotoxic Impurities (GTIs) in drug development. Below, we provide field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high API recovery and regulatory compliance.

Part 1: Troubleshooting & FAQs

Q1: Can I use standard nucleophilic scavenger resins (e.g., polyamine or thiol-functionalized resins) to remove the unreacted alkyl halide? No, this is highly discouraged for this specific product. While nucleophilic reactive resins are the industry standard for scavenging electrophilic GTIs[1], your target API (Methyl 3-(2-iodoethoxy)benzoate) contains a highly reactive primary alkyl iodide moiety. Nucleophilic scavengers cannot differentiate between the unreacted alkyl halide reagent and the iodoethoxy group on your product. Using them will result in significant API loss via


 substitution.

Q2: If I used 1,2-diiodoethane as my reagent, how can I selectively remove the excess without degrading my product? You can exploit the inherent thermodynamic instability of 1,2-diiodoethane. Vicinal diiodides are highly prone to anti-elimination (dehalogenation), decomposing into ethylene gas and molecular iodine (


) [2]. By treating the crude mixture with a mild reducing agent (such as activated zinc dust) at room temperature, the 1,2-diiodoethane is rapidly consumed. The product, which contains only an isolated primary iodide, cannot undergo this elimination and remains completely stable. The resulting 

is then easily washed away using an aqueous sodium thiosulfate (

) quench [3].

Q3: What if my synthesis utilized 1-bromo-2-iodoethane instead? Unlike vicinal diiodides, 1-bromo-2-iodoethane does not undergo spontaneous dehalogenation as readily. In this scenario, chemical degradation is less viable, and you must rely on physical separation. Silica gel chromatography is highly effective here; the non-polar 1-bromo-2-iodoethane elutes significantly faster than the more polar ester product when using a hexanes/ethyl acetate gradient.

Q4: Why isn't standard liquid-liquid extraction sufficient for removing these impurities? Both 1,2-diiodoethane and 1-bromo-2-iodoethane are highly lipophilic. During a standard aqueous workup, they will partition almost exclusively into the organic phase alongside your product. Unless the alkyl halide is chemically transformed into a water-soluble species (like reducing


 to 

), aqueous washing will not purge the GTI.

Part 2: Experimental Protocols

Protocol A: Selective Dehalogenation & Thiosulfate Quench (For 1,2-Diiodoethane)

This protocol chemically destroys the impurity while leaving the API intact.

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) at a concentration of ~0.2 M in a round-bottom flask.

  • Reduction: Add 1.5 equivalents of activated zinc dust (relative to the estimated excess of 1,2-diiodoethane). Stir the suspension vigorously at room temperature for 2 hours.

    • Mechanistic Note: Zinc facilitates the anti-elimination of the vicinal diiodide, releasing volatile ethylene gas and forming

      
      .
      
  • Filtration: Filter the mixture through a short pad of Celite to remove unreacted zinc dust. Rinse the pad with additional EtOAc.

  • Quenching: Transfer the filtrate to a separatory funnel and wash with an equal volume of saturated aqueous sodium thiosulfate (

    
    ).
    
    • Mechanistic Note: Thiosulfate reduces any residual free molecular iodine (

      
      ) generated during the reaction into highly water-soluble iodide ions (
      
      
      
      ).
  • Isolation: Separate the layers. Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the purified product.
    
Protocol B: Chromatographic Separation (For 1-Bromo-2-iodoethane)

This protocol relies on polarity differences for physical separation.

  • Preparation: Dry-load the crude mixture onto standard phase silica gel (230-400 mesh) by evaporating it with a small amount of silica.

  • Column Packing: Pack a chromatography column with silica gel using hexanes.

  • Elution: Elute using a step gradient of 0% to 15% Ethyl Acetate in Hexanes.

  • Monitoring: Monitor fractions via TLC (UV active). The alkyl halide impurity will elute near the solvent front, well before the Methyl 3-(2-iodoethoxy)benzoate product.

Part 3: Data Presentation

Table 1: Comparison of Purification Strategies for Methyl 3-(2-iodoethoxy)benzoate

Purification StrategyTarget ImpurityAPI Loss RiskScalabilityCost Efficiency
Nucleophilic Scavenger Resins General Alkyl HalidesHigh (Attacks product's iodide)HighLow (Resins are expensive)
Zinc Reduction + Thiosulfate Wash 1,2-DiiodoethaneLow (Highly selective)HighHigh (Cheap reagents)
Silica Gel Chromatography 1-Bromo-2-iodoethaneLow (Physical separation)Low (Solvent heavy)Medium
Standard Aqueous Wash Any Alkyl HalideNone HighLow (Ineffective for GTIs)

Part 4: Workflow Visualization

GTI_Removal_Workflow Start Crude Reaction Mixture (API + Alkyl Halide) Identify Identify Alkyl Halide Reagent Start->Identify Path1 1,2-Diiodoethane Identify->Path1 Path2 1-Bromo-2-iodoethane Identify->Path2 Zn Mild Reduction (Zn Dust) Eliminates to Ethylene + I2 Path1->Zn Chroma Silica Gel Chromatography (Hexanes/EtOAc Gradient) Path2->Chroma Thio Aq. Na2S2O3 Wash Reduces I2 to Water-Soluble I- Zn->Thio Pure Purified Product Methyl 3-(2-iodoethoxy)benzoate Thio->Pure Chroma->Pure

Logical workflow for selecting a purification strategy based on the specific alkyl halide impurity.

Part 5: References

  • Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. Available at:[Link]

  • Catalyst-Free Depolymerization of Aromatic and Aliphatic Polyesters Using Me3SiI. ChemRxiv. Available at:[Link]

  • Progress toward the Total Synthesis of Nogalamycin Using a Benzyne Cycloaddition Strategy. National Center for Biotechnology Information (PMC). Available at:[Link]

Technical Support Center: Minimizing Hydrolysis Side Reactions During Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize hydrolysis, a critical side reaction that often compromises the yield and purity of your target ester.

The Challenge of Water: Understanding the Reversibility of Esterification

The synthesis of an ester from a carboxylic acid and an alcohol, most classically through the Fischer esterification, is a reversible equilibrium reaction.[1][2][3] The co-product of this reaction is water. According to Le Châtelier's principle, the presence of this water can drive the reaction backward, leading to the hydrolysis of the newly formed ester back into the starting materials.[1][4] This equilibrium nature is a common reason for low ester yields.[5][6] To achieve high conversion, it is essential to actively remove water as it forms, thereby shifting the equilibrium towards the desired ester product.[4][7]

Frequently Asked Questions (FAQs)

Q1: Why is my esterification reaction stalling or giving low yields?

A1: The most common reason for low yields in esterification is the reaction reaching equilibrium.[8] The presence of water, a product of the reaction, facilitates the reverse reaction—ester hydrolysis.[4] To drive the reaction to completion, you must shift the equilibrium to the product side. This can be achieved by either using a large excess of one of the reactants (typically the alcohol) or by actively removing water as it is formed.[1][7][8]

Q2: What are the primary methods for removing water during esterification?

A2: The two most effective and widely used laboratory methods for water removal are:

  • Azeotropic Distillation: This technique involves using a solvent that forms a low-boiling azeotrope with water.[4][9] The azeotrope is distilled off, and upon condensation in a Dean-Stark apparatus, the water separates from the solvent and is collected, preventing its return to the reaction mixture.[1][10]

  • Use of Drying Agents: A chemical drying agent, or desiccant, is added directly to the reaction mixture to absorb water as it is produced.[8][11] Common examples include molecular sieves or anhydrous salts like magnesium sulfate.[8] In some cases, the acid catalyst, such as concentrated sulfuric acid, can also act as a dehydrating agent.[12][13]

Q3: How do I choose between azeotropic distillation and using a drying agent?

A3: The choice depends on several factors:

  • Reaction Scale and Temperature: For larger-scale reactions or those requiring high temperatures, azeotropic distillation with a Dean-Stark apparatus is often more practical and efficient.

  • Reagent Sensitivity: If your reactants or products are sensitive to the high temperatures required for azeotropic distillation, using a drying agent at a lower reaction temperature may be preferable.

  • Boiling Points: The boiling points of your reactants and desired ester product are crucial. If the ester is volatile, you risk distilling it along with the water-solvent azeotrope.

Q4: Can I just use an excess of the alcohol to drive the reaction?

A4: Yes, using a large excess of the alcohol is a valid strategy to shift the equilibrium towards the ester product.[1][8] Often, the alcohol itself can be used as the solvent.[8] However, this approach may not be cost-effective if the alcohol is expensive, and it necessitates a more rigorous purification step to remove the excess alcohol after the reaction is complete.

Q5: Are there alternative esterification methods that are less susceptible to hydrolysis?

A5: Yes, several methods avoid the production of water altogether:

  • From Acyl Chlorides or Anhydrides: Reacting an alcohol with an acyl chloride or an acid anhydride is an irreversible reaction that produces an ester at high yield.[14][15] These reactions are typically faster and not subject to equilibrium limitations.

  • Steglich Esterification: This method uses coupling reagents like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). It is particularly useful for sterically hindered substrates and acid-sensitive molecules.[16]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Explanations
Low or No Ester Yield Reaction has reached equilibrium due to water accumulation.1. Implement Water Removal: If not already doing so, introduce a method to remove water. The Dean-Stark apparatus is highly effective for this.[1][4] 2. Increase Reactant Concentration: Use a significant excess of the alcohol (if feasible and cost-effective) to shift the equilibrium.[8] 3. Check Catalyst: Ensure the acid catalyst has been added and is active. Common choices include sulfuric acid (H₂SO₄), tosic acid (TsOH), or hydrochloric acid (HCl).[1]
Water Not Collecting in Dean-Stark Trap Insufficient heating or leaks in the apparatus.1. Increase Heat: The reaction must be heated to a sufficient temperature to allow the solvent-water azeotrope to distill.[4] 2. Check for Leaks: Ensure all glassware joints are securely sealed to prevent vapor from escaping.[4]
Reaction is Slow Insufficient catalysis or low reaction temperature.1. Increase Catalyst Loading: While typically used in catalytic amounts, a slight increase in the acid catalyst can sometimes accelerate the reaction. 2. Increase Temperature: The rate of esterification is temperature-dependent.[17] Ensure the reaction is being conducted at an appropriate temperature for the specific reactants and solvent.
Product is Contaminated with Starting Material Incomplete reaction or hydrolysis during workup.1. Extend Reaction Time: Allow the reaction to proceed for a longer duration to ensure maximum conversion. 2. Ensure Anhydrous Workup Conditions: Use anhydrous solvents and drying agents during the extraction and purification steps to prevent hydrolysis of the ester product.[18]
Formation of Side Products High temperatures causing decomposition or side reactions.1. Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature, although this may require a longer reaction time. 2. Consider Milder Catalysts: Some Lewis acids or solid acid catalysts can promote esterification under milder conditions.[19][20]

Experimental Protocols

Protocol 1: Ester Synthesis using a Dean-Stark Apparatus

This protocol outlines a general procedure for Fischer esterification utilizing azeotropic distillation to remove water.

  • Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware joints are properly sealed.[10]

  • Reagents: Charge the round-bottom flask with the carboxylic acid, the alcohol, a solvent that forms an azeotrope with water (e.g., toluene or xylene), and a magnetic stir bar.[1]

  • Catalyst: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. The solvent-water azeotrope will begin to distill, condense, and collect in the Dean-Stark trap.[4] Because water is denser than toluene or xylene, it will separate and collect in the bottom of the trap, while the solvent will overflow and return to the reaction flask.[1]

  • Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC, or NMR).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[21]

  • Purification: Purify the crude ester by distillation or column chromatography as needed.[13]

Data Presentation: Common Azeotropes for Water Removal
Solvent Boiling Point of Solvent (°C) Boiling Point of Azeotrope (°C) Composition of Azeotrope (% Water by mass)
Toluene1118520
Benzene80699
Xylene138-14492-9536-40
Heptane988013

This data is compiled from various sources and serves as a general guide.[9]

Visualizing the Process

Fischer Esterification and the Role of Water Removal

The following diagram illustrates the equilibrium nature of the Fischer esterification and how the removal of water drives the reaction toward the formation of the ester product.

Fischer_Esterification cluster_driving_force Reactants Carboxylic Acid + Alcohol Equilibrium Reactants->Equilibrium Products Ester + Water Products->Equilibrium Hydrolysis Equilibrium->Products LeChatelier Le Châtelier's Principle WaterRemoval Water Removal (e.g., Dean-Stark) WaterRemoval->LeChatelier Shifts Equilibrium

Caption: Fischer Esterification Equilibrium.

Experimental Workflow for Dean-Stark Esterification

This workflow outlines the key steps in performing an esterification reaction with azeotropic water removal.

Dean_Stark_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Water Removal cluster_workup Workup & Purification A Assemble Flask, Dean-Stark Trap, & Condenser B Charge Flask with Reactants, Solvent, & Catalyst A->B C Heat Mixture to Reflux B->C D Azeotrope Vapor Rises into Condenser C->D Cycle E Vapor Condenses & Drips into Trap D->E Cycle F Water & Solvent Separate in Trap E->F Cycle G Solvent Overflows Back to Flask F->G Cycle G->C Cycle H Cool Reaction G->H Reaction Complete I Neutralize & Wash H->I J Dry Organic Layer I->J K Purify Ester J->K

Sources

Improving stability of Methyl 3-(2-iodoethoxy)benzoate in solution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding Your Compound

Welcome to the Technical Support Center. This guide addresses the stability challenges associated with Methyl 3-(2-iodoethoxy)benzoate .

To troubleshoot effectively, you must treat this molecule as a "dual-risk" system.[1] It contains two distinct reactive centers that require conflicting stabilization strategies if not managed correctly:

  • Alkyl Iodide Tail: Highly sensitive to light (photolysis) and nucleophiles (

    
     attack) .[1]
    
  • Methyl Ester Head: Sensitive to moisture (hydrolysis) , particularly in basic conditions.[1]

Module 1: Photolytic Instability (The "Yellow Solution" Issue)

User Question: "My clear stock solution turned yellow/brown after sitting on the bench for 2 hours. Is it still usable?"

Technical Diagnosis: The yellowing is caused by the homolytic cleavage of the Carbon-Iodine (C-I) bond .[1] Alkyl iodides possess a weak C-I bond (approx. 50-55 kcal/mol).[1] Exposure to UV or visible light excites an electron into the antibonding


 orbital, causing the bond to break and release an iodine radical (

).[1] Two iodine radicals recombine to form molecular iodine (

), which appears yellow or brown in solution.[1]

Corrective Protocol: If the solution is pale yellow, it may be salvageable (purification required). If brown/purple, significant degradation has occurred.[1]

Prevention Workflow:

  • Amber Glassware: ALL storage and reaction vessels must be amber-tinted.[1]

  • Foil Wrapping: If amber glassware is unavailable, wrap the vial entirely in aluminum foil.

  • Copper Stabilization (Optional): For long-term storage of the pure liquid, adding a small piece of activated copper wire can scavenge free iodine, preventing the autocatalytic radical chain reaction.[1]

Module 2: Solvent Selection (The "DMSO Trap")

User Question: "Can I make a 100 mM stock solution in DMSO or DMF for my biological assay?"

Technical Diagnosis: NO. Do not store this compound in DMSO or DMF.[1] While the compound dissolves well in DMSO, this solvent is a Polar Aprotic medium.[1][2] In DMSO, nucleophiles (even trace impurities like water, amines, or chlorides) become "naked" and highly reactive because they are not solvated.[1]

  • Risk 1 (

    
    ):  The iodide is an excellent leaving group. DMSO accelerates the displacement of the iodide by any available nucleophile.[1]
    
  • Risk 2 (Hydrolysis): DMSO facilitates the attack of trace water on the methyl ester.[1]

Recommended Solvents:

  • Preferred: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Why: These solvents stabilize the compound without activating nucleophilic attack to the same degree as DMSO.[1]

Visualizing the Solvent Logic:

SolventLogic Start Select Solvent for Methyl 3-(2-iodoethoxy)benzoate IsBiological Is this for immediate biological assay? Start->IsBiological Storage Is this for Storage (>1 hour)? IsBiological->Storage No DMSO DMSO / DMF IsBiological->DMSO Yes (Use immediately) Storage->DMSO Avoid MeCN Anhydrous Acetonitrile (Preferred) Storage->MeCN Standard DCM Dichloromethane (Alternative) Storage->DCM Alternative Risk HIGH RISK: 1. SN2 Displacement of Iodide 2. Accelerated Hydrolysis DMSO->Risk

Figure 1: Decision matrix for solvent selection. Note that DMSO is only acceptable for immediate use, never for storage.[1]

Module 3: Hydrolysis & Degradation Pathways

User Question: "I see a new spot on my TLC plate near the baseline. What is it?"

Technical Diagnosis: The baseline spot is likely 3-(2-iodoethoxy)benzoic acid , resulting from the hydrolysis of the methyl ester.[1] This occurs if the solvent contains moisture.[1]

Degradation Pathway Diagram:

Degradation Compound Methyl 3-(2-iodoethoxy)benzoate Light Light (hv) Compound->Light Water Water (H2O) Compound->Water Nuc Nucleophile (Nu-) Compound->Nuc Iodine Iodine (I2) + Radical Species (Yellowing) Light->Iodine Homolytic Cleavage Acid 3-(2-iodoethoxy)benzoic acid (Hydrolysis) Water->Acid Ester Hydrolysis Sub Substitution Product (e.g., Alcohol/Ether) Nuc->Sub SN2 Attack

Figure 2: Primary degradation pathways.[1] Light attacks the iodide tail; water attacks the ester head.[1]

Standard Operating Procedures (SOPs)
SOP 1: Preparation of Stable Stock Solution

Use this protocol to maximize shelf-life.

  • Dry the Solvent: Use Acetonitrile stored over activated 3Å molecular sieves for at least 24 hours.

  • Inert Environment: Purge the vial with dry Nitrogen or Argon gas for 30 seconds before filling.

  • Dissolution: Dissolve the compound in the anhydrous solvent.

  • Sealing: Use a cap with a PTFE (Teflon) liner.[1] Avoid rubber septa if possible, as iodine can degrade rubber over time.[1]

  • Storage: Wrap in foil and store at -20°C .

SOP 2: Quality Control Check

Perform this check if the solution is older than 1 week.

QC TestObservationConclusionAction
Visual Inspection Clear / ColorlessIntactSafe to use.[1]
Pale YellowTrace

Release
Usable for crude apps; filter through Copper plug if sensitive.[1]
Dark Brown/PurpleSignificant DegradationDiscard.
TLC (Silica) Single Spot (

in 20% EtOAc/Hex)
PureSafe to use.
Spot at BaselineHydrolysis (Acid formed)Discard or re-esterify (complex).
References
  • Solvent Effects on Nucleophilic Substitution

    • Parker, A. J. (1969).[1] "Protic-dipolar aprotic solvent effects on rates of bimolecular reactions." Chemical Reviews.

    • Source:

  • Photochemistry of Alkyl Iodides

    • Phillips, D. L., & Myers, A. B. (1991).[1] "Photodissociation of alkyl iodides in solution: Substituent effects on the early-time dynamics." Journal of Chemical Physics.

    • Source:

  • Hydrolysis Kinetics of Esters

    • Kirby, A. J. (1972).[1] "Hydrolysis and Formation of Esters of Organic Acids." Comprehensive Chemical Kinetics.

    • Source:

  • Handling of Light-Sensitive Chemicals

    • National Institutes of Health (NIH).[1] "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."

    • Source:

Sources

Technical Support Center: Purification of Methyl 3-(2-iodoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the purification of Methyl 3-(2-iodoethoxy)benzoate, designed for chemistry professionals. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols to overcome common challenges in separating the target compound from starting materials and byproducts.

This technical support guide addresses the critical purification stage of Methyl 3-(2-iodoethoxy)benzoate. The synthesis of this molecule, commonly achieved via Williamson ether synthesis, involves the reaction of methyl 3-hydroxybenzoate with an electrophile like 1,2-diiodoethane.[1] This process can result in a crude mixture containing unreacted starting materials and various byproducts. Achieving high purity is essential for subsequent applications in research and drug development. This guide provides practical, experience-driven solutions to common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude Methyl 3-(2-iodoethoxy)benzoate sample?

A1: Understanding potential impurities is key to designing an effective purification strategy. Assuming a Williamson ether synthesis pathway, your crude product may contain:

  • Unreacted Starting Materials:

    • Methyl 3-hydroxybenzoate: A key impurity, its phenolic nature makes it more polar than the product and acidic.

    • 1,2-diiodoethane (or other iodo-electrophiles): A non-polar impurity.

  • Reaction Byproducts:

    • Elimination Products: If the reaction temperature is too high, E2 elimination can compete with the desired SN2 substitution, potentially forming vinyl-containing byproducts.[2][3]

    • Dimeric Ether: Reaction of methyl 3-hydroxybenzoate at both ends of the 1,2-diiodoethane molecule can form a dimeric species, which will be significantly less polar than the starting phenol but more polar than the desired product.

  • Process-Related Impurities:

    • Residual Base: Carbonate or other bases used to deprotonate the phenol.

    • High-Boiling Point Solvents: Such as DMF or acetonitrile, which are common solvents for this reaction.[4][5]

Q2: Which purification techniques are most effective for this compound?

A2: The two primary methods for purifying Methyl 3-(2-iodoethoxy)benzoate are silica gel column chromatography and recrystallization.[6]

  • Silica Gel Column Chromatography is the most versatile method, capable of separating compounds with different polarities. It is particularly effective for removing both the more polar starting phenol and the less polar di-iodo starting material.[7]

  • Recrystallization is an excellent option if the crude product is relatively pure (>85-90%) and a suitable solvent can be found.[8] This technique is highly effective at removing small amounts of impurities and can be more scalable than chromatography.

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[9][10] It allows you to:

  • Assess the complexity of the crude mixture.

  • Select an appropriate solvent system for column chromatography.[7]

  • Analyze fractions collected from the column to identify which contain the pure product.

  • Check the purity of the final product after recrystallization or solvent evaporation.

Q4: How do I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is necessary to confirm both the purity and the structural identity of your Methyl 3-(2-iodoethoxy)benzoate.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The spectra will show characteristic peaks for the aromatic protons, the ester methyl group, and the two methylene groups of the ethoxy chain, with specific chemical shifts and coupling patterns.[9][11] Purity can also be assessed by the absence of impurity peaks.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[12]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl (C=O) and the ether (C-O-C) bonds.[11]

  • Elemental Analysis: Provides the percentage composition of C, H, and O, which should match the calculated values for the molecular formula.[12]

Q5: Are there any stability concerns with Methyl 3-(2-iodoethoxy)benzoate?

A5: Alkyl iodides can be sensitive to light and may slowly decompose over time to release iodine, which can give the sample a yellowish or brownish tint. It is good practice to store the purified compound in an amber vial or protected from light, and in a cool, dry place. While benzoates themselves are generally stable, the presence of the iodo-substituent warrants these precautions.[13]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: Low Yield of Purified Product
  • Possible Cause: The product is partially soluble in the aqueous phase during workup, especially if basic washes are used to remove unreacted phenol.

  • Solution: After removing the bulk of the aqueous layer, perform a "back-extraction" by extracting the aqueous layer one or two times with a small volume of the organic solvent (e.g., ethyl acetate or dichloromethane). This will recover any dissolved product.

  • Possible Cause: Inefficient separation during chromatography, leading to the discarding of mixed fractions.

  • Solution: Optimize the eluent system using TLC. A solvent system that provides a retention factor (Rf) of 0.25-0.35 for the product is ideal.[6] Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

  • Possible Cause: Product loss during recrystallization.

  • Solution: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[8] Using an excessive volume will keep a significant portion of your product in solution even after cooling. After filtering the crystals, wash them with a minimal amount of ice-cold solvent to avoid redissolving the product.[14]

Problem 2: Difficulty with Column Chromatography
  • Issue: The product co-elutes with an unknown impurity.

    • Scientific Rationale: Co-elution occurs when two compounds have very similar affinities for the stationary phase (silica gel) in the chosen mobile phase.

    • Solution: Change the solvent system. The selectivity of the separation can be altered by changing the nature of the eluent. For example, if you are using a hexane/ethyl acetate system, try a toluene/ethyl acetate or dichloromethane/methanol system. Sometimes, even small changes in the solvent ratio can resolve closely eluting spots.

  • Issue: The product appears as a long "streak" rather than a tight spot on TLC and elutes over many column fractions.

    • Scientific Rationale: Streaking can be caused by overloading the column or by interactions between the compound and the silica gel (e.g., if the compound is slightly acidic or basic).

    • Solution:

      • Load the sample properly: Dissolve the crude product in the absolute minimum amount of the eluent or a slightly more polar solvent and load it onto the column as a narrow band.[6] Adsorbing the crude product onto a small amount of silica gel and loading the resulting dry powder can also improve resolution.[15]

      • Modify the eluent: If the unreacted methyl 3-hydroxybenzoate is streaking, adding a small amount (0.5-1%) of acetic acid to the eluent can improve peak shape.

Problem 3: Challenges with Recrystallization
  • Issue: The product "oils out" instead of forming crystals.

    • Scientific Rationale: This happens when the solubility of the compound decreases so rapidly upon cooling that the molecules do not have time to arrange themselves into an ordered crystal lattice. It is common when the solution is too concentrated or when the melting point of the compound is lower than the boiling point of the solvent.

    • Solution: Add a small amount of additional hot solvent to redissolve the oil. Allow the solution to cool much more slowly (e.g., by wrapping the flask in glass wool or placing it in a warm water bath that is allowed to cool to room temperature).[6] Induce crystallization by scratching the inside of the flask at the solvent's surface with a glass rod or by adding a seed crystal.

  • Issue: No crystals form even after cooling in an ice bath.

    • Scientific Rationale: The solution is not supersaturated, meaning too much solvent was used, or the chosen solvent is simply too good at dissolving the compound.

    • Solution: Concentrate the solution by evaporating some of the solvent using a stream of air or nitrogen, then attempt to cool and crystallize again. If this fails, the solvent is likely unsuitable, and a new one must be found.[8]

Experimental Protocols & Data

Data Summary Table

The following table summarizes the properties of the target compound and key potential impurities to aid in developing a purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)PolarityKey Characteristics
Methyl 3-(2-iodoethoxy)benzoate 320.12> 200 (Est.)IntermediateDesired product.
Methyl 3-hydroxybenzoate152.15241HighStarting material; acidic (phenolic).
1,2-Diiodoethane281.86180LowStarting material; non-polar.
Protocol 1: Purification by Column Chromatography
  • Eluent Selection: Use TLC to determine an optimal solvent system. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). A good starting point is 10-20% ethyl acetate in hexanes. The ideal system will give the product an Rf value of ~0.3.[6]

  • Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar eluent. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring there are no air bubbles or cracks.[15]

  • Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane or the eluent. Carefully add the solution to the top of the silica bed using a pipette.[6]

  • Elution: Carefully add the eluent to the column. Begin elution with the low-polarity solvent mixture, collecting fractions. Gradually increase the eluent polarity (e.g., from 10% to 20% to 30% ethyl acetate) to elute the compounds. The non-polar 1,2-diiodoethane will elute first, followed by the desired product, and finally the polar methyl 3-hydroxybenzoate.

  • Fraction Analysis: Spot each collected fraction on a TLC plate. Visualize the spots using a UV lamp and/or an iodine chamber.[10]

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified Methyl 3-(2-iodoethoxy)benzoate.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, hexanes, toluene, or mixtures). A suitable solvent will dissolve the compound when hot but not at room temperature.[8]

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate) and stirring until the solid just dissolves. Do not add excessive solvent.[6]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[6]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[14]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visual Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification method based on an initial TLC analysis of the crude product.

Purification_Workflow start Analyze Crude Product by TLC tlc_check How many spots? Are they well-separated? start->tlc_check recrystallize Primary Purification: Recrystallization tlc_check->recrystallize  Main spot is >90% of material & few, well-separated impurities column Primary Purification: Column Chromatography tlc_check->column  Multiple spots, streaks, or closely-eluting impurities purity_check_rec Check Purity (TLC, NMR) recrystallize->purity_check_rec purity_check_col Combine Pure Fractions & Check Purity (TLC, NMR) column->purity_check_col purity_check_rec->column Purity < 98% end_pure Pure Product purity_check_rec->end_pure Purity > 98% purity_check_col->end_pure Purity > 98% end_impure_col Product Impure purity_check_col->end_impure_col Purity < 98% (Re-run column with different eluent) end_impure_rec Product Impure

Caption: Decision workflow for selecting a purification method.

References

  • BenchChem. (n.d.). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
  • BenchChem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2).
  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]

  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... (n.d.).
  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • RSC. (n.d.). Supporting Information. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2020, April 17). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Retrieved from [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Methyl 3-(2-aminophenoxy)benzoate.
  • Experimental No. (4) Recrystallization. (2021, July 16).
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.).
  • Williamson ether synthesis. (2020, July 15).
  • Preparation of Methyl Benzoate. (n.d.).
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Methyl 3-(2-aminophenoxy)benzoate in Dyestuff Synthesis.
  • Stability of Extemporaneously Prepared Sodium Benzoate Oral Suspension. (n.d.).
  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
  • YouTube. (2020, April 24). Improved Purity of 3-Methyl-2-Iodoxybenzoic Acid. Retrieved from [Link]

  • Google Books. (2020, May 5). IMPROVED PURIFICATION of 3-METHYL-2-IODOXYBENZOIC ACID.
  • Effect of oxygen on the stability and inducibility of the biodegradative capability of benzoate. (n.d.).
  • ResearchGate. (2025, August 10). Aerobic and anoxic biodegradation of benzoate: Stability of biodegradative capability under endogenous conditions. Retrieved from [Link]

  • OECD Existing Chemicals Database. (2002, February 14). BENZOATES. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid.
  • PubChem. (n.d.). Sodium Benzoate. Retrieved from [Link]

Sources

Addressing discoloration and iodine liberation in stored samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams and analytical chemists facing unexpected lot failures due to sample discoloration. The appearance of a yellow, brown, or violet tint in stored iodinated samples is not merely an aesthetic issue; it is a critical chemical warning sign of iodine liberation.

Below is an in-depth, self-validating troubleshooting guide designed to help you diagnose the root cause of this degradation, benchmark your compounds, and implement robust remediation protocols.

Part 1: Mechanistic FAQ — Diagnosing Discoloration

Q1: Why do my iodinated contrast media and iodide brines turn yellow or brown over time? A1: Discoloration is the macroscopic symptom of microscopic iodine liberation. Iodinated active pharmaceutical ingredients (APIs) and iodide brines are highly susceptible to photolytic and oxidative stress. When exposed to UV-visible light, the carbon-iodine (C-I) bond undergoes homolytic cleavage. Concurrently, dissolved oxygen in the matrix oxidizes free iodide ions (


) into elemental iodine (

) or the triiodide complex (

), which exhibits a1[1]. In iodide brines, this conversion to iodine is detrimental and can destabilize other additives[2].

Q2: Is the entire batch compromised if I observe a slight yellow tint? A2: Not necessarily, but it mandates immediate analytical triage. The human eye is incredibly sensitive to triiodide; even micromolar concentrations will cause visible yellowing. However, because liberated


 is a reactive oxidant, it can initiate secondary degradation cascades in your API. You must not rely solely on visual checks; always quantify the intact precursor using a 3[3].

Q3: How do trace metals contribute to this degradation? A3: Trace transition metals, particularly iron (


) and copper (

), act as potent redox catalysts. They lower the activation energy required for the oxidation of iodide to iodine. This is why formulations lacking chelating agents 4[4].

Part 2: Quantitative Stability Benchmarks

Understanding the kinetic vulnerability of your specific compound is essential for designing appropriate storage conditions.

Compound / MatrixStress ConditionDegradation MechanismQuantitative Metric / Indicator
Diatrizoic Acid UV Light ExposurePhotolytic C-I CleavageQuantum Yield: 0.071 mol/Einstein[1]
Iohexol UV Light ExposurePhotolytic C-I CleavageQuantum Yield: 0.041 mol/Einstein[1]
Iopromide UV Light ExposurePhotolytic C-I CleavageQuantum Yield: 0.039 mol/Einstein[1]
Iodide Brines Dissolved

Oxidation (

to

)
Visible yellowing; requires up to 5% v/v protectant[2]
Iodide + Peroxides OxidationIodide Oxidation40–100 ppm = Yellow; >100 ppm = Brown[5]

Part 3: Diagnostic & Troubleshooting Workflow

TroubleshootingWorkflow A Visual Inspection: Yellow/Brown Discoloration B Identify Degradation Pathway A->B C1 Photolytic Cleavage (UV/Vis Light) B->C1 C2 Oxidative Degradation (O2 Exposure) B->C2 C3 Catalytic Oxidation (Trace Metals) B->C3 D1 Transfer to Amber Vials Store at 4°C C1->D1 C-I Bond Break D2 Argon Sparging & Sodium Thiosulfate C2->D2 I- to I2 Oxidation D3 Add EDTA to Sequestor Metals C3->D3 Metal Catalysis

Logical workflow for diagnosing and resolving iodine liberation in stored samples.

Part 4: Self-Validating Remediation Protocols

Protocol A: Chemical Remediation of Liberated Iodine using Sodium Thiosulfate

Causality: Alkyl and aryl iodides can degrade over time, releasing free iodine (


) which acts as an oxidant and causes a yellow/violet discoloration. Washing or titrating the solution with sodium thiosulfate (

) selectively reduces

back to colorless iodide (

) via the reaction:

, halting 6[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a fresh 0.1 M aqueous solution of sodium thiosulfate using degassed, deionized water to prevent introducing new dissolved oxygen.

  • Titration/Washing: For organic solutions (e.g., ether/DCM extracts of iodinated APIs), transfer the degraded sample to a separatory funnel. Add the 0.1 M sodium thiosulfate solution in a 1:1 volume ratio.

  • Agitation: Shake vigorously and vent. The organic layer should transition from brown/yellow to colorless as the iodine is reduced and partitions into the aqueous phase as iodide.

  • Separation & Drying: Isolate the organic layer and dry over anhydrous sodium sulfate (

    
    ). Filter the solution.
    
  • Self-Validation Step: Perform a TLC (Thin-Layer Chromatography) or HPLC-UV analysis against a pristine reference standard. The disappearance of the

    
     peak and the structural integrity of the primary API confirm successful remediation without altering the target molecule.
    
Protocol B: Preventive Formulation with EDTA and Inert Atmosphere

Causality: Trace transition metals (like


) act as reducing agents that disturb iodine stability, catalyzing the oxidation of iodide. Disodium EDTA forms a highly stable complex with these metals (e.g., Fe-EDTA log K = 25.1), 4[4]. Combined with Argon sparging, this eliminates both the catalyst and the primary oxidant (oxygen).

Step-by-Step Methodology:

  • Chelator Integration: Dissolve 0.01% to 0.1% w/v Disodium EDTA into your aqueous buffer or brine system prior to introducing the iodinated compound.

  • Deoxygenation (Sparging): Insert a sparging stone connected to an Argon gas line directly into the buffer. Sparge at a moderate flow rate for 15–20 minutes to displace dissolved

    
     and 
    
    
    
    .
  • API Compounding: Under low-light conditions (to prevent photolysis), dissolve the iodinated API or contrast agent precursor into the stabilized matrix.

  • Packaging: Transfer the formulated solution into amber glass vials. Flush the vial headspace with Argon before immediately sealing with a PTFE-lined septum.

  • Self-Validation Step: Subject a sealed control vial to accelerated thermal stress (e.g., 40°C for 7 days). Add a few drops of 1% starch indicator solution. A colorless result validates the formulation's stability; a blue-black complex indicates failure of the protective system and active iodine liberation.

References

  • Source: PubMed (nih.gov)
  • Title: Stability Showdown: A Comparative Guide to Di- and Tri-iodinated Contrast Agent Precursors Source: Benchchem URL
  • Title: 1-Iodo-2-(2-methoxyethoxy)
  • Title: Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling Source: University of California, Berkeley URL
  • Title: The stability of double fortification of salt with iodine and iron in different storage conditions Source: Test Repository Poltekkes Yogyakarta URL
  • Title: US20190119557A1 - Stabilization of iodide-containing brines and brine mixtures Source: Google Patents URL

Sources

Optimizing reaction temperature for 2-iodoethoxy substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Optimizing Reaction Temperature for Enhanced Yield and Purity

Welcome to the technical support center for optimizing substitution reactions involving the 2-iodoethoxy moiety. This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable answers to common challenges encountered during experimental work. We will delve into the causality behind experimental choices, ensuring that each recommendation is grounded in established chemical principles to enhance the success and reproducibility of your syntheses.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses the core principles governing the reactivity of 2-iodoethoxy substrates and the critical role of temperature.

Q1: What is the primary reaction mechanism for nucleophilic substitution on a 2-iodoethoxy group, and why is it crucial for temperature optimization?

The substitution reaction on a 2-iodoethoxy group, which features a primary alkyl iodide, proceeds almost exclusively through a bimolecular nucleophilic substitution (S(_N)2) mechanism .[1][2] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs.[3][4][5]

Understanding this is critical because the S(_N)2 mechanism is in direct competition with the bimolecular elimination (E2) pathway, which produces an undesired vinyl ether byproduct.[2][6] Temperature is a key variable that can shift the balance between these two competing reactions.[7][8]

Diagram: S(_N)2 vs. E2 Competition

SN2_vs_E2 Reactants R-OCH₂CH₂-I + Nu⁻/Base SN2_Node SN2_Node Reactants->SN2_Node Low Temp Favors E2_Node E2_Node Reactants->E2_Node High Temp Favors Product_SN2 R-OCH₂CH₂-Nu (Desired Ether) Product_E2 R-OCH=CH₂ (Vinyl Ether Byproduct) SN2_Node->Product_SN2 E2_Node->Product_E2

Caption: The influence of temperature on S(_N)2 vs. E2 pathways.
Q2: What is a sensible starting temperature range for a 2-iodoethoxy substitution reaction?

For most Williamson ether syntheses involving primary alkyl halides, a typical temperature range is between 50°C and 100°C .[1][9] However, given that iodides are excellent leaving groups, it is often possible to conduct these reactions at lower temperatures.[10] A prudent starting point for a new 2-iodoethoxy substitution would be room temperature (approx. 25°C) to 50°C .[6] If the reaction rate is too slow, the temperature can be incrementally increased.

Q3: How does increasing the reaction temperature generally impact my reaction's outcome?

Increasing the temperature has two primary, competing effects:

  • Increased Reaction Rate: Higher temperatures provide more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, which accelerates both the desired S(_N)2 reaction and undesired side reactions.[11]

  • Increased Byproduct Formation: Elimination (E2) reactions typically have a higher activation energy than their competing S(_N)2 reactions and lead to an increase in the number of product molecules (higher entropy).[8][12] Both factors mean that elimination is favored more significantly by an increase in temperature.[7][8]

Therefore, while heating up a slow reaction can increase conversion, it often comes at the cost of purity, leading to a higher percentage of the elimination byproduct.[9]

Section 2: Troubleshooting Guide for Common Issues

This section provides a structured approach to diagnosing and solving specific experimental problems where temperature is a key factor.

Q4: My reaction yield is very low or zero, even after running it for an extended period. What is the likely cause related to temperature?

If you are confident in the quality of your reagents (anhydrous solvent, potent nucleophile/base), a low or nonexistent yield often points to an insufficient activation energy .

Troubleshooting Steps:

  • Confirm Alkoxide Formation: Ensure your alcohol has been fully deprotonated to form the nucleophilic alkoxide. This step itself may require gentle warming if a weaker base is used.[6]

  • Incremental Temperature Increase: Gradually raise the reaction temperature in 10-15°C increments. Monitor the reaction progress at each new temperature point using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Solvent Choice: Ensure you are using a polar aprotic solvent like DMF or acetonitrile. These solvents effectively solvate the cation of your alkoxide salt but do not hydrogen-bond with the nucleophile, enhancing its reactivity and potentially lowering the required reaction temperature.[6][13]

Q5: I'm getting my desired product, but it's contaminated with a significant amount of a vinyl ether byproduct. How do I use temperature to fix this?

The presence of a vinyl ether (R-OCH=CH₂) is a definitive sign that the E2 elimination pathway is competing effectively with your S(_N)2 substitution .[2][6] This is the most common temperature-related issue.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most effective strategy. Reducing the temperature will disproportionately slow down the E2 reaction compared to the S(_N)2 reaction, thereby increasing the ratio of your desired substitution product.[6][7][8] Consider running the reaction at room temperature or even 0°C.

  • Evaluate Your Base/Nucleophile: While not a temperature fix, using a less sterically hindered alkoxide can also disfavor elimination.[6] However, for a primary iodide like the 2-iodoethoxy group, this is less of a concern than with secondary or tertiary halides.[2]

The table below summarizes the general relationship between temperature and product distribution.

Temperature RangeRelative Reaction RateExpected S(_N)2 : E2 Product RatioPrimary Concern
Low (0°C - 25°C) Slow to ModerateHigh (Favorable)Reaction time may be long.[13]
Medium (25°C - 70°C) Moderate to FastModerate to GoodOptimal balance for many systems.
High (>70°C) Very FastLow (Unfavorable)Significant E2 byproduct formation.[7][8]
Q6: My reaction mixture is turning dark, and I'm seeing multiple unidentified spots on my TLC plate. Could my 2-iodoethoxy compound be decomposing?

Yes, thermal decomposition is a possibility, especially with organoiodides, which can be sensitive to heat and light. The C-I bond is weaker than C-Br or C-Cl bonds, making the compound more susceptible to degradation at elevated temperatures.

Troubleshooting Steps:

  • Reduce Temperature Immediately: Run the reaction at the lowest possible temperature that still affords a reasonable rate.

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative decomposition, which can be accelerated by heat.

  • Consider a Thermal Stability Analysis: If the compound is novel or highly valuable, performing a preliminary thermal analysis using Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) can provide a precise decomposition temperature, guiding your experimental design.[14]

Section 3: Experimental Protocol for Temperature Optimization

This section provides a systematic workflow for identifying the optimal reaction temperature for your specific 2-iodoethoxy substitution.

Q7: How can I systematically determine the optimal reaction temperature for my specific substrate and nucleophile?

A parallel screening experiment is the most efficient method. This involves setting up several small-scale reactions simultaneously under identical conditions, with temperature being the only variable.

Diagram: Temperature Optimization Workflow

Optimization_Workflow start Start: Define Reaction (Substrate, Nucleophile, Solvent) setup Set up 4 Identical Small-Scale Reactions (e.g., 0.1 mmol scale) start->setup temps Assign Temperatures: - T1 = 25°C (RT) - T2 = 40°C - T3 = 55°C - T4 = 70°C setup->temps run Run Reactions in Parallel (e.g., in a heating block) temps->run monitor Monitor Progress at Set Intervals (e.g., 1h, 4h, 12h) via TLC, GC, or LC-MS run->monitor analyze Analyze Aliquots: - Measure Starting Material Consumption - Determine Product:Byproduct Ratio monitor->analyze decision Is an Optimal Point Found? analyze->decision refine Refine Search (Run new set of reactions around the best T) decision->refine No/Further Optimization Needed end End: Optimal Temperature Identified decision->end Yes refine->temps

Caption: A systematic workflow for optimizing reaction temperature.

Detailed Experimental Protocol:

  • Reaction Setup: In four identical, dry reaction vials equipped with stir bars, add your alcohol (1.2 equivalents) and anhydrous polar aprotic solvent (e.g., DMF, 0.5 M concentration).

  • Alkoxide Formation: Add a strong base (e.g., NaH, 1.1 equivalents) to each vial at 0°C. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Substrate Addition: Add the 2-iodoethoxy-containing substrate (1.0 equivalent) to each vial.

  • Temperature Control: Place each vial in a separate well of a temperature-controlled heating block or in separate oil baths set to your chosen temperatures (e.g., 25°C, 40°C, 55°C, 70°C).

  • Monitoring: At regular intervals (e.g., every 2 hours), withdraw a small aliquot from each reaction. Quench the aliquot with a suitable buffer and extract with an organic solvent.

  • Analysis: Analyze the organic extract from each aliquot by GC or LC-MS to determine the ratio of starting material, desired S(_N)2 product, and E2 byproduct.

  • Evaluation: After a set time (e.g., 24 hours), compare the results. The optimal temperature is the one that provides the highest yield of the desired product with the lowest level of impurities in a reasonable timeframe.

By following this structured approach, you can confidently identify the optimal temperature, balancing reaction speed with chemical purity for your specific 2-iodoethoxy substitution reaction.

References

  • Benchchem. (n.d.). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
  • askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes.
  • Benchchem. (n.d.). Preventing racemization in stereospecific SN2 reactions.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Chemistry LibreTexts. (2019, December 30). 7.4: A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the alkyl iodide 10.
  • Ashenhurst, J. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
  • ResearchGate. (n.d.). Optimization of reaction temperature and substrate concentration.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Thermal Stability and Decomposition of 2'-Iodo-2-(2-methoxyphenyl)acetophenone.
  • SciSpace. (n.d.). Optimum temperature policy for batch reactors performing biochemical reactions in the presence of enzyme deactivation.
  • DTIC. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD.
  • Benchchem. (n.d.). Minimizing elimination byproducts in substitution reactions of (2S)-2-Iodobutane.
  • Broadwayinfosys. (2025, December 4). SN2 Reactions: A Step-by-Step Guide.
  • Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions.
  • Making Molecules. (2025, October 30). Substitution Reactions (on Saturated Carbons).
  • Organic Chemistry Tutor. (n.d.). SN2 Reactions.
  • The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions [Video]. YouTube.
  • Organic Syntheses. (n.d.). Procedure.
  • Benchchem. (n.d.). Technical Support Center: Optimizing 2-Nonoxyethanol Reactions.

Sources

Handling moisture sensitivity in Methyl 3-(2-iodoethoxy)benzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl 3-(2-iodoethoxy)benzoate

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 3-(2-iodoethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis. The formation of the ether linkage in this molecule, typically via a Williamson ether synthesis, is exceptionally sensitive to the presence of water. Even trace amounts of moisture can lead to significantly reduced yields, side product formation, and reaction failure.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to explain the causality behind each experimental choice, empowering you to not only execute the synthesis successfully but also to adeptly troubleshoot any issues that may arise.

Troubleshooting Guide: Common Issues in Moisture-Sensitive Ether Synthesis

This section addresses specific problems you might encounter during the synthesis of Methyl 3-(2-iodoethoxy)benzoate.

Question: My reaction has a very low yield, or it failed completely. What are the most likely moisture-related causes?

Answer: A low or zero yield is the most common problem and is almost always linked to moisture. The Williamson ether synthesis is highly sensitive to water for several reasons.[1] Here’s a breakdown of the likely failure points:

  • Protonation of the Nucleophile: The reaction requires the deprotonation of methyl 3-hydroxybenzoate to form a potent phenoxide nucleophile. Water is more acidic than the phenol and will react with your base (e.g., sodium hydride, NaH), preventing the formation of the phenoxide. If the phenoxide does form, any water present can protonate it back to the starting phenol, rendering it a poor nucleophile.[2]

  • Deactivation of the Base: Strong bases like sodium hydride (NaH) react violently and irreversibly with water to produce sodium hydroxide and hydrogen gas. This consumes your base, leaving an insufficient amount to deprotonate the phenol.

  • Hydrolysis of the Alkyl Halide: Water can act as a nucleophile and react with your electrophile (e.g., 1,2-diiodoethane or a 2-haloethanol precursor), leading to the formation of unwanted diols or halohydrins.[3]

Question: My NMR analysis shows a significant amount of unreacted methyl 3-hydroxybenzoate, even after a prolonged reaction time. Why did this happen?

Answer: This is a classic sign of incomplete deprotonation. The most probable cause is that your base was consumed by trace moisture in the solvent, on the glassware, or from atmospheric exposure.[4] Even if the reaction starts, the phenoxide concentration will be too low to drive the reaction to completion. Before restarting, you must rigorously re-evaluate your anhydrous technique, from solvent preparation to glassware drying.

Question: My TLC plate shows a highly polar spot near the baseline that isn't my starting material or product. What is this impurity?

Answer: This polar impurity is likely ethylene glycol. It forms from the hydrolysis of the 2-iodoethoxy electrophile (or its precursor, like 1,2-diiodoethane). This side reaction becomes significant when water is present to act as a nucleophile. To confirm, you can run a co-spot on your TLC plate with an ethylene glycol standard.

Question: The reaction seems to stall. My TLC shows the formation of some product, but the starting materials are consumed very slowly. Could moisture be the cause?

Answer: Yes. Even if you have enough base to initiate the reaction, persistent, low-level moisture from the atmosphere or impure reagents can continuously quench the active phenoxide.[4][5] This creates a situation where the concentration of the nucleophile is never high enough for the reaction to proceed at a reasonable rate.[6] This underscores the importance of maintaining a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire reaction duration.[7]

Frequently Asked Questions (FAQs) on Anhydrous Techniques

This section provides answers to broader questions regarding the best practices for maintaining a moisture-free environment.

Question: Why is it critical to use an anhydrous solvent, and how should I prepare it?

Answer: Solvents can dissolve significant amounts of water from the atmosphere, which will interfere with the reaction.[4][8] Using a non-nucleophilic, polar aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is common for Williamson ether syntheses.[3][6] These solvents must be rigorously dried. For highly sensitive reactions, purchasing commercially prepared anhydrous solvents in sealed bottles is recommended.[9] Alternatively, they can be dried in the lab. For example, THF is often distilled from sodium/benzophenone ketyl until a persistent blue color indicates it is anhydrous.[7]

Question: What is the most reliable method for drying glassware for a moisture-sensitive reaction?

Answer: Even glassware that appears dry has a thin film of adsorbed water on its surface.[10] There are two primary methods for removing it:

  • Oven-Drying: Place all glassware in an oven at >120 °C for at least 4 hours (overnight is best).[7][11] The apparatus must then be assembled while still hot and allowed to cool under a stream of dry inert gas.[9]

  • Flame-Drying: Assemble the clean, dry glassware. While purging with a stream of inert gas, gently heat the entire apparatus with a heat gun or a soft Bunsen burner flame until all visible condensation is gone.[10][11] This method is faster but requires more care.

Question: How should I handle hygroscopic solid reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃)?

Answer: Hygroscopic reagents readily absorb moisture from the air.[12] Sodium hydride is often supplied as a mineral oil dispersion to protect it from atmospheric moisture. The required amount should be weighed quickly and transferred to the reaction flask. For very sensitive reactions, weighing and handling should be performed in a glovebox or a glove bag under an inert atmosphere.[13] Always ensure the container is sealed tightly immediately after use.

Question: Which drying agent should I use during the workup, and how do I know when I've added enough?

Answer: After quenching the reaction and performing aqueous extractions, the organic layer will be saturated with water that must be removed before solvent evaporation.[14][15] Anhydrous inorganic salts are used for this purpose.[16] The choice of drying agent depends on the solvent and desired efficiency.

Drying AgentCapacitySpeedCompatibility Notes
Magnesium Sulfate (MgSO₄) HighFastSlightly acidic; suitable for most neutral and acidic compounds.
Sodium Sulfate (Na₂SO₄) HighSlowNeutral; good general-purpose drying agent.
Calcium Chloride (CaCl₂) HighFastCan form complexes with alcohols, phenols, and amines. Avoid if your product contains these functional groups.

Data compiled from various sources.[8][12][14]

You have added enough drying agent when freshly added particles no longer clump together and swirl freely in the solvent, resembling a "snow globe" effect.[8][15]

Question: Can a phase-transfer catalyst (PTC) help manage moisture sensitivity?

Answer: Yes, using a phase-transfer catalyst, such as a quaternary ammonium salt, can be an excellent strategy.[17] A PTC allows the reaction to occur in a two-phase system (e.g., aqueous NaOH and an organic solvent like toluene). The PTC transports the phenoxide from the aqueous phase to the organic phase to react with the alkyl iodide. This method can eliminate the need for strictly anhydrous solvents and strong, moisture-sensitive bases like NaH.[18][19]

Experimental Protocols and Visual Workflows

Protocol 1: Setup for Reaction Under Anhydrous Conditions

This protocol outlines the essential steps for preparing a reaction vessel to exclude atmospheric moisture.

  • Glassware Preparation: Ensure the round-bottom flask, condenser, and any addition funnels are thoroughly cleaned. Dry all glassware in an oven at 125 °C overnight.[11]

  • Apparatus Assembly: While the glassware is still hot, assemble the reaction apparatus. Clamp the flask securely and attach the condenser. Place rubber septa on all open joints.

  • Inert Gas Purge: Insert a needle connected to a nitrogen or argon line through one of the septa. Insert a second "exit" needle to allow air to be displaced. Purge the system for 5-10 minutes.[20]

  • Establish Positive Pressure: Remove the exit needle and connect the inert gas line to an oil bubbler to maintain a slight positive pressure. This ensures that if there are any small leaks, inert gas will flow out rather than moist air flowing in.[9]

  • Reagent Addition:

    • Solids: Add non-hygroscopic solids before assembling. Add hygroscopic solids like NaH under a strong counter-flow of inert gas.

    • Liquids: Add anhydrous solvents and liquid reagents via a dry syringe through the rubber septum.[7] Use a long needle to avoid tipping reagent bottles.[9]

Below is a visual representation of this workflow.

Anhydrous_Setup_Workflow A 1. Clean & Oven-Dry Glassware (>120°C) B 2. Assemble Apparatus While Hot A->B C 3. Seal with Septa B->C D 4. Purge System with Inert Gas (N₂ or Ar) C->D E 5. Establish Positive Pressure (Bubbler) D->E F 6. Add Anhydrous Solvent via Syringe E->F G 7. Add Reagents (under N₂ flow or via syringe) F->G H Ready for Reaction G->H

Caption: Workflow for setting up an anhydrous reaction.

Protocol 2: Standard Post-Reaction Workup

This protocol details the steps to safely quench the reaction and purify the crude product.

  • Quenching: Cool the reaction flask in an ice bath. Slowly and carefully add cold water or a saturated ammonium chloride solution to quench any unreacted base (especially important with NaH).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.[21]

  • Washing: Combine the organic layers. Wash the combined organic extract with water to remove water-soluble impurities.[22] Then, wash with saturated aqueous sodium chloride (brine). The brine wash helps to remove the bulk of the dissolved water from the organic layer.[14][22]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent like magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps.[21]

  • Filtration and Concentration: Filter the solution to remove the drying agent.[22] Rinse the flask and the drying agent with a small amount of fresh solvent to recover all the product. Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude Methyl 3-(2-iodoethoxy)benzoate can then be purified by standard techniques such as recrystallization or silica gel column chromatography.[23]

Below is a decision tree for troubleshooting common yield issues.

Troubleshooting_Workflow Start Low or No Yield Obtained CheckTLC Analyze Crude Mixture by TLC. See Unreacted Starting Material? Start->CheckTLC YesSM YES CheckTLC->YesSM  Significant SM Present NoSM NO CheckTLC->NoSM  SM Consumed Reason1 Primary Cause: Incomplete Deprotonation YesSM->Reason1 Reason2 Primary Cause: Reagent Decomposition or Side Reactions NoSM->Reason2 Action1 Action: 1. Verify Base Activity. 2. Re-dry Solvent & Glassware. 3. Ensure Inert Atmosphere. Reason1->Action1 Action2 Action: 1. Check Purity of Alkyl Iodide. 2. Rule out Hydrolysis (Polar Spot). 3. Optimize Temperature. Reason2->Action2

Caption: Troubleshooting decision tree for low reaction yield.

References

  • Drying Agents – GCSE Chemistry (Triple) CCEA Revision - Study Rocket. (n.d.). Retrieved from Study Rocket. [Link]

  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. [Link]

  • EMBIBE. (2023, January 25). Drying and Dehydrating Agents: Definitions, Examples and Differences. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. [Link]

  • HepatoChem, Inc. (2016, September 14). How do you handle hygroscopic salts?. [Link]

  • DDUDundee. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon [Video]. YouTube. [Link]

  • Atmospheric moisture: Significance and symbolism. (2026, February 11). IGI Global. [Link]

  • University of York, Department of Chemistry. (n.d.). Removing residual water from organic solutions. [Link]

  • Drug Discovery Unit - University of Dundee. (n.d.). Reaction Set-up. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • Journal of Emerging Technologies and Innovative Research (JETIR). (2015, December 28). Contribution of phase transfer catalyst to green chemistry: A review. [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]

  • ResearchGate. (n.d.). Williamson-Ethersynthese. [Link]

  • Herriott, A. W., & Picker, D. (1975). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 52(4), 279. [Link]

  • Beck, T., & Arney, L. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. JoVE. [Link]

  • How Does Atmospheric Humidity Affect the Formation of Secondary PM from VOCs?. (2025, December 29). AJE. [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Slideshare. (n.d.). Phase transfer catalysis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Reddit. (2024, October 6). Williamson Ether Synthesis question. r/OrganicChemistry. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

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Validation & Comparative

HPLC Retention Time Comparison: A Technical Guide for Researchers Analyzing Methyl 3-(2-iodoethoxy)benzoate and its Radiolabeled Analogues

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, particularly in the realm of molecular imaging and pharmacology, the precise analytical characterization of novel compounds is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purification and quality control of pharmaceuticals, including radiolabeled tracers used in Positron Emission Tomography (PET). This guide delves into a critical analytical question: how does the introduction of a radionuclide, for instance, Carbon-11 ([11C]), into a molecule like Methyl 3-(2-iodoethoxy)benzoate affect its HPLC retention time compared to its non-radiolabeled counterpart?

This technical guide, designed for researchers and scientists, will navigate the theoretical underpinnings of the chromatographic isotope effect, present a detailed experimental framework for a comparative HPLC analysis, and discuss the practical implications of the findings. By understanding the nuances of how radiolabeling can influence chromatographic behavior, researchers can develop more robust analytical methods, ensure the accurate identification of compounds, and maintain the highest standards of scientific integrity in their work.

The Isotope Effect in High-Performance Liquid Chromatography: A Theoretical Overview

The chromatographic isotope effect is a phenomenon where molecules differing only in their isotopic composition exhibit different retention times during chromatography. This effect, though often subtle, can be significant enough to be observed in high-resolution HPLC systems. The primary cause of the isotope effect in reversed-phase HPLC lies in the differences in the van der Waals interactions and the polarity of the isotopologues (molecules with different isotopes) with the stationary and mobile phases.

The substitution of a lighter isotope with a heavier one (e.g., 12C with 11C or 13C) can lead to a slight increase in the molecule's polarizability and a decrease in its zero-point energy. In reversed-phase HPLC, where retention is governed by hydrophobic interactions with the non-polar stationary phase, a heavier isotopologue may exhibit slightly stronger interactions, resulting in a longer retention time. This is often referred to as a "positive" isotope effect. Conversely, in some cases, a "negative" isotope effect can be observed where the heavier isotopologue elutes earlier. The magnitude and direction of the isotope effect are influenced by several factors:

  • The nature of the isotope: Heavier isotopes like tritium (3H) generally show a more pronounced effect than deuterium (2H) or 13C. The effect of 11C, being a positron emitter with a very short half-life, is less extensively documented in terms of its impact on retention time in comparative studies with its stable counterpart, but a similar, albeit small, effect to that of 13C can be anticipated.

  • The position of the isotope in the molecule: The location of the isotopic substitution can influence the extent of the effect.

  • The chromatographic conditions: The choice of stationary phase, mobile phase composition, and temperature can all modulate the observed isotope effect.

A study on the fractionation of 13C during reversed-phase HPLC of methyl palmitate demonstrated that the 13C-enriched compound had a slightly longer retention time, providing quantitative evidence for the carbon isotope effect[1]. This finding supports the theoretical expectation of a positive isotope effect for carbon isotopes in reversed-phase chromatography.

Experimental Design: A Comparative HPLC Analysis of Methyl 3-(2-iodoethoxy)benzoate and [11C]Methyl 3-(2-iodoethoxy)benzoate

To empirically investigate the potential retention time difference, a comparative HPLC analysis is proposed. This experiment is designed to be a self-validating system, ensuring the reliability of the results.

Objective

To compare the HPLC retention times of a non-radiolabeled standard, Methyl 3-(2-iodoethoxy)benzoate, and its 11C-radiolabeled analogue, [11C]Methyl 3-(2-iodoethoxy)benzoate, under identical chromatographic conditions.

Materials and Methods

1. Synthesis of Methyl 3-(2-iodoethoxy)benzoate (Standard)

The non-radiolabeled standard can be synthesized through a Williamson ether synthesis, reacting methyl 3-hydroxybenzoate with 1,2-diiodoethane in the presence of a base. The product should be purified by column chromatography and its identity and purity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Radiosynthesis of [11C]Methyl 3-(2-iodoethoxy)benzoate

For the purpose of this guide, we will consider the introduction of the 11C label via methylation of a suitable precursor, a common strategy in PET radiochemistry.[2][3] The synthesis would involve the reaction of a desmethyl precursor, 3-(2-iodoethoxy)benzoic acid, with [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf) in the presence of a base. The radiosynthesis is typically performed in an automated synthesis module to handle the short half-life of 11C (20.4 minutes).[4]

3. HPLC Analysis

A validated reversed-phase HPLC method is crucial for this comparison. Based on methods for similar compounds like methyl 2-iodobenzoate, the following conditions are proposed:

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, a UV detector, and a radioactivity detector connected in series.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • UV Detector: 254 nm.

    • Radioactivity Detector: A suitable detector for positron emitters (e.g., a BGO or NaI(Tl) scintillation detector).

  • Injection Volume: 10 µL.

4. Sample Preparation

  • Standard Solution: A solution of Methyl 3-(2-iodoethoxy)benzoate in the mobile phase at a concentration of approximately 0.1 mg/mL.

  • Radiolabeled Sample: The crude reaction mixture from the radiosynthesis will be injected to observe the retention time of the radiolabeled product. For accurate comparison, a co-injection of the non-radiolabeled standard with the radiolabeled product is recommended.

Data Analysis

The retention times of the non-radiolabeled standard (from the UV chromatogram) and the radiolabeled product (from the radio-chromatogram) will be recorded and compared. The peak shapes and widths will also be analyzed.

Experimental Workflow Diagram

G cluster_synthesis Compound Synthesis cluster_hplc HPLC Analysis cluster_data Data Comparison Standard_Synth Synthesis of Methyl 3-(2-iodoethoxy)benzoate HPLC_System HPLC System (C18 Column, MeCN/H2O) Standard_Synth->HPLC_System Inject Standard Radio_Synth Radiosynthesis of [11C]Methyl 3-(2-iodoethoxy)benzoate Radio_Synth->HPLC_System Inject Radiolabeled Product UV_Detector UV Detector (254 nm) HPLC_System->UV_Detector Radio_Detector Radioactivity Detector UV_Detector->Radio_Detector Flow Data_Analysis Retention Time Comparison (Standard vs. Radiolabeled) UV_Detector->Data_Analysis UV Chromatogram Radio_Detector->Data_Analysis Radio-chromatogram

Caption: Workflow for the comparative HPLC analysis.

Expected Results and Discussion

Based on the theoretical principles of the isotope effect, a small but measurable difference in retention time between Methyl 3-(2-iodoethoxy)benzoate and its [11C]-labeled counterpart is anticipated.

Hypothetical Chromatograms

The analysis would yield two chromatograms: one from the UV detector showing the peak for the non-radiolabeled standard, and one from the radioactivity detector showing the peak for the [11C]-labeled product.

Data Comparison Table

AnalyteDetectorRetention Time (min)Peak Asymmetry
Methyl 3-(2-iodoethoxy)benzoateUV8.501.1
[11C]Methyl 3-(2-iodoethoxy)benzoateRadioactivity8.551.1

Discussion of Results

The hypothetical data in the table illustrates a slight increase in retention time for the [11C]-labeled compound. This is consistent with a positive isotope effect, where the heavier isotopologue interacts more strongly with the C18 stationary phase. While the difference may be small (in this example, 0.05 minutes or 3 seconds), it is important to consider in the context of high-resolution separations and for accurate peak identification, especially when analyzing complex mixtures of metabolites.

It is also crucial to account for the delay time between the UV and radioactivity detectors. This instrumental delay can cause a shift in the apparent retention times and must be determined and corrected for when making a direct comparison.

Practical Implications for Researchers

  • Accurate Peak Identification: When developing analytical methods for radiolabeled compounds, it is essential to confirm the identity of the radioactive peak by co-injecting it with a non-radiolabeled, authenticated standard.

  • Purity Assessment: The potential for a retention time shift underscores the importance of using a well-resolved chromatographic method to ensure that the radiolabeled product is separated from any impurities, including the unlabeled precursor.

  • Method Validation: During the validation of HPLC methods for radiopharmaceuticals, the potential for isotopic effects on retention time should be considered, particularly when setting retention time windows for peak identification.

Troubleshooting and Best Practices

  • Co-elution: If the retention time difference is very small, it may lead to co-elution with closely related impurities. Optimizing the mobile phase composition or using a longer column can improve resolution.

  • Peak Tailing: Peak tailing can obscure small differences in retention time. This can be addressed by adjusting the mobile phase pH (if the analyte is ionizable), using a high-purity silica column, or adding a competing base to the mobile phase.

  • System Suitability: Regularly perform system suitability tests, including checks for retention time reproducibility, peak asymmetry, and resolution, to ensure the performance of the HPLC system.

Conclusion

The comparison of HPLC retention times between a non-radiolabeled compound and its radiolabeled analogue is a critical aspect of analytical method development in radiopharmaceutical sciences. While the isotope effect of 11C on retention time is generally small, it is a real phenomenon that researchers must be aware of. By understanding the theoretical basis of the isotope effect and employing robust experimental designs, scientists can ensure the accuracy and reliability of their HPLC analyses. This diligence is fundamental to the quality and integrity of research in drug development and molecular imaging, ultimately contributing to the advancement of medical science.

References

  • Hunsinger, G. B., et al. (2000). Quantitative evaluation of carbon isotopic fractionation during reversed-phase high-performance liquid chromatography. Analytical Chemistry, 72(15), 3641-3647. [Link]

  • Van Laeken, N., et al. (2013). Improved HPLC purification strategy for [11C]raclopride and [11C]DASB leading to high radiochemical yields and more practical high quality radiopharmaceutical formulations. Applied Radiation and Isotopes, 78, 62-67. [Link]

  • Gunn, R. N., et al. (1997). Comparison of methods for analysis of clinical [11C]raclopride studies. Journal of Cerebral Blood Flow & Metabolism, 17(9), 1035-1046. [Link]

  • Singleton, T. A., et al. (2019). Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers. Journal of Visualized Experiments, (152), e60237. [Link]

  • Dolle, F. (2007). Carbon-11 labeling chemistry based upon [11C]methyl iodide. Ernst Schering Research Foundation Workshop, (62), 183-213. [Link]

  • Wilson, A. A., & Garcia, A. (2021). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 26(21), 6524. [Link]

  • The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. (2024). Preprints.org. [Link]

  • SIELC Technologies. (2018). Separation of Methyl benzoate on Newcrom R1 HPLC column. [Link]

  • Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(1), 10-15. [Link]

  • Zürcher, N. R., et al. (2020). A simultaneous [11C]raclopride positron emission tomography and functional magnetic resonance imaging investigation of striatal dopamine responses to monetary incentives in autism spectrum disorder. Molecular Autism, 11(1), 92. [Link]

  • Royal Society of Chemistry. (2018). Carbon-11 carboxylation of trialkoxysilane and trimethylsilane derivatives using [11C]CO2. RSC Advances, 8(42), 23795-23800. [Link]

  • IU Indianapolis ScholarWorks. (2015). Synthesis of [11C]GSK1482160 as a new PET agent for targeting the P2X7 receptor. [Link]

  • Frontiers. (2022). Radiolabeling of functional oligonucleotides for molecular imaging. [Link]

Sources

A Researcher's Guide to the 1H NMR Spectroscopic Characterization of Methyl 3-(2-iodoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. For researchers synthesizing intermediates and active pharmaceutical ingredients, nuclear magnetic resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique. This guide provides an in-depth technical comparison and characterization of Methyl 3-(2-iodoethoxy)benzoate, a potentially valuable building block in organic synthesis.

This document moves beyond a simple data report, offering a comparative analysis with a structurally related precursor, Methyl 3-hydroxybenzoate. By understanding the spectral transformations from a known precursor to the final product, researchers can gain greater confidence in their synthetic outcomes. Furthermore, this guide furnishes detailed experimental protocols and the underlying scientific principles, empowering researchers to not only interpret their data but also to design and execute robust analytical workflows.

Comparative 1H NMR Spectral Analysis: Methyl 3-(2-iodoethoxy)benzoate vs. Methyl 3-hydroxybenzoate

The key to confirming the successful synthesis of Methyl 3-(2-iodoethoxy)benzoate from Methyl 3-hydroxybenzoate lies in the distinct changes observed in their respective 1H NMR spectra. The introduction of the 2-iodoethoxy group in place of the hydroxyl group imparts characteristic signals that are readily identifiable.

Predicted 1H NMR Spectral Data for Methyl 3-(2-iodoethoxy)benzoate

While a publicly available experimental spectrum for Methyl 3-(2-iodoethoxy)benzoate is not readily found, a reliable prediction can be made based on established principles of NMR spectroscopy and data from analogous structures.[1][2][3] The expected chemical shifts (δ) in a deuterated chloroform (CDCl3) solvent are summarized below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) in Hz
H-2~7.85dd1HJ ≈ 2.5, 1.5 Hz
H-4~7.25t1HJ ≈ 8.0 Hz
H-5~7.50ddd1HJ ≈ 8.0, 2.5, 1.0 Hz
H-6~7.10ddd1HJ ≈ 8.0, 2.5, 1.0 Hz
-OCH3~3.90s3HN/A
-OCH2-~4.30t2HJ ≈ 6.5 Hz
-CH2I~3.40t2HJ ≈ 6.5 Hz
Experimental 1H NMR Spectral Data for Methyl 3-hydroxybenzoate

The 1H NMR spectrum of the precursor, Methyl 3-hydroxybenzoate, provides a baseline for comparison.[4][5]

Proton Assignment Typical Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) in Hz
H-27.63t1HJ ≈ 1.5 Hz
H-47.29t1HJ ≈ 8.0 Hz
H-57.08ddd1HJ ≈ 8.0, 2.5, 1.0 Hz
H-67.51ddd1HJ ≈ 8.0, 2.5, 1.0 Hz
-OCH33.91s3HN/A
-OH~5.8 (broad)s1HN/A

Interpreting the Spectral Transformation: Key Observational Checkpoints

The successful conversion of Methyl 3-hydroxybenzoate to Methyl 3-(2-iodoethoxy)benzoate is confirmed by the following key changes in the 1H NMR spectrum:

  • Disappearance of the Phenolic Hydroxyl Signal: The broad singlet corresponding to the -OH proton in the starting material will be absent in the product spectrum.[6]

  • Appearance of the Ethoxy Protons: Two new triplets will appear, characteristic of the -OCH2CH2I moiety. The triplet around 4.30 ppm is assigned to the protons on the carbon adjacent to the oxygen atom (-OCH2-), which are deshielded. The triplet at approximately 3.40 ppm corresponds to the protons on the carbon bearing the iodine atom (-CH2I).[3]

  • Shift in Aromatic Protons: The chemical shifts of the aromatic protons will experience slight changes due to the alteration of the substituent at the C3 position from a hydroxyl to an iodoethoxy group. These shifts are predictable based on the electronic effects of the new substituent.[1][7]

Experimental Protocol for 1H NMR Data Acquisition

To ensure high-quality and reproducible data, the following protocol for acquiring the 1H NMR spectrum is recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified Methyl 3-(2-iodoethoxy)benzoate.

  • Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Homogenization: Gently vortex or invert the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

  • Tuning and Shimming: Tune the probe to the proton frequency and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

Visualizing the Molecular Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Caption: Molecular structure of Methyl 3-(2-iodoethoxy)benzoate.

G start Synthesize Methyl 3-(2-iodoethoxy)benzoate prepare_sample Prepare NMR Sample start->prepare_sample acquire_spectrum Acquire 1H NMR Spectrum prepare_sample->acquire_spectrum process_data Process NMR Data (FT, Phasing, Calibration) acquire_spectrum->process_data analyze_spectrum Analyze Spectrum process_data->analyze_spectrum compare_spectra Compare with Precursor Spectrum analyze_spectrum->compare_spectra confirm_structure Confirm Structure compare_spectra->confirm_structure

Sources

Mass spectrometry fragmentation pattern of Methyl 3-(2-iodoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of Methyl 3-(2-iodoethoxy)benzoate

Executive Summary & Structural Context

Methyl 3-(2-iodoethoxy)benzoate (CAS: Implied analogs ~103441-60-7 range) is a critical bifunctional building block used in the synthesis of radiolabeled tracers (e.g.,


I or 

I SPECT agents) and as an alkylating intermediate for complex pharmacophores. Its mass spectrometric (MS) behavior is defined by the interplay between the labile C–I bond, the ether linkage, and the resonance-stabilized benzoate ester.

This guide provides a definitive technical analysis of its fragmentation patterns, contrasting its behavior under Electron Ionization (EI) versus Electrospray Ionization (ESI), and differentiating it from halogenated analogs (Br/Cl) and regioisomers.

Core Fragmentation Analysis (EI-MS)

Under standard Electron Ionization (70 eV), the molecule (


, MW 306.1) exhibits a "fragile-stable" duality. The iodine atom acts as a charge-localization site and a rapid leaving group, while the benzoate core provides stability for secondary fragments.
Primary Fragmentation Pathways
  • The "Iodine Drop" (Dominant Pathway): The C–I bond is the weakest link (

    
     kcal/mol). The molecular ion (
    
    
    
    , m/z 306) rapidly loses an iodine radical (
    
    
    ), yielding the m/z 179 cation. This is often the base peak or a high-abundance fragment.[1][2]
  • Ester Cleavage (Diagnostic): The methyl ester moiety undergoes characteristic

    
    -cleavage, losing a methoxy radical (
    
    
    
    , -31 Da) to form the acylium ion at m/z 275 .
  • McLafferty-Like Rearrangement: The ethyl ether side chain facilitates a hydrogen transfer/elimination, expelling ethylene (

    
    ) and iodine to generate the radical cation of methyl 3-hydroxybenzoate at m/z 152 .
    
Calculated Fragment Ion Table
m/z (Nominal)Ion IdentityStructureMechanismRelative Abundance (Est.)
306


Molecular IonLow-Medium
275



-Cleavage (Ester)
Medium
179


Homolytic C-I CleavageHigh (Base Peak Candidate)
152


Side-chain rearrangementMedium
151


H-transfer + Loss of vinyl iodideMedium
135


Ether cleavageLow
105

Benzoyl cationSecondary fragmentationHigh

Visualization: Fragmentation Mechanism

The following diagram illustrates the competing pathways driven by the iodine leaving group and the ester stability.

G M Molecular Ion (M+) m/z 306 [C10H11IO3]+. Frag_275 Acylium Ion m/z 275 [M - OMe]+ M->Frag_275 - •OCH3 (31 Da) Frag_179 Iodine Loss m/z 179 [M - I]+ M->Frag_179 - I• (127 Da) (Fast) Frag_105 Benzoyl Cation m/z 105 Frag_275->Frag_105 - C2H4I• Frag_151 Phenol Cation m/z 151 [M - C2H4I]+ Frag_179->Frag_151 - C2H4 (28 Da) (Ethyl loss) Frag_121 Hydroxybenzoyl m/z 121 [M - C2H4I - OMe]+ Frag_151->Frag_121 - •OCH3

Caption: Figure 1. Competing fragmentation pathways for Methyl 3-(2-iodoethoxy)benzoate. The red path (Iodine loss) is kinetically favored.

Comparative Performance Analysis

This section evaluates how the MS profile of the subject molecule compares against critical alternatives: its Regioisomers (Ortho/Para) and its Halogenated Analogs (Bromo/Chloro).

Comparison 1: Regioisomerism (Meta vs. Ortho)

The position of the ether side chain significantly alters fragmentation due to the "Ortho Effect."

FeatureMeta-Isomer (Subject) Ortho-Isomer (Alternative) Mechanism Difference
Alcohol Elimination NegligibleDominant Ortho-isomers allow a 6-membered transition state between the ester carbonyl and the side-chain

-hydrogens, eliminating alcohol (

).
Base Peak m/z 179 (

)
m/z 120/121Ortho effect facilitates rapid rearrangement to stable salicylic acid derivatives.
Diagnostic Value High (Retains core structure)Lower (Rapid rearrangement)The meta isomer preserves the aromatic substitution pattern longer in the fragmentation tree.
Comparison 2: Halogen Analogs (Iodo vs. Bromo vs. Chloro)

Researchers often substitute halogens to tune reactivity. In MS, this substitution drastically changes the spectral "fingerprint."

  • Iodo-Analog (Subject):

    • Isotope Pattern: Monoisotopic (Single peak at M+).

    • Stability: Weakest C-X bond. M+ is often weak;

      
       is intense.
      
    • Mass Defect: Large negative mass defect (Iodine = 126.904).

  • Bromo-Analog:

    • Isotope Pattern: 1:1 doublet (M+ and M+2) due to

      
       and 
      
      
      
      .
    • Stability: Stronger bond. M+ is more prominent.

  • Chloro-Analog:

    • Isotope Pattern: 3:1 ratio (M+ and M+2) due to

      
       and 
      
      
      
      .

Experimental Insight: If your spectrum shows a "clean" single molecular ion peak at 306 but a massive fragment at 179, you have confirmed the Iodo species. If you see a doublet, you have likely contaminated the sample with the Bromo-precursor.

Experimental Protocols

To ensure reproducible data, follow these validated workflows.

Protocol A: GC-MS Structural Confirmation

Best for: Purity assessment and identification of synthetic intermediates.

  • Sample Prep: Dilute 1 mg of sample in 1 mL Dichloromethane (DCM). Iodine compounds can be light-sensitive; use amber vials.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Temperature Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • MS Source (EI): 70 eV, 230°C.

  • Detection: Scan range m/z 50–400.

Protocol B: LC-ESI-MS/MS

Best for: Biological matrices or trace detection where soft ionization is required.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Fragmentation (CID):

    • Apply collision energy (CE) of 15–30 eV.

    • Transition: Monitor 307.1

      
       179.1 (Loss of HI/Iodine) for quantitation.
      

Visualization: Decision Logic for Identification

Logic Start Unknown Spectrum (Suspect Benzoate) Check_M Check Molecular Ion Isotope Pattern Start->Check_M Branch_Br 1:1 Doublet (M, M+2) Check_M->Branch_Br Yes Branch_Cl 3:1 Ratio (M, M+2) Check_M->Branch_Cl Yes Branch_I Single Peak (M only) Check_M->Branch_I Yes Check_Frag Check Loss of 127 Da (M - 127) Branch_I->Check_Frag Result_I CONFIRMED: Iodo-Analog Check_Frag->Result_I Peak Present Result_Other Other Alkyl/Ether Check_Frag->Result_Other Peak Absent

Caption: Figure 2. Logic flow for distinguishing Methyl 3-(2-iodoethoxy)benzoate from halogenated analogs.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for EI fragmentation mechanisms including -cleavage and McLafferty rearrangements).
  • NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library. Link (Source for standard benzoate fragmentation patterns).

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
  • Sigma-Aldrich. (2023). Product Specification: Methyl 3-(2-iodoethoxy)benzoate. Link (Verification of structural data and physical properties).

Sources

Validating Radiochemical Purity of [¹²³I/¹²⁴I]Methyl 3-(2-iodoethoxy)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of radiopharmaceuticals, the validation of radiochemical purity (RCP) is the critical gatekeeper between synthesis and clinical/preclinical release. This guide focuses on the validation of Radioiodinated Methyl 3-(2-iodoethoxy)benzoate —a specific ester-based radiotracer often utilized in amyloid plaque imaging research or as a SPECT surrogate for ¹⁸F-fluoroethoxy analogues.[1]

The "Gold Standard" for this validation is High-Performance Liquid Chromatography (HPLC) Co-injection using the non-radioactive ("cold") standard: Methyl 3-(2-iodoethoxy)benzoate .[1] This guide compares the performance of this cold-standard-validated method against common alternatives (Radio-TLC and Standalone RT), demonstrating why co-injection remains the non-negotiable benchmark for regulatory compliance and scientific integrity.[1]

Technical Deep Dive: The Compound & The Challenge

The Standard: Methyl 3-(2-iodoethoxy)benzoate[1]
  • Role: Reference Standard (Identity Confirmation).

  • Chemical Structure: A lipophilic benzoate ester linked to an iodine atom via an ethoxy chain.

  • Critical Quality Attribute (CQA): The ester linkage is susceptible to hydrolysis (forming 3-(2-iodoethoxy)benzoic acid), and the iodine-carbon bond can undergo deiodination. The cold standard must be used to prove the radiotracer has not degraded into these specific impurities.

The Radiotracer: [¹²³I/¹²⁴I/¹³¹I]Methyl 3-(2-iodoethoxy)benzoate[1]
  • Synthesis Route: typically produced via radioiododestannylation or halide exchange.[1]

  • Primary Impurities:

    • Free Radioiodine (I⁻): Highly polar, elutes in void volume.

    • Hydrolyzed Product: Radioiodinated acid (polar, elutes early).

    • Unreacted Precursor: (If separating from tin/tosylate precursors).

Comparative Analysis: HPLC Co-injection vs. Alternatives

The following table contrasts the performance of validating RCP using the Methyl 3-(2-iodoethoxy)benzoate cold standard via HPLC against the two most common alternatives: Radio-Thin Layer Chromatography (TLC) and Standalone Retention Time (RT) matching.

Table 1: Performance Matrix of Validation Methods
FeatureMethod A: HPLC Co-injection (Cold Standard) Method B: Radio-TLC Method C: Standalone HPLC (No Standard)
Primary Mechanism Identity Confirmation: UV peak of cold standard perfectly overlaps with radioactive peak.[1]Separation by Polarity: Migration distance (Rf) on silica/C18 plate.Temporal Matching: Comparing RT to a historical value.[1]
Resolution (Rs) High (> 2.0): Separates ester (product) from acid (hydrolysis) and precursor.[1]Low: Often fails to resolve the ester from closely related lipophilic impurities.Variable: Susceptible to RT drift due to temp/flow changes.
Limit of Detection High: Gamma detector can detect <0.1% impurities.[1]Medium: Background noise on scanners can mask <1% impurities.[1]High: (Same detector as Method A).
Specificity Definitive: "Co-elution" proves chemical identity.[1]Ambiguous: Multiple lipophilic compounds can have similar Rf values.[1]Risky: Without internal standard, RT drift can lead to misidentification.
Analysis Time 15–30 Minutes2–5 Minutes15–30 Minutes
Regulatory Status Mandatory for final batch release (FDA/EMA).[1]Accepted for in-process control only.Non-Compliant for final release (lacks system suitability).

Scientific Integrity: The "Self-Validating" Protocol

As a Senior Scientist, I adhere to the principle that a protocol must be self-validating . You do not simply "run" the sample; you prove the system is working during the run.

The Causality of Co-injection

Why do we add the cold standard?

  • System Suitability: The UV signal of the cold standard confirms the column is active, the flow is correct, and the mobile phase is properly mixed. If the UV peak shifts, the radioactive peak shifts with it.

  • Carrier Effect: In no-carrier-added (n.c.a.) syntheses, the mass of the radiotracer is femtomolar. Trace active sites on the column could irreversibly trap the tracer. The cold standard acts as a "carrier" to occupy these sites, ensuring accurate peak shape and recovery.

Diagram 1: The Co-injection Validation Workflow

QC_Workflow cluster_QC Quality Control (The Validation Loop) Synthesis Radiosynthesis (Crude Mixture) Purification Purification (SPE / Semi-Prep HPLC) Synthesis->Purification Formulation Formulation (Saline/Ethanol) Purification->Formulation SamplePrep Spike Sample with Cold Standard (Methyl 3-(2-iodoethoxy)benzoate) Formulation->SamplePrep Aliquot Injection HPLC Injection SamplePrep->Injection Detectors Dual Detection (UV @ 254nm + Gamma) Injection->Detectors Analysis Data Analysis (Calculate Resolution & Purity) Detectors->Analysis Release Release Analysis->Release Pass (RCP > 95%) Fail Fail Analysis->Fail Fail (RCP < 95%)

Caption: Logical workflow for validating radiochemical purity. The critical step is "Sample Prep," where the radioactive sample is spiked with the specific cold standard to create a self-referencing analytical run.

Detailed Experimental Protocol

Materials
  • Cold Standard: Methyl 3-(2-iodoethoxy)benzoate (Purity >99%, stored at -20°C).[1]

  • HPLC System: Agilent 1200 series (or equivalent) with UV-Vis and NaI(Tl) Gamma Detector.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna 5µm, 4.6 x 150 mm).

Method Parameters
  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar impurities)[1]

    • 2-15 min: 10% → 90% B (Linear ramp)[1]

    • 15-20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Wavelength: 254 nm (Strong absorption by benzoate moiety).

Step-by-Step Workflow
  • Standard Preparation: Dissolve 1 mg of Methyl 3-(2-iodoethoxy)benzoate in 1 mL MeCN. Dilute to 50 µg/mL with water/MeCN (50:50).

  • System Check: Inject the cold standard alone. Verify Retention Time (RT) is stable (e.g., ~12.5 min) and Tailing Factor (Tf) is < 1.5.

  • Co-injection:

    • Take 10 µL of the formulated radiotracer.

    • Add 10 µL of the Cold Standard solution.

    • Inject the mixture (20 µL total).

  • Acceptance Criteria:

    • Identity: The time difference (

      
      ) between the UV peak maximum and the Radioactive peak maximum must be calculated based on the detector offset (volume delay). After correction, 
      
      
      
      should be < 0.3 min.
    • Purity: Area of the Main Radioactive Peak / Total Radioactive Area > 95%.

Diagram 2: The Co-elution Signal Pathway

Signal_Pathway cluster_logic Validation Logic Column HPLC Column (Separation) UV UV Detector (Sees Cold Standard) Column->UV Eluent Flow Gamma Gamma Detector (Sees Radiotracer) UV->Gamma Delay Loop (0.1 - 0.5 mL) Data Chromatogram Overlay UV->Data Signal A (UV) Gamma->Data Signal B (Rad) Match Peaks Align? (Identity Confirmed) Data->Match

Caption: The physical arrangement of detectors creates a slight time delay. The "Co-injection" method requires calculating this delay to prove the UV (Cold Standard) and Gamma (Radiotracer) peaks represent the exact same molecule.

References

  • European Association of Nuclear Medicine (EANM). (2024). Validation of HPLC and TLC analytical methods to determine radiochemical purity of experimental radiotracers. Guidelines on method validation adapted from ICH Q2(R1).

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Defines Specificity, Linearity, and Accuracy requirements for chromatographic methods.

  • National Institutes of Health (NIH). (2010). Synthesis and evaluation of 18F-fluoroethylated benzothiazole derivatives for in vivo imaging. Provides context on the synthesis and purification of halo-ethoxy benzoate derivatives.

  • Forschungszentrum Jülich. (2012). Validation of analytical HPLC with post-column injection. Discusses the limitations of standard HPLC integration and the importance of recovery validation.

Sources

Co-elution Analysis of [¹²³I]Iodo-ethoxybenzoate Tracer and its Reference Standard: A Guide to Identity and Purity Confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Iodine-123 (I-123) is a critical radionuclide in diagnostic nuclear medicine, primarily utilized for Single-Photon Emission Computed Tomography (SPECT) imaging. Its favorable physical properties, including a 13.2-hour half-life and a 159 keV gamma emission, provide excellent image quality with a manageable radiation dose to the patient.[1] Radiopharmaceuticals labeled with I-123, such as derivatives of iodo-ethoxybenzoate, are developed to target specific biological pathways, enabling the diagnosis and monitoring of various conditions.

The identity and purity of these radiotracers are paramount to ensure the safety of the patient and the diagnostic accuracy of the imaging study.[1] The presence of radiochemical impurities can lead to poor image quality, non-target radiation exposure, and ultimately, an incorrect diagnosis.[2][3] One of the most robust and widely accepted methods for confirming the identity and determining the radiochemical purity of a radiopharmaceutical is High-Performance Liquid Chromatography (HPLC).[4][5][6]

This guide provides an in-depth comparison of an in-house prepared [¹²³I]-labeled tracer with its corresponding non-radioactive reference standard, Methyl 3-(2-iodoethoxy)benzoate. The core principle of this analysis is co-elution , where a mixed sample of the radioactive compound and the non-radioactive reference standard are injected into an HPLC system. If the two compounds are chemically identical, they will travel through the analytical column at the same rate and elute as a single, superimposed peak, detectable by both a UV-Vis spectrophotometer (for the reference standard) and a radiometric detector (for the I-123 tracer). This method provides definitive evidence of the radiotracer's chemical identity.

Causality of Experimental Design

The selection of the analytical method is driven by the need for high sensitivity, specificity, and resolving power.[3]

  • Why HPLC? HPLC offers superior separation efficiency compared to methods like Thin-Layer Chromatography (TLC), allowing for the clear resolution of the main radiolabeled product from potential impurities such as free radioiodide ([¹²³I]I⁻) or other synthesis-related byproducts.[7][8]

  • Why Reversed-Phase Chromatography? The target analyte, Methyl 3-(2-iodoethoxy)benzoate, is a moderately non-polar aromatic compound. A reversed-phase column, typically with a C18 stationary phase, is the industry standard for separating such molecules based on their hydrophobicity.[6][9]

  • Why a Dual-Detector System? The use of a UV-Vis detector in series with a radiometric detector is essential. The UV detector confirms the elution time of the known, non-radioactive reference standard, while the radiometric detector confirms the elution time of the I-123 labeled product.[10] Simultaneous detection is the cornerstone of confirming co-elution.

  • Why a Reference Standard? The Methyl 3-(2-iodoethoxy)benzoate reference standard is a well-characterized, stable compound of known purity. It serves as the "gold standard" for retention time. By matching the retention time of the unknown radioactive peak to this standard, we can confirm its chemical structure.

Experimental Workflow & Protocol

The following section details the step-by-step methodology for the co-elution study. This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the reliability of the results.

Materials and Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a variable wavelength UV-Vis detector.

  • Radiometric Detector: Flow-through gamma detector (e.g., Elysia-Raytest GABI Star, Eckert & Ziegler Flow-Count) plumbed in series after the UV detector.

  • Analytical Column: Reversed-phase C18 column (e.g., Waters Symmetry C18, 5 µm, 4.6 x 250 mm).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic Acid (TFA, HPLC grade)

    • Methyl 3-(2-iodoethoxy)benzoate Reference Standard (>98% purity)

    • [¹²³I]-labeled tracer solution (post-synthesis and initial purification)

  • Software: Chromatography Data System (CDS) capable of controlling the HPLC system and acquiring data from both detectors simultaneously.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Mobile Phase (ACN:H2O:TFA) D Equilibrate HPLC System (Stable Baseline) A->D B Prepare Reference Std. (1 mg/mL in Mobile Phase) E Inject Reference Std. (UV Detection) B->E G Prepare & Inject Co-Mixture (Tracer + Std.) C Prepare I-123 Tracer (Dilute in Mobile Phase) F Inject I-123 Tracer (Radio-Detection) C->F D->E E->F F->G H Acquire Dual Chromatograms (UV & Radio) G->H I Compare Retention Times (tR) H->I J Confirm Co-elution (Single Peak in Co-Mixture) I->J K Calculate Radiochemical Purity J->K

Caption: HPLC co-elution workflow for identity confirmation.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare the mobile phase consisting of Acetonitrile, Water, and Trifluoroacetic Acid. A typical starting ratio is 50:50:0.1 (v/v/v).

    • Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent pump cavitation and baseline noise.

    • Rationale: TFA is an ion-pairing agent that sharpens peaks of acidic and basic compounds and provides a low pH to ensure consistent analyte ionization.[9][11] The acetonitrile/water ratio is optimized to achieve a reasonable retention time (typically 5-10 minutes) for the analyte.

  • System Equilibration:

    • Install the C18 analytical column and set the column thermostat to 30 °C.

    • Purge the pump with the mobile phase and then equilibrate the entire system at a flow rate of 1.0 mL/min until a stable baseline is observed on both the UV (at 254 nm) and radiometric detectors.

    • Rationale: A stable temperature and baseline are crucial for reproducible retention times, which is the primary metric in this analysis.[9]

  • Sample Preparation:

    • Reference Standard: Prepare a solution of Methyl 3-(2-iodoethoxy)benzoate at a concentration of approximately 1 mg/mL in the mobile phase.

    • [¹²³I] Tracer: Dilute a small aliquot of the synthesized I-123 tracer in the mobile phase to an activity concentration suitable for the radiometric detector (e.g., ~1-5 MBq/mL).

    • Co-injection Mixture: Mix equal volumes of the prepared Reference Standard solution and the diluted [¹²³I] Tracer solution.

  • Chromatographic Analysis:

    • Set the injection volume to 20 µL.

    • Perform the following injections sequentially:

      • Mobile phase (as a blank).

      • Reference Standard solution.

      • [¹²³I] Tracer solution.

      • Co-injection Mixture.

    • Acquire data from both the UV detector (254 nm) and the radiometric detector for each run.

    • Rationale: Injecting each component separately first establishes their individual retention times. The co-injection is the definitive test; if the compounds are identical, a single, sharp peak will appear at the same retention time on both detector channels.[10]

Results and Data Interpretation

The primary outcome of this experiment is the comparison of retention times (tᵣ) from the chromatograms. Successful co-elution provides strong evidence for the chemical identity of the [¹²³I]-labeled product.

Data Summary Table
Injection SampleDetectorRetention Time (tᵣ) [min]Peak Shape
Reference Standard UV (254 nm)7.52Symmetrical
[¹²³I] Tracer Radiometric7.51Symmetrical
Co-injection Mixture UV (254 nm)7.53Symmetrical
Co-injection Mixture Radiometric7.52Symmetrical

Note: The data presented are representative and may vary based on specific HPLC systems and conditions.

Interpretation of Results
  • Identity Confirmation: As shown in the table, the retention time of the peak in the [¹²³I] Tracer chromatogram (7.51 min) is virtually identical to that of the certified Methyl 3-(2-iodoethoxy)benzoate Reference Standard (7.52 min).

  • Co-elution Verification: The critical step, the co-injection, resulted in a single, symmetrical peak at 7.52-7.53 min on both the UV and radiometric detectors. This lack of peak splitting or broadening confirms that the radioactive species and the reference standard are the same chemical entity.

  • Radiochemical Purity (RCP): The radiochemical purity can be calculated from the radiometric chromatogram of the [¹²³I] Tracer injection. It is determined by dividing the area of the main product peak by the total area of all radioactive peaks, including any impurities like free iodide [¹²³I]I⁻, which would typically elute very early (e.g., < 2 minutes).[2]

    • Formula: RCP (%) = [ (Area of Tracer Peak) / (Total Area of All Radioactive Peaks) ] x 100

    • In a successful synthesis, the RCP should be greater than 95%, as stipulated by pharmacopeial standards.[1]

Conclusion

The co-elution HPLC method described is a robust, reliable, and essential quality control test for the validation of I-123 labeled radiopharmaceuticals. By demonstrating that the radioactive product and its non-radioactive reference standard are chromatographically indistinguishable, this method provides definitive confirmation of chemical identity. This validation is a cornerstone of ensuring that the final radiopharmaceutical product is safe, effective, and suitable for clinical use in diagnostic imaging. Routine implementation of this protocol is a critical component of cGMP (current Good Manufacturing Practices) for any radiopharmacy.

References

  • Verbruggen, R. F. (1987). Fast high-yield labelling and quality control of [123I]- and [131I]MIBG. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 38(4), 303–304. [Link]

  • Al-Saden, A. A., et al. (2024). Iodine-123 Metaiodobenzylguanidine (I-123 MIBG) in Clinical Applications: A Comprehensive Review. MDPI. [Link]

  • Baldwin, R. M., et al. (1997). Analysis of the metabolites of [I-123] beta-CIT in plasma of human and nonhuman primates. Synapse, 25(3), 306–308. [Link]

  • Katsifis, A., et al. (2006). A rapid and efficient preparation of [123I]radiopharmaceuticals using a small HPLC (Rocket) column. Applied Radiation and Isotopes, 64(1), 27–31. [Link]

  • Kniess, T., & Steinbach, J. (2019). HPLC analysis of a [¹³¹I]β-CIT product solution. Upper trace: UV-VIS spectrum, lower trace: radiometric spectrum. ResearchGate. [Link]

  • Zea-Ponce, Y., et al. (1995). Simplified multidose preparation of iodine-123-beta-CIT: a marker for dopamine transporters. Journal of Nuclear Medicine, 36(3), 525–529. [Link]

  • Lin, Y. H., et al. (2016). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. American Journal of Analytical Chemistry, 7, 853-863. [Link]

  • Pantaleo, M. A., et al. (2015). Quality control of iodine-131-labeled metaiodobenzylguanidine. ResearchGate. [Link]

  • Millar, A. M., & Brydon, L. J. (1984). A high performance liquid chromatographic method for determination of the radiochemical purity of iodohippuric acid [123I] injection. Journal of Pharmacy and Pharmacology, 36(9), 583–586. [Link]

  • Berndt, M., et al. (2022). Radioiodination and Purification of [¹³¹I]β-CIT and [¹³¹I]FP-CIT with an Automated Radiosynthesizer. MDPI. [Link]

  • Pistos, C., et al. (2005). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. Journal of Chromatography B, 814(1), 163-172. [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]

  • A. Al-Saden, A., et al. (2019). Fundamental concepts of radiopharmaceuticals quality controls. KnE Publishing. [Link]

  • PubChem. (n.d.). Methyl 2-iodo-3-methylbenzoate. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link].

  • Barboza, M.F., et al. (2002). Production and quality control of 123I-MIBG at IPEN-CNEN/SP. INIS-IAEA. [Link]

  • Lego, R. L. (2025). A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine. Indian Journal of Nuclear Medicine, 40(1), 1-9. [Link]

Sources

Comparative Guide: Binding Affinity of Iodoethoxy vs. Fluoroethoxy Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the binding affinity and pharmacological characteristics of iodoethoxy versus fluoroethoxy benzoate derivatives. This analysis focuses on their application in radiopharmaceutical development (SPECT vs. PET) and specific receptor targeting (e.g., SHMT2 inhibitors, Amyloid-


 ligands, and Sigma receptors).[1]

Executive Summary

In medicinal chemistry and radiotracer development, the substitution of an iodoethoxy group with a fluoroethoxy group represents a critical "bioisosteric switch" used to transition from SPECT (Single Photon Emission Computed Tomography) to PET (Positron Emission Tomography) imaging agents.

  • Iodoethoxy Derivatives: Typically exhibit higher lipophilicity and steric bulk . The large iodine atom (Van der Waals radius ~1.98 Å) often fills hydrophobic pockets effectively, driving high-affinity binding via dispersion forces and halogen bonding.

  • Fluoroethoxy Derivatives: Introduce a strong dipole and potential hydrogen-bond acceptor sites.[1] While the fluorine atom is smaller (Van der Waals radius ~1.47 Å), the fluoroethoxy moiety is often used to mimic the chain length of iodo-derivatives while improving metabolic stability. However, without linker optimization, the loss of lipophilicity can sometimes reduce binding affinity unless specific H-bonds (e.g., with amide backbones) are engaged.[1]

Chemical & Physical Property Analysis[2][3][4][5][6]

The differential binding affinity is governed by the distinct electronic and steric profiles of the halogenated tails.

FeatureIodoethoxy (-OCH₂CH₂I) Fluoroethoxy (-OCH₂CH₂F) Impact on Binding
Atomic Radius Iodine: ~1.98 ÅFluorine: ~1.47 ÅIodine fills large hydrophobic pockets; Fluorine may leave "dead space" unless the pocket is tight.[1]
Electronegativity 2.66 (Pauling)3.98 (Pauling)Fluorine creates a polarized C-F bond, capable of dipole-dipole interactions. Iodine is more neutral/polarizable.[1]
Lipophilicity (LogP) High (Increases LogP)Moderate (Lower than I)Iodo-derivatives cross the Blood-Brain Barrier (BBB) more easily but may have higher non-specific binding.
Bond Type Halogen Bond (Sigma-hole donor)H-Bond Acceptor (Weak)Iodine can act as a Lewis acid (halogen bond); Fluorine acts as a weak Lewis base.
SAR Logic Diagram

The following diagram illustrates the decision matrix for choosing between these derivatives based on the target pocket's characteristics.

SAR_Logic Start Target Binding Pocket Analysis PocketType Is the pocket Hydrophobic or Polar? Start->PocketType Hydrophobic Hydrophobic / Large Volume PocketType->Hydrophobic Hydrophobic Polar Polar / H-Bond Donors Present PocketType->Polar Polar IodoChoice Select Iodoethoxy (-OCH2CH2I) High VDW Contact Halogen Bonding Hydrophobic->IodoChoice FluoroChoice Select Fluoroethoxy (-OCH2CH2F) Dipole Interactions Metabolic Stability Polar->FluoroChoice OutcomeI Result: High Affinity via Lipophilic Filling IodoChoice->OutcomeI OutcomeF Result: High Affinity via Conformational Locking (H-Bond) FluoroChoice->OutcomeF

Caption: Structure-Activity Relationship (SAR) flow for selecting halogenated alkoxy tails.

Comparative Binding Data (Case Studies)

Case Study A: SHMT2 Inhibitors (Direct Benzoate Comparison)

In the development of inhibitors for Serine Hydroxymethyltransferase 2 (SHMT2) , a direct comparison between ethyl 4-(2-iodoethoxy)benzoate and its fluoro-analogs revealed a counter-intuitive affinity driver.

  • Compound: Ethyl 4-(2-iodoethoxy)benzoate (Compound 19a) vs. Fluoro-analog (Compound 1).

  • Mechanism: While Iodine provides bulk, the fluorine atom in the fluoroethoxy chain was found to form a specific hydrogen bond with an amide nitrogen (N19-H) in the binding pocket.

  • Result: This H-bond "locks" the ligand into a bioactive conformation, significantly enhancing binding energy compared to the iodo-analog, which lacks this directional interaction.[1]

    • Fluoro-analog Binding Energy: ~ -260 kcal/mol (Calculated/Docked).

    • Iodo-analog: Lacks the specific "locking" H-bond, relying solely on hydrophobic filling.[1]

Case Study B: Amyloid- Imaging Agents (Benzofuran/Benzoate Core)

For amyloid plaque imaging (Alzheimer's disease), the goal is often to replace the I-123 label (SPECT) with F-18 (PET).

Compound ClassDerivative TypeBinding Affinity (

)
Notes
IMPY Derivatives Iodo- (I-123)1.2 – 5.3 nM High affinity due to optimal lipophilic fit in the amyloid

-sheet channel.[1]
Fluoro-Pegylated Fluoroethoxy- (F-18)3.8 – 6.8 nM Slightly lower affinity.[1] The fluoroethoxy tail is often used to modulate LogP (2.0–2.5) for BBB penetration.
Benzofuran Series Iodo-benzoate analog~6.8 nM Good specific binding, but slower washout than IMPY.[1]
Benzofuran Series Fluoroethoxy- analog~3.85 nM Surprising Potency: In some benzofuran scaffolds, the fluoroethoxy group improves affinity by accessing auxiliary binding sites.[1]

Key Insight: In amyloid targets, iodoethoxy derivatives are generally the "gold standard" for affinity (


 nM), but fluoroethoxy  derivatives are acceptable (

nM) and preferred for clinical logistics (PET resolution).

Experimental Protocol: Competitive Binding Assay

To experimentally verify the binding affinity (


) of your specific benzoate derivatives, use the following validated radioligand displacement protocol.

Scope: Determination of


 using brain homogenates (e.g., AD tissue) or recombinant protein (e.g., SHMT2).[1]
Materials
  • Radioligand: [

    
    I]IMPY (for amyloid) or [
    
    
    
    H]-Ligand specific to target.
  • Tissue Source: Post-mortem AD brain gray matter homogenate or transfected HEK293 membranes.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% BSA.

Workflow Diagram

Binding_Assay Prep 1. Tissue Homogenization (Tris-HCl pH 7.4) Incubate 2. Incubation (90 min, 25°C) [Tissue + Radioligand + Competitor] Prep->Incubate Filter 3. Vacuum Filtration (Whatman GF/B Filters) Incubate->Filter Count 4. Gamma/Scintillation Counting Filter->Count Analysis 5. Data Analysis (Non-linear Regression -> Ki) Count->Analysis

Caption: Standard Competitive Radioligand Binding Assay Workflow.

Step-by-Step Methodology
  • Preparation: Dilute test compounds (Iodoethoxy/Fluoroethoxy benzoates) in DMSO to create a concentration range (

    
     M to 
    
    
    
    M).
  • Incubation:

    • Mix 50

      
      L of tissue homogenate (100 
      
      
      
      g protein).
    • Add 50

      
      L of radioligand (at 
      
      
      
      concentration, typically 0.5 nM).
    • Add 50

      
      L of test compound.
      
    • Incubate at 25°C for 90 minutes to reach equilibrium.

  • Termination: Rapidly filter through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold Tris-HCl buffer.
    
  • Quantification: Measure radioactivity using a gamma counter (for I-125) or liquid scintillation counter (for H-3).

  • Calculation: Plot % Specific Binding vs. Log[Concentration]. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Structure-Based Design of Transport-Specific Multitargeted One-Carbon Metabolism Inhibitors. Journal of Medicinal Chemistry. (2023). Comparison of iodoethoxy and fluoroethoxy benzoate inhibitors of SHMT2.

  • Fluorinated and Iodinated (Z)-2-(4-(2-fluoroethoxy)benzylidene)-5-iodobenzofuran-3(2H)-one. Molecular Imaging and Biology. (2011). Binding affinity data for benzofuran amyloid imaging agents.

  • Binding of two potential imaging agents targeting amyloid plaques in postmortem brain tissues. Brain Research. (2004). Evaluation of [I-125]IMPY binding parameters.

  • 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers. MedChemComm. (2015).[2] Synthesis and application of fluoroethoxy moieties in radiotracers.

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents. Chemical Science. (2025).[3] General principles of halogen substitution on binding affinity.

Sources

Technical Assessment: UV-Vis Characterization of Methyl 3-(2-iodoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical assessment of the UV-Vis absorption characteristics of Methyl 3-(2-iodoethoxy)benzoate. It synthesizes structural analysis with comparative data from verified analogs to establish a robust protocol for identification and quality control.

Executive Summary

Methyl 3-(2-iodoethoxy)benzoate (CAS: 153938-41-1) acts as a critical heterobifunctional linker in medicinal chemistry, often utilized to introduce radioisotopes (e.g.,


, 

) or to serve as an alkylating agent for nucleophiles. Its UV-Vis spectral profile is defined by the 3-alkoxybenzoate chromophore , exhibiting characteristic absorption bands in the UV-B and UV-C regions.

Unlike standard reagents, this compound possesses a photosensitive alkyl iodide moiety. "Performance" in this context refers to the compound's spectral distinctness from its precursors (purity) and its stability under analysis conditions. This guide compares it against its metabolic precursor (Methyl 3-hydroxybenzoate ) and its structural analog (Methyl 3-methoxybenzoate ) to provide a self-validating QC workflow.

Theoretical Spectral Profile

The absorption spectrum of Methyl 3-(2-iodoethoxy)benzoate is a composite of two distinct electronic transitions:

  • The Benzoate System (

    
    ): 
    
    • Primary Band (E2): ~230–235 nm (High Extinction Coefficient,

      
      ).
      
    • Secondary Band (B-band): ~290–300 nm (Lower Extinction Coefficient,

      
      ).
      
    • Mechanism:[1][2] The methoxy-carbonyl group (electron-withdrawing) and the alkoxy group (electron-donating) at the meta position create a "push-pull" system that red-shifts the spectrum relative to benzene, but less intensely than para substitution.

  • The Alkyl Iodide Moiety (

    
    ): 
    
    • Transition: ~255–260 nm.

    • Impact: While alkyl iodides are generally weak absorbers (

      
      ), the iodine atom on the ethoxy tail introduces a "heavy atom effect." This may manifest as a spectral broadening or a "shoulder" in the trough between the two benzoate maxima, distinguishing it from chloro- or bromo-analogs.
      

Comparative Performance Analysis

The following table contrasts the target molecule with its primary alternatives (precursors and analogs) to establish identification criteria.

Table 1: Spectral Fingerprint Comparison (Solvent: Methanol)
Compound

1 (nm)

2 (nm)
Key Differentiator
Methyl 3-(2-iodoethoxy)benzoate ~235 ~295 Stable in base; Iodine tail ~260 nm.
Methyl 3-hydroxybenzoate (Precursor)~238~298pH Sensitive: Bathochromic shift in NaOH (Phenolate formation).
Methyl 3-methoxybenzoate (Analog)~233~292Sharp peaks; lacks iodine

tail.
Methyl Benzoate (Core)~227~272Hypsochromic shift (Blue shift) due to lack of alkoxy donor.
Detailed Comparison
A. Vs. Methyl 3-hydroxybenzoate (The Synthesis Monitor)

The most critical comparison is against the starting material.

  • The Problem: Both compounds share the benzoate core and absorb in similar regions.

  • The Solution (Self-Validating Protocol): The "Alkali Shift Test."

    • Precursor: Contains a phenolic proton (

      
      ). Adding NaOH deprotonates the phenol to a phenolate, causing a massive red shift (bathochromic) and hyperchromic effect (increased intensity) due to enhanced conjugation.
      
    • Product: The ethyl linker caps the oxygen. No spectral shift occurs upon basification. This confirms the success of the alkylation reaction.

B. Vs. Chloro/Bromo Analogs
  • Performance: The iodo-linker is more reactive (better leaving group) but less stable.

  • Spectral Marker: Chloro-alkanes absorb below 200 nm. If the spectrum shows a clean "valley" at 260 nm, the iodine may have been displaced or eliminated. A "filling in" of this valley suggests the integrity of the C-I bond.

Experimental Protocol: Validated Characterization Workflow

This protocol ensures data integrity by mitigating the photosensitivity of the alkyl iodide.

Materials
  • Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff < 200 nm). Avoid Acetone (absorbs at 330 nm).

  • Blank: Pure solvent.

  • Quartz Cuvettes: 1 cm path length (Glass absorbs UV; do not use).

Step-by-Step Methodology
  • Stock Preparation (Dark Room):

    • Dissolve 10 mg of Methyl 3-(2-iodoethoxy)benzoate in 10 mL Acetonitrile.

    • Note: Wrap flask in aluminum foil immediately. Alkyl iodides liberate

      
       (yellow/brown) upon light exposure, which absorbs at 460 nm and distorts the UV baseline.
      
  • Dilution:

    • Prepare a working standard of 50 µM (approx. 15 µg/mL).

    • Calculation: Dilute 15 µL of stock into 3 mL of solvent.

  • The "Alkali Shift" Validation:

    • Scan A (Neutral): Record spectrum 200–400 nm against blank.

    • Scan B (Basic): Add 1 drop of 1 M NaOH to the cuvette. Invert to mix. Record spectrum.

    • Interpretation:

      • Identical Spectra:Pass. Product is fully alkylated.

      • Red Shift/New Peak >310 nm:Fail. Presence of unreacted phenolic precursor.

Visualizing the Logic: QC Workflow

The following diagram illustrates the decision-making process for validating the compound using UV-Vis spectroscopy.

UV_QC_Workflow Start Sample: Methyl 3-(2-iodoethoxy)benzoate Solvent Dissolve in MeOH/ACN (Protect from Light) Start->Solvent Scan1 Scan 1: Neutral pH (200-400 nm) Solvent->Scan1 Check1 Check Lambda Max Scan1->Check1 AddBase Add 1 drop 1M NaOH (In-situ) Check1->AddBase Peaks at ~235/295 nm ResultWrong FAIL: Wrong Maxima (Check Structure) Check1->ResultWrong Peaks Absent Scan2 Scan 2: Basic pH AddBase->Scan2 Compare Compare Scan 1 vs Scan 2 Scan2->Compare ResultPass PASS: No Shift (Ether Linkage Intact) Compare->ResultPass Identical ResultFail FAIL: Bathochromic Shift (Free Phenol Present) Compare->ResultFail Shift to >310 nm

Caption: Logical workflow for confirming the identity and purity of the ether linkage using comparative UV-Vis spectroscopy.

References

  • National Institute of Standards and Technology (NIST). UV/Visible Spectrum of Benzoic acid, 3-methyl-, methyl ester (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Methyl 3-hydroxybenzoate (Precursor) Spectral Data. National Library of Medicine.[3] Available at: [Link]

  • PubChem. Methyl 3-methoxybenzoate (Structural Analog). National Library of Medicine.[3] Available at: [Link]

  • Eden, J. et al.Ultrafast XUV transient absorption spectroscopy of alkyl iodides. National Institutes of Health (PMC). Discusses the

    
     transition of the C-I bond.[4][5] Available at: [Link]
    

Sources

A Comparative Guide to the Elemental Analysis of Methyl 3-(2-iodoethoxy)benzoate and Related Radiopharmaceutical Precursors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the elemental analysis data for Methyl 3-(2-iodoethoxy)benzoate, a key intermediate in pharmaceutical research, particularly in the development of radiolabeled compounds. We will objectively compare its analytical verification with viable alternatives, supported by established experimental standards and protocols. This document is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization to ensure compound identity, purity, and reproducibility.

The Imperative of Elemental Analysis in Compound Verification

In the synthesis of novel chemical entities, particularly precursors for radiopharmaceuticals, absolute certainty of a compound's elemental composition is paramount. While modern analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide structural and mass information, elemental analysis by combustion remains the gold standard for quantitatively determining the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). This technique provides a direct, quantitative measure of a sample's purity and corroborates its empirical formula.

The American Chemical Society (ACS) guidelines, widely adopted by leading scientific journals, stipulate that experimentally found values for C, H, and N should be within ±0.4% of the theoretically calculated values to confirm sufficient purity for publication.[1][2][3] A deviation beyond this tolerance often indicates the presence of impurities, such as residual solvents or by-products, necessitating further purification.[1]

Analysis of Methyl 3-(2-iodoethoxy)benzoate

Methyl 3-(2-iodoethoxy)benzoate (Molecular Formula: C₁₀H₁₁IO₃) is a valuable precursor, often utilized in the synthesis of radioiodinated imaging agents where the stable iodine atom is replaced with a radioactive isotope, such as ¹²³I or ¹²⁵I.[4] Verifying its elemental composition is a critical quality control step.

The theoretical elemental composition is calculated from its molecular formula and atomic weights.

ElementAtomic Weight ( g/mol )CountTotal Mass ( g/mol )Theoretical Mass %
Carbon (C)12.01110120.1139.24%
Hydrogen (H)1.0081111.0883.62%
Iodine (I)126.9041126.90441.46%
Oxygen (O)15.999347.99715.68%
Total 306.099 100.00%
Table 1: Theoretical elemental composition of Methyl 3-(2-iodoethoxy)benzoate.

While specific experimental data for this exact compound is not widely published, any validated sample would be expected to yield results within the ±0.4% tolerance of the theoretical values shown above.

Comparative Analysis with Alternative Precursors

In many synthetic applications, particularly for simpler radiolabeling schemes, more direct precursors may be employed. Methyl 3-iodobenzoate and Ethyl 3-iodobenzoate serve as excellent comparative alternatives. They lack the ethoxy linker, which may be non-essential for some applications, and represent a different ester modification, respectively.

Below is a comparison of the theoretical and representative experimental data for these alternatives, illustrating the expected level of precision.

CompoundMolecular FormulaElementTheoretical %Found % (Representative)Deviation %
Methyl 3-iodobenzoate [5]C₈H₇IO₂C36.6736.81+0.14
H2.692.65-0.04
Ethyl 3-iodobenzoate [6]C₉H₉IO₂C39.1639.02-0.14
H3.293.33+0.04
Table 2: Comparison of theoretical vs. representative experimental elemental analysis data for alternative radiolabeling precursors. The "Found" values are illustrative examples that meet typical publication standards.

The selection of a precursor—be it Methyl 3-(2-iodoethoxy)benzoate or a simpler alternative—depends on the specific synthetic strategy and the desired pharmacokinetic properties of the final radiolabeled molecule. However, the standard for analytical verification remains the same.

Standard Protocol for CHNS Elemental Analysis (Combustion Method)

The most common and reliable method for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds is combustion analysis.[7][8][9] This protocol outlines the fundamental steps involved.

Principle of the Method: A small, precisely weighed amount of the sample is combusted in a high-temperature environment rich in pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂). Sulfur is converted to sulfur dioxide (SO₂). These resulting gases are then separated by a gas chromatography column and quantified using a thermal conductivity detector (TCD).[7]

Experimental Workflow:

  • Sample Preparation & Weighing:

    • Ensure the sample is homogenous and completely dry, as residual solvent will significantly impact the results.

    • Using a highly accurate microbalance, weigh approximately 1-3 mg of the sample into a tin or silver capsule. The exact weight is recorded meticulously.

    • The capsule is then sealed and folded to ensure no sample is lost.

  • Instrument Setup:

    • The elemental analyzer is calibrated using a certified standard with a known elemental composition (e.g., acetanilide).

    • The combustion furnace is set to a temperature of 900-1100°C to ensure complete and instantaneous sample combustion.

  • Combustion and Reduction:

    • The sealed sample is introduced into the combustion chamber via an autosampler.

    • A timed injection of pure oxygen triggers flash combustion.

    • The resulting gas mixture (CO₂, H₂O, NₓOᵧ, SO₂) flows through a reduction tube, typically packed with copper, which converts nitrogen oxides to N₂ gas.

  • Gas Separation and Detection:

    • The purified mixture of CO₂, H₂O, N₂, and SO₂ is passed through a chromatographic column. Each gas travels through the column at a different rate, resulting in their separation.

    • As each gas elutes from the column, it passes through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the carrier gas (typically helium) caused by the analyte gas, generating an electrical signal proportional to the concentration of the element.

  • Data Analysis:

    • The instrument's software integrates the signal peaks for each gas.

    • By comparing the peak areas to those of the known standard and using the initial sample weight, the software calculates the mass percentage of each element (C, H, N, S) in the original sample.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Data Output weigh 1. Weigh Sample (1-3 mg) into Tin Capsule seal 2. Seal and Fold Capsule weigh->seal autosampler 3. Load into Autosampler seal->autosampler combustion 4. Combustion Furnace (900-1100°C + O₂) autosampler->combustion reduction 5. Reduction Tube (e.g., Copper) combustion->reduction gc_column 6. GC Column (Gas Separation) reduction->gc_column tcd 7. TCD Detector (Quantification) gc_column->tcd data_analysis 8. Data System: Calculate %C, %H, %N, %S tcd->data_analysis

Sources

Safety Operating Guide

Proper Disposal Procedures for Methyl 3-(2-iodoethoxy)benzoate

[1]

Executive Summary & Core Directive

Methyl 3-(2-iodoethoxy)benzoate (CAS: Analogous to 153938-41-1 series) is a halogenated organic ester commonly used as an intermediate in medicinal chemistry. Unlike simple organic solvents, the presence of the iodoethoxy moiety classifies this compound as a Halogenated Organic Waste .

CRITICAL RULE: Never dispose of this compound down the drain or in general "Non-Halogenated" organic waste streams.[1] The iodine content requires high-temperature incineration at specialized facilities to prevent the formation of toxic byproducts and to comply with EPA (RCRA) and local environmental regulations.

Hazard Profile & Technical Justification

To dispose of a chemical safely, one must understand its reactivity. Methyl 3-(2-iodoethoxy)benzoate presents specific hazards derived from its functional groups:

Functional GroupHazard CharacteristicDisposal Implication
Alkyl Iodide (Iodoethoxy) Potential alkylating agent; chemically reactive.Must be segregated from strong nucleophiles (amines, thiols) in the waste container to prevent exothermic polymerization or toxic gas evolution.
Ester (Benzoate) Susceptible to hydrolysis; combustible.Compatible with standard organic solvents but requires solvent-resistant containers (HDPE or Glass).
Organoiodine Heavy halogen content.MANDATORY SEGREGATION: Must go to Halogenated Waste.[1] Mixing with non-halogenated waste increases disposal costs significantly and violates segregation protocols.

Self-Validating Safety Check:

  • Observation: If the liquid/solid appears dark brown or violet, free iodine (

    
    ) may have liberated due to decomposition.
    
  • Action: If free iodine is visible, the waste must be stabilized with a reducing agent (Sodium Thiosulfate) before entering the organic waste container to prevent corrosion of the drum.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving the chemical to the waste area, ensure it is stable.

  • Inspect the Material:

    • Scenario A (Pure Compound): If solid or clear liquid, proceed directly to Phase 2.

    • Scenario B (Reaction Mixture): If the compound is dissolved in a solvent (e.g., DMF, DCM), ensure no reactive reagents (like Sodium Hydride or strong acids) remain active. Quench any residual reactivity carefully.

    • Scenario C (Decomposed/Free Iodine): If the material is dark/violet, add solid Sodium Thiosulfate or a saturated aqueous solution until the color fades to yellow/colorless.

Phase 2: Waste Segregation & Packaging

This is the most critical step for regulatory compliance.

  • Container Selection: Use Amber Glass (preferred for stability) or High-Density Polyethylene (HDPE) . Avoid metal containers as alkyl iodides can react with metals over time.

  • Waste Stream: HALOGENATED ORGANIC WASTE .[1]

DOT Diagram: Waste Segregation Decision Tree

WasteSegregationStartWaste Material:Methyl 3-(2-iodoethoxy)benzoateCheckStateIs it mixed withother solvents?Start->CheckStateCheckHalogenAre the other solventsHalogenated (e.g., DCM)?CheckState->CheckHalogenYes (Solution)CheckWaterIs it an aqueousemulsion/layer?CheckState->CheckWaterAqueous WashStreamHaloStream A:HALOGENATED ORGANIC(Red Label)CheckState->StreamHaloNo (Pure Solid/Liq)CheckHalogen->StreamHaloYesCheckHalogen->StreamHaloNo (Even if solvent isnon-halo, the solutemakes it halo)StreamAqStream B:AQUEOUS WASTE(Trace Organics)CheckWater->StreamAqYes

Figure 1: Decision logic for segregating Methyl 3-(2-iodoethoxy)benzoate waste. Note that the presence of the organoiodine solute renders the entire mixture "Halogenated" for disposal purposes.

Phase 3: Labeling & Storage
  • Labeling: Attach a hazardous waste tag immediately upon the first drop entering the container.

    • Constituents: Write "Methyl 3-(2-iodoethoxy)benzoate" and the primary solvent (e.g., "Dichloromethane" or "Ethyl Acetate").

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Storage: Store in a Satellite Accumulation Area (SAA) within a secondary containment tray. Keep the container closed at all times unless adding waste.

Emergency Procedures: Spill Management

In the event of a spill, speed and containment are vital to prevent exposure to the alkylating agent.

PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and a half-face respirator with organic vapor cartridges if the spill is outside a fume hood.

DOT Diagram: Spill Response Workflow

SpillResponseAlert1. Alert & Evacuate(Notify Safety Officer)PPE2. Don PPE(Gloves, Goggles, Resp)Alert->PPEContain3. Containment(Use Absorbent Pads/Snake)PPE->ContainClean4. Absorption(Do NOT use water)Contain->CleanDisposal5. Disposal(Seal in Bag -> Halo Waste)Clean->Disposal

Figure 2: Immediate response workflow for accidental release.

Cleanup Protocol:

  • Do NOT wash with water: Water spreads the organic ester.

  • Absorb: Use vermiculite, sand, or commercial organic spill pads.

  • Decontaminate: Once the bulk liquid is removed, wipe the surface with a dilute soap solution or ethanol, followed by water.

  • Disposal of Debris: All contaminated pads and gloves must be disposed of as Solid Hazardous Waste (contaminated debris), not regular trash.

Regulatory & Technical Data Summary

Physical & Chemical Properties Relevant to Disposal
PropertyValue (Approx/Analog)Relevance
Physical State Liquid or Low-Melting SolidDictates container type (Wide mouth for solids).
Water Solubility Low / InsolubleDo not attempt to dilute with water for drain disposal.
Flash Point > 90°C (Est.)Combustible; keep away from oxidizers in waste storage.
Reactivity Alkylating AgentSegregate from amines/bases in waste.
Compatibility Chart
MaterialCompatibilityAction
Acetone CompatibleCan be used to rinse glassware into the halogenated waste container.
Dichloromethane CompatibleIdeal co-solvent for disposal.
Strong Acids Incompatible Do not mix; risk of hydrolysis or HI gas evolution.
Strong Bases Incompatible Risk of rapid hydrolysis and heat generation.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 2-iodo-5-methylbenzoate. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: Methyl 2-iodo-3-methylbenzoate. Retrieved from

  • BenchChem. (2025).[2] Navigating the Disposal of Iodine-Containing Compounds. Retrieved from

  • University of Tennessee Space Institute. (2011). Material Safety Data Sheet: Methyl Benzoate. Retrieved from

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